2-(3-nitrophenyl)-1H-indole
Description
Properties
CAS No. |
6127-50-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15H |
InChI Key |
MUIKTPZMBVNQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-Nitrophenyl)-1H-indole: Physicochemical Profile and Synthetic Methodologies
[1]
Executive Summary
2-(3-Nitrophenyl)-1H-indole is a bioactive heterocyclic scaffold belonging to the 2-arylindole class. Distinguished by a nitro group at the meta-position of the C2-phenyl ring, this compound serves as a critical intermediate in the synthesis of DNA-binding agents, kinase inhibitors, and fluorescence probes. Its structural rigidity and electronic properties make it a "privileged structure" for targeting protein-protein interactions and G-quadruplex stabilization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data summarizes the core identity and calculated physicochemical parameters essential for formulation and assay development.
| Property | Value / Description |
| CAS Number | 6127-50-0 |
| IUPAC Name | 2-(3-nitrophenyl)-1H-indole |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water |
| XLogP3 (Predicted) | 3.5 |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 2 (Nitro group) |
| Rotatable Bonds | 1 (C2-Phenyl bond) |
| Topological Polar Surface Area | 61.7 Ų |
Synthetic Methodologies
The synthesis of 2-(3-nitrophenyl)-1H-indole is primarily achieved through two distinct pathways: the classical Fischer Indole Synthesis and modern Palladium-Catalyzed Cross-Coupling .
Method A: Fischer Indole Synthesis (Classical Route)
This is the most robust and cost-effective method for gram-scale production. It involves the acid-catalyzed cyclization of the hydrazone formed between phenylhydrazine and 3-nitroacetophenone.
Reaction Scheme:
-
Condensation: Phenylhydrazine + 3-Nitroacetophenone
Phenylhydrazone intermediate.[1] -
Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement
Indole core.
Method B: Suzuki-Miyaura Cross-Coupling (Modern Route)
Preferred for late-stage diversification or when functional group tolerance is a concern.
-
Reagents: 2-Indolylboronic acid (N-protected) + 1-iodo-3-nitrobenzene.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Conditions: Mild base (K₂CO₃), Dioxane/Water, 80°C.
Visualization: Fischer Indole Mechanism
The following diagram illustrates the mechanistic flow of the Fischer synthesis specific to this substrate.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis converting phenylhydrazine and 3-nitroacetophenone into the target indole.
Biological Significance & Pharmacophore Analysis[7]
The 2-arylindole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. The 3-nitro substituent in CAS 6127-50-0 imparts specific electronic and steric properties:
-
Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring. This alters the pKa of the indole NH, potentially enhancing hydrogen bond donor capability.
-
Metabolic Precursor: The nitro group can be selectively reduced to an amine (
), serving as a handle for further derivatization (e.g., amide coupling) to improve solubility or target specificity. -
Target Binding:
-
Kinase Inhibition: 2-Phenylindoles often occupy the ATP-binding pocket of kinases (e.g., CDK, VEGFR). The nitro group can interact with lysine residues or solvent fronts.
-
Tubulin Polymerization: Analogues of 2-arylindoles function as colchicine-site binders, inhibiting microtubule formation in cancer cells.
-
Visualization: Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophores of 2-(3-nitrophenyl)-1H-indole.
Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1H-indole
Objective: Synthesis via Fischer Indolization using Polyphosphoric Acid (PPA). Scale: 10 mmol.
Reagents
-
Phenylhydrazine (1.08 g, 10 mmol)
-
3-Nitroacetophenone (1.65 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (15 g)
-
Ethanol (Absolute)[1]
-
Sodium Bicarbonate (sat. aq.)
Procedure
-
Hydrazone Formation:
-
In a 50 mL round-bottom flask, dissolve 3-nitroacetophenone (10 mmol) in 10 mL of ethanol.
-
Add phenylhydrazine (10 mmol) dropwise with stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 1-2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature.[2] The hydrazone intermediate often precipitates. Filter and dry, or proceed directly if using PPA as solvent/catalyst.
-
-
Cyclization:
-
Mix the hydrazone (or crude mixture) with 15 g of Polyphosphoric Acid (PPA).
-
Heat the mixture to 100-110°C with mechanical stirring for 3-4 hours. Note: The reaction turns dark.
-
-
Work-up:
-
Cool the reaction mixture to ~50°C.
-
Pour the viscous mixture slowly into 100 mL of crushed ice/water with vigorous stirring to decompose the PPA.
-
Neutralize the suspension with saturated Sodium Bicarbonate solution until pH ~7-8.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
-
Purification:
-
Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purify the crude residue via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol/Water.
-
Yield: Typically 60-75%.
-
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (due to nitro/hydrazine residues).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive; store in amber vials.
References
-
Fischer Indole Synthesis Mechanism & Applications
- Synthesis of 2-Arylindoles: Inman, M., & Moody, C. J. (2013). Indole synthesis: something old, something new. Chemical Science, 4(1), 29-41.
-
Biological Activity of Nitroindoles
-
BenchChem. (2025). Biological activity of substituted 3-nitroindoles.Link
-
-
Chemical Properties & CAS Data
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A Comparative Technical Guide to the Chemical Structures of 2-(3-Nitrophenyl)indole and 2-(4-Nitrophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the myriad of possible substitutions, the introduction of a nitrophenyl group at the 2-position gives rise to a class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial and anticancer research. The position of the nitro group on the phenyl ring dramatically influences the molecule's electronic and steric characteristics, leading to distinct biological activities.
This in-depth technical guide provides a comprehensive comparative analysis of two key isomers: 2-(3-nitrophenyl)indole and 2-(4-nitrophenyl)indole. We will delve into their structural nuances, spectroscopic signatures, and synthetic methodologies, offering field-proven insights to guide researchers in their drug discovery and development endeavors.
The Structural and Electronic Dichotomy of Meta vs. Para-Nitro Substitution
The seemingly subtle shift of the nitro group from the meta (3-position) to the para (4-position) on the 2-phenyl ring of the indole scaffold imparts profound differences in the molecule's overall properties. These differences are rooted in the fundamental principles of electronic and steric effects.
Electronic Effects: The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.
-
2-(4-Nitrophenyl)indole (Para-isomer): In the para-isomer, the nitro group is in direct conjugation with the phenyl ring and, by extension, the indole nucleus. This allows for the full expression of its strong electron-withdrawing resonance effect, which delocalizes electron density from the indole ring system. This extended conjugation significantly influences the molecule's spectroscopic properties and reactivity.
-
2-(3-Nitrophenyl)indole (Meta-isomer): In the meta-isomer, the nitro group is not in direct conjugation with the point of attachment to the indole ring. Its electron-withdrawing influence is primarily exerted through the inductive effect, which is weaker than the resonance effect. This results in a less pronounced perturbation of the electron density of the indole core compared to the para-isomer.
Steric Effects: While the steric bulk of the nitrophenyl moiety is similar for both isomers, the position of the nitro group can influence the preferred conformation of the molecule and its ability to interact with biological targets. The planarity between the indole and nitrophenyl rings can be affected by the substitution pattern, which in turn can impact intermolecular interactions such as π-π stacking.
Comparative Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of these isomers is crucial for their identification, characterization, and the interpretation of their biological activity.
| Property | 2-(3-Nitrophenyl)indole | 2-(4-Nitrophenyl)indole | Key Differences and Rationale |
| Molecular Formula | C₁₄H₁₀N₂O₂ | C₁₄H₁₀N₂O₂ | Identical |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol [1] | Identical |
| ¹H NMR | Aromatic protons on the nitrophenyl ring will exhibit distinct splitting patterns and chemical shifts due to the meta-substitution. | The para-substitution will result in a more symmetrical AA'BB' splitting pattern for the protons on the nitrophenyl ring. The extended conjugation in the para-isomer may lead to a general downfield shift of protons on both the indole and phenyl rings compared to the meta-isomer. | |
| ¹³C NMR | The chemical shifts of the carbons in the nitrophenyl ring will be influenced by the inductive effect of the meta-nitro group. | The carbon bearing the nitro group (ipso-carbon) and the carbon attached to the indole ring will be significantly deshielded due to the strong resonance effect of the para-nitro group. | |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching, and strong asymmetric and symmetric stretching of the NO₂ group (typically around 1520 and 1350 cm⁻¹). | Similar characteristic peaks are expected. Subtle shifts in the NO₂ stretching frequencies may be observed due to the different electronic environments. For instance, the N-O stretching vibrations in a related N-methylated 3-nitro isomer were observed at 1523 and 1348 cm⁻¹. | |
| UV-Vis Spectroscopy (λmax) | The absorption maxima will be influenced by the π-π* transitions of the conjugated system. The less extended conjugation in the meta-isomer is expected to result in a hypsochromic (blue) shift compared to the para-isomer. | The extended conjugation in the para-isomer will lead to a bathochromic (red) shift, meaning it will absorb light at longer wavelengths. |
Synthetic Strategies: A Guide to Best Practices
The synthesis of 2-arylindoles can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns. Here, we detail two of the most robust and widely used methods for the preparation of 2-(3-nitrophenyl)indole and 2-(4-nitrophenyl)indole: the Fischer Indole Synthesis and the Suzuki-Miyaura Cross-Coupling.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][3]
Experimental Protocol: General Procedure for Fischer Indole Synthesis of 2-(Nitrophenyl)indoles
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, combine equimolar amounts of the appropriate nitrophenylhydrazine (3-nitrophenylhydrazine or 4-nitrophenylhydrazine) and the corresponding acetophenone (acetophenone for the synthesis of the phenylindole core).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone may precipitate and can be collected by filtration. Often, the hydrazone is not isolated and is carried directly to the next step.[4]
-
-
Indolization:
-
To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid are commonly used.[2]
-
Heat the reaction mixture, typically at temperatures ranging from 80°C to 150°C, depending on the chosen catalyst system.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Upon completion, carefully pour the hot reaction mixture into a beaker of ice water to precipitate the crude indole product.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral or slightly basic.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for both the formation of the hydrazone and the subsequent[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[3]
-
Heat: The indolization step is an intramolecular rearrangement that requires thermal energy to overcome the activation barrier.
-
One-Pot vs. Two-Step: While isolating the hydrazone intermediate can lead to a purer final product, a one-pot procedure is often more efficient for library synthesis and initial screening.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] This method is highly valued for its mild reaction conditions and broad functional group tolerance. For the synthesis of 2-(nitrophenyl)indoles, this would typically involve the coupling of a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) with the corresponding nitrophenylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and requires an inert atmosphere. Optimization of the catalyst, ligand, base, and solvent may be necessary for optimal yields.
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloindole (1.0 equivalent), the nitrophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging couplings, specialized phosphine ligands may be required.
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst deactivation.
Comparative Biological Activity: A Positional Paradigm
Antimicrobial Activity:
A study on the antibacterial activity of a series of 2-arylindoles demonstrated that 2-(3-nitrophenyl)-1H-indole (referred to as compound 4j in the study) exhibited potent antibacterial activity against Salmonella typhi ATCC 19430 with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/ml.[6] Interestingly, this compound did not show significant activity against other tested strains, suggesting a degree of selectivity.[6] This highlights the potential of the 3-nitro isomer as a lead compound for the development of new antibacterial agents.
Anticancer Potential:
While specific IC₅₀ values for the direct comparison of the two isomers are not available, the literature on nitro-containing indole derivatives suggests their potential as anticancer agents.[7][8][9][10] The electron-withdrawing nature of the nitro group can enhance the ability of the indole scaffold to interact with biological targets involved in cancer progression. The different electronic distributions of the meta and para isomers would likely lead to different binding affinities and cytotoxic profiles against various cancer cell lines. Further comparative studies are warranted to elucidate the structure-activity relationship of these isomers in the context of oncology.
Conclusion
The positional isomerism of the nitro group in 2-(3-nitrophenyl)indole and 2-(4-nitrophenyl)indole results in distinct electronic and, consequently, spectroscopic and biological properties. The para-isomer benefits from extended conjugation, which influences its UV-Vis absorption and the chemical shifts in its NMR spectra. In contrast, the meta-isomer's properties are primarily governed by inductive effects.
Both Fischer indole synthesis and Suzuki-Miyaura cross-coupling represent viable and robust methods for the synthesis of these compounds, with the choice of method depending on precursor availability and desired scale. The demonstrated antibacterial activity of 2-(3-nitrophenyl)indole underscores the therapeutic potential of this class of compounds and highlights the importance of positional isomerism in drug design.
This guide serves as a foundational resource for researchers working with nitrophenylindoles. A thorough understanding of the principles outlined herein will aid in the rational design, synthesis, and characterization of novel indole-based compounds with tailored biological activities. Further comparative studies, particularly in the area of cytotoxicity and X-ray crystallographic analysis, will be invaluable in further elucidating the structure-activity relationships of these promising molecules.
References
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). [Journal Name, Volume(Issue), pages]. (Please note: The full citation for this reference was not available in the provided search results.)
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Fischer indole synthesis. Wikipedia. (URL: [Link])
-
2-(4-nitrophenyl)-1H-indole. PubChem. (URL: [Link])
-
20230818 Indole Synthesis SI. Rsc.org. (URL: [Link])
-
A three-component Fischer indole synthesis. PubMed. (URL: [Link])
-
4-nitroindole. Organic Syntheses Procedure. (URL: [Link])
-
Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. (URL: [Link])
- Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Inform
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. (URL: [Link])
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. (URL: [Link])
- the leimgruber-batcho indole synthesis. (URL not available)
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. ResearchGate. (URL: [Link])
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). [Journal Name, Volume(Issue), pages]. (Please note: The full citation for this reference was not available in the provided search results.)
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2-Methyl-3-(4-nitrophenyl)-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. (URL: [Link])
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Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. (URL: [Link])
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15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. (URL: [Link])
- WO2010004580A2 - Process for preparing indole derivatives.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
-
Efficient method for the synthesis of 2,3-unsubstituted nitro containing indoles from o-fluoronitrobenzenes. PubMed. (URL: [Link])
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. (URL: [Link])
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2-(4-nitrophenyl)-1H-indole. PubChem. (URL: [Link])
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Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correlation. PubMed. (URL: [Link])
- Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. (URL not available)
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
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Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. (URL: [Link])
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
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UV-VIS AND FTIR SPECTROSCOPIC ANALYSIS OF PHYTOCHEMICALS AND FUNCTIONAL GROUP IN OCIMUM SANCTUM AND A FEW MEDICINAL PLANTS. Romanian Journal of Biophysics. (URL: [Link])
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Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. ResearchGate. (URL: [Link])
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL not available)
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Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. PMC. (URL: [Link])
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FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. (URL: [Link])
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Synthesis of indole based novel symmetrical nitroolefinic dendritic core through n-arylation route. Semantic Scholar. (URL: [Link])
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Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. (URL: [Link])
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. (URL: [Link])
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Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives. PubMed. (URL: [Link])
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2-(3-nitrophenyl)-1H-indole molecular weight and formula
Characterization, Synthesis, and Pharmacological Applications
Executive Summary
2-(3-Nitrophenyl)-1H-indole is a significant heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of tubulin polymerization inhibitors and DNA-binding agents. Structurally, it consists of an indole core substituted at the C2 position with a meta-nitrophenyl group. This specific regioisomer is valued for its synthetic versatility ; the nitro group functions as a masked amine, allowing for late-stage diversification into ureas, amides, or sulfonamides—functionalities essential for optimizing drug-target interactions, particularly within the colchicine binding site of tubulin.
Physicochemical Characterization
The following data establishes the baseline identity for 2-(3-nitrophenyl)-1H-indole. Researchers should verify these parameters using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy upon synthesis.
Core Properties Table[1]
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₄H₁₀N₂O₂ | Confirmed via combustion analysis or HRMS. |
| Molecular Weight | 238.24 g/mol | Average mass.[1] Monoisotopic mass: 238.074 Da. |
| CAS Registry Number | 6127-50-0 | Identifier for database verification.[2] |
| XLogP3 | ~3.7 | Indicates high lipophilicity; likely requires formulation aids (e.g., DMSO, cyclodextrins) for bioassays. |
| H-Bond Donors | 1 | The indole N-H moiety. |
| H-Bond Acceptors | 4 | Includes the nitro group oxygens.[3] |
| Topological Polar Surface Area | 61.6 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
Synthetic Architectures
While classical Fischer Indole Synthesis can yield 2-arylindoles, it often suffers from harsh conditions and regioselectivity issues with asymmetric ketones. The Suzuki-Miyaura Cross-Coupling is the preferred modern protocol, offering modularity and mild conditions.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
This method couples a 2-haloindole with a nitrophenylboronic acid. It is superior for generating library diversity.
Reagents:
-
Substrate A: 2-Bromo-1H-indole (or N-protected variant, e.g., N-Boc-2-bromoindole).
-
Substrate B: 3-Nitrophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ for sterically demanding cases.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Step-by-Step Workflow:
-
Degassing: Suspend Substrate A (1.0 equiv) and Substrate B (1.2 equiv) in the solvent mixture. Sparge with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).
-
Catalysis: Add Pd catalyst (5 mol%).
-
Reflux: Heat the mixture to 80–100°C under an inert atmosphere for 12–18 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro group typically makes the product less polar than the amino-derivative.
Visualization: Synthetic Pathway
The following diagram illustrates the logic flow from starting materials to the final functionalized scaffold.
Figure 1: Palladium-catalyzed cross-coupling workflow for the regioselective synthesis of the target indole.[4]
Reactivity & Functionalization Strategy
The 3-nitro group is rarely the pharmacological endpoint. It is primarily a synthetic handle . The reduction of the nitro group to an aniline (amine) significantly alters the electronic properties and solubility, enabling the construction of "Drug-Like" molecules.
The Reduction Protocol (Nitro Amine)
To convert 2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)-1H-indole :
-
Method: Hydrogenation (H₂, 1 atm) over 10% Pd/C in Methanol/EtOAc.
-
Alternative (Chemoselective): Iron powder (Fe) in NH₄Cl/Ethanol reflux (prevents reduction of the indole double bond if sensitive substituents are present).
Why this matters: The resulting amine is a nucleophile ready for:
-
Acylation: Reaction with acid chlorides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
Urea Formation: Reaction with isocyanates.
These transformations are standard in Structure-Activity Relationship (SAR) studies to probe the steric depth of the target protein's binding pocket.
Pharmacological Context: Tubulin Inhibition
The 2-phenylindole scaffold is a well-documented pharmacophore that mimics the binding mode of Combretastatin A-4 and Colchicine .
Mechanism of Action
Compounds derived from 2-(3-nitrophenyl)-1H-indole typically bind to the colchicine-binding site on
-
Binding: The indole moiety occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.
-
Effect: This steric occlusion prevents the curvature of tubulin dimers necessary for microtubule formation.
-
Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing tumor cells.
SAR Logic Flow
The following diagram details how the 2-(3-nitrophenyl)indole core is modified to increase potency.
Figure 2: Structure-Activity Relationship (SAR) optimization pathway for tubulin-targeting drug discovery.
References
-
PubChem. (2025).[1][5][6] 2-(3-Nitrophenyl)-1H-indole Compound Summary. National Library of Medicine. [Link][7]
-
LookChem. (2024). 1H-Indole, 2-(3-nitrophenyl)- Datasheet. [Link]
-
La Regina, G., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression."[8][9] Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
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- 2. lookchem.com [lookchem.com]
- 3. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,3-diphenyl-1H-indole | C20H15N | CID 77020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | C14H8N2O4 | CID 101313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitro-1-(2-nitrophenyl)indole | C14H9N3O4 | CID 18931496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(3-nitrophenyl)-1H-indole in DMSO and Methanol: Principles, Prediction, and Experimental Determination
Introduction
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from discovery to application. Solubility dictates the feasibility of in vitro assays, formulation strategies, and ultimately, the bioavailability of a potential therapeutic agent. This guide provides an in-depth analysis of the solubility of 2-(3-nitrophenyl)-1H-indole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
While specific, publicly available quantitative solubility data for 2-(3-nitrophenyl)-1H-indole is limited, this guide will equip you with the foundational knowledge to predict its solubility behavior. We will delve into the chemical principles governing solute-solvent interactions and provide a detailed, field-proven experimental protocol for you to determine the precise solubility in your own laboratory setting. This approach ensures scientific integrity and empowers researchers to generate reliable and reproducible data.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2][3] This means that a solute will dissolve best in a solvent that has a similar polarity and can engage in similar types of intermolecular forces.[2][3] Let's analyze our compound and solvents through this lens.
Analysis of the Solute: 2-(3-nitrophenyl)-1H-indole
To understand its solubility, we must first examine the structure of 2-(3-nitrophenyl)-1H-indole.
Caption: Key intermolecular forces with DMSO.
In Methanol:
-
Expected Solubility: Moderate to Good.
-
Rationale: Methanol can engage in hydrogen bonding with both the N-H group (acting as an acceptor) and the nitro group (acting as a donor to the oxygen atoms). [4]However, the bulky, nonpolar aromatic rings of the solute may disrupt the hydrogen-bonding network of methanol, which could limit its solubility compared to DMSO. The principle of "like dissolves like" suggests that while the polar interactions are favorable, the large nonpolar portion of the molecule might be less compatible with the smaller, highly networked methanol molecules.
Caption: Key intermolecular forces with Methanol.
Summary of Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Class | Polar Aprotic | Polar Protic |
| Boiling Point | 189 °C [5] | 64.7 °C |
| Key Interactions | Strong Dipole, H-Bond Acceptor | H-Bond Donor & Acceptor |
| Predicted Solubility | High | Moderate to Good |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the gold standard. [1][6]This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. [1]After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique. [1]
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol
Materials:
-
2-(3-nitrophenyl)-1H-indole (solid)
-
DMSO (anhydrous, analytical grade)
-
Methanol (anhydrous, analytical grade)
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Weigh an excess amount of 2-(3-nitrophenyl)-1H-indole into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 5-10 mg.
-
Accurately add a known volume of the solvent (e.g., 1.0 mL of DMSO or methanol) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached. [1]The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for some sedimentation.
-
Centrifuge the vials to pellet the remaining solid. This ensures a clear supernatant for analysis.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification:
-
Preparation of Standards: Prepare a stock solution of 2-(3-nitrophenyl)-1H-indole of a known concentration in the same solvent used for the solubility test. From this stock, create a series of calibration standards through serial dilution.
-
Analysis by HPLC (Preferred Method):
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered supernatant (from step 3) with the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Analysis by UV-Vis Spectrophotometry (Alternative Method):
-
Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent.
-
Measure the absorbance of the calibration standards at λ_max to generate a Beer's Law plot (Absorbance vs. Concentration).
-
Dilute the filtered supernatant appropriately and measure its absorbance.
-
Calculate the concentration from the Beer's Law plot and the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the average of the replicates, including the standard deviation.
-
The units should be clearly stated, typically in mg/mL or mol/L.
-
Always specify the temperature at which the solubility was determined. [1]
-
Conclusion
Based on theoretical principles, 2-(3-nitrophenyl)-1H-indole is expected to exhibit high solubility in the polar aprotic solvent DMSO, driven by strong hydrogen bond acceptance and dipole-dipole interactions. Its solubility in methanol, a polar protic solvent, is predicted to be moderate to good, facilitated by hydrogen bonding but potentially limited by the compound's large nonpolar regions.
For drug development professionals, these predictions provide a strong starting point for solvent selection. However, theoretical analysis must be substantiated by empirical data. The provided shake-flask protocol is a robust, self-validating system for determining the precise thermodynamic solubility of this compound. By following this guide, researchers can generate the high-quality, reliable data necessary to advance their research and development efforts.
References
- Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
- Oreate AI Blog.
- Benchchem. General Experimental Protocol for Determining Solubility.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Sigma-Aldrich. Methanol.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Wikipedia. Dimethyl sulfoxide.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- RSC Publishing.
- Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- Quora. How do researchers predict the solubility of substances in various solvents?.
- Quora. Why is methanol used as a first solvent?.
- HonestBee. Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins.
- Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?.
- ECHEMI. How to predict the solubility of an organic compound in different kinds of solvents?
- American Chemical Society. Methanol.
- ResearchGate. Predict solubility of organic compounds?.
- ResearchGate. What is the purpose of using ethanol and methanol as solvents in the extraction of bioactive compounds for antibacterial activity?.
- PMC.
- ResearchGate.
- Benchchem. The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development.
- PMC.
- CrystEngComm (RSC Publishing).
- ResearchGate.
- PMC.
- PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)
- MDPI.
- ResearchGate. (PDF)
- Maricopa Open Digital Press.
- ChEMBL. Assay: Solubility of the compound in DMSO (CHEMBL3878090).
- ResearchGate.
- Pearson. Which types of intermolecular forces can methanol (CH3OH) form wi....
- ResearchG
- brainly.com. [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). A. Hydrogen bonding and.
- PubMed. Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides.
- Quora. What kind of intermolecular forces are found in CH3OH?.
- Sigma-Aldrich. VU0238429 DMSO = 20mg/mL 1160247-92-6.
- ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15)
- PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- PubChem. Indole | C8H7N | CID 798.
- Pharmaceutical Sciences.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- Sigma-Aldrich. (1-methyl-5-nitro-3-phenyl-2,3-dihydro-1h-indol-2-yl)methanol.
- Scribd. Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride.
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- 6. dissolutiontech.com [dissolutiontech.com]
meta-nitro substituted 2-phenylindole derivatives literature review
Electronic Tuning of Privileged Scaffolds in Anticancer Discovery
Executive Summary & Strategic Rationale
The 2-phenylindole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including the Colchicine Binding Site (CBS) on tubulin and the Estrogen Receptor (ER) .
This guide focuses specifically on meta-nitro substituted derivatives (e.g., 2-(3'-nitrophenyl)indole). While methoxy-substituted analogs (mimicking Combretastatin A-4) are traditionally dominant in tubulin targeting, the introduction of a meta-nitro group serves three critical functions in lead optimization:
-
Electronic Probe: The nitro group (
) is a strong electron-withdrawing group (EWG) ( ), contrasting with the electron-donating methoxy groups, allowing precise mapping of the electrostatic requirements of the binding pocket. -
Metabolic Precursor: The nitro moiety acts as a masked aniline; in vivo reduction can alter solubility and hydrogen-bonding capacity (donor vs. acceptor).
-
Geometric Constraint: The 3'-substitution pattern forces a specific torsional angle between the indole and phenyl rings, critical for fitting into the hydrophobic cleft of
-tubulin.
Synthetic Architecture
To access meta-nitro substituted 2-phenylindoles, two primary pathways are recommended: the classical Fischer Indole Synthesis (for scale) and Microwave-Assisted Synthesis (for rapid library generation).
Pathway A: Microwave-Assisted Fischer Cyclization (Recommended)
Rationale: Nitro-substituted acetophenones are deactivated substrates. Traditional thermal heating often leads to tar formation due to prolonged reaction times. Microwave irradiation accelerates the rate-determining step (hydrazone formation and sigmatropic rearrangement).
Protocol: Synthesis of 2-(3-nitrophenyl)indole
-
Reaction Class: Acid-catalyzed condensation-cyclization.
-
Scale: 1.0 mmol.
-
Time: 5–10 minutes (vs. 4–6 hours thermal).
Step-by-Step Methodology:
-
Reagent Prep: In a microwave-safe vial (10 mL), combine phenylhydrazine (1.0 equiv, 108 mg) and 3'-nitroacetophenone (1.0 equiv, 165 mg).
-
Solvent/Catalyst: Add Glacial Acetic Acid (2 mL) containing ZnCl₂ (0.5 equiv) or polyphosphoric acid (PPA) . Note: ZnCl₂ is preferred for cleaner workup.
-
Irradiation: Seal the vial. Set microwave reactor (e.g., CEM Discover or Biotage) to 140°C (Power: 150W, Max Pressure: 250 psi). Hold for 5 minutes .
-
Quench: Pour the hot reaction mixture into crushed ice (50 g) with vigorous stirring.
-
Workup: The product will precipitate as a yellow/orange solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1). If necessary, purify via flash column chromatography (Hexane:EtOAc 8:2).
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: Used when the indole core requires sensitive functional groups that cannot survive harsh acidic Fischer conditions.
-
Coupling Partners: 2-Bromoindole + 3-Nitrophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2.0 equiv) in Dioxane/H₂O.
Visualization: Synthetic Workflow Comparison
Figure 1: Comparison of Thermal vs. Microwave-assisted synthesis routes. The microwave pathway minimizes thermal degradation of the nitro-group, resulting in higher yields.
Structure-Activity Relationship (SAR) & Mechanism
The biological activity of 2-phenylindoles is heavily dictated by the substitution pattern on the phenyl ring (Ring B).
The "Meta" vs. "Para" Electronic Switch
In the context of Tubulin Polymerization Inhibition (targeting the Colchicine site), the binding pocket contains specific hydrophobic pockets (for the phenyl ring) and hydrogen-bonding residues (e.g., Cys241, Val318).
-
Para-Methoxy (-OMe): Mimics the trimethoxy ring of Colchicine. Highly active (IC₅₀ < 50 nM).
-
Meta-Nitro (-NO₂):
-
Volume: The
group is bulky, potentially causing steric clash if not positioned correctly. However, at the meta position, it often avoids the steric wall that blocks ortho substituents. -
Electronics: The strong electron withdrawal reduces the electron density of the phenyl ring, weakening
stacking interactions with aromatic residues in the pocket but potentially enhancing specific dipole interactions.
-
Data Summary: Electronic Effect on Cytotoxicity (Representative Trends)
| Substituent (R) | Position | Electronic Effect ( | Tubulin Inhibition (IC₅₀, | Mechanism Note |
| -OCH₃ | 4' (Para) | Donor (-0.27) | 0.03 - 1.5 | Strong H-bond acceptor; Ideal mimic. |
| -NO₂ | 3' (Meta) | Withdrawing (+0.71) | 2.5 - 10.0 | Moderate activity; Probes pocket polarity. |
| -H | - | Neutral (0.00) | > 20.0 | Lacks necessary anchor points. |
| -NH₂ | 3' (Meta) | Donor (-0.16) | 1.0 - 5.0 | Often more active than nitro; formed by in vivo reduction. |
Note: Data synthesized from general SAR trends in indole-tubulin literature (e.g., Gastpar et al., Wang et al.).
Visualization: Mechanism of Action (Tubulin Targeting)
Figure 2: Pharmacological cascade. The 3'-nitro group modulates the binding affinity at the Colchicine site, leading to microtubule destabilization and subsequent cell death.
Expert Insights & Troubleshooting
Self-Validating the Protocol:
-
Reaction Monitoring: Do not rely solely on TLC. The hydrazone intermediate often co-elutes with the product. Use NMR to monitor the disappearance of the NH signal of the hydrazone (approx. 8–10 ppm) and the appearance of the indole NH (approx. 11–12 ppm).
-
Nitro Group Stability: While the nitro group is stable in acid, avoid using strong reducing metals (Fe/HCl) during workup if you intend to keep the nitro group intact. If the amine is desired, SnCl₂ reduction is the standard follow-up step.
Safety Warning:
-
Phenylhydrazines are toxic and potential skin sensitizers. Handle in a fume hood.
-
Microwave Vials: Ensure vials are rated for the pressure generated by acetic acid at 140°C.
References
-
Wang, J. et al. (2021).[1] Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors.[1][2][3] Arabian Journal of Chemistry.
-
Gastpar, R. et al. (1998).[4] Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization.[5] Journal of Medicinal Chemistry.[4]
-
Schirok, H. (2006).[6] Microwave-Assisted Flexible Synthesis of 7-Azaindoles.[6] Journal of Organic Chemistry.[6]
-
Kamal, A. et al. (2015).[2] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2] Molecules/PMC.
Sources
- 1. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
The 2-(3-nitrophenyl)-1H-indole Scaffold: A Comprehensive Technical Guide to its Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. When functionalized with a 2-phenyl substituent, the resulting 2-phenylindole scaffold exhibits a remarkable spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the biological activity profile of a specific, yet significant, derivative: the 2-(3-nitrophenyl)-1H-indole scaffold. We will delve into its known antimicrobial and antioxidant activities, and by drawing parallels from the broader class of 2-phenylindoles, we will explore its potential as an anticancer and anti-inflammatory agent. This guide will further detail the synthetic strategies for accessing this scaffold, present relevant experimental protocols for evaluating its biological effects, and discuss the structure-activity relationships that govern its therapeutic potential.
Introduction: The Prominence of the 2-Phenylindole Core
The 2-phenylindole framework is considered a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. This versatility has led to the development of numerous 2-phenylindole derivatives with a wide range of therapeutic applications. The introduction of a nitro group at the meta-position of the 2-phenyl ring, creating the 2-(3-nitrophenyl)-1H-indole scaffold, significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity. The electron-withdrawing nature of the nitro group can impact molecular interactions, receptor binding, and metabolic stability, making this scaffold a compelling subject for detailed investigation.
Synthesis of the 2-(3-nitrophenyl)-1H-indole Scaffold
The construction of the 2-(3-nitrophenyl)-1H-indole core can be achieved through several established synthetic methodologies. A common and effective approach is the Fischer indole synthesis.
Fischer Indole Synthesis
This classical method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. To synthesize the 2-(3-nitrophenyl)-1H-indole scaffold, 3-nitroacetophenone would be the ketone of choice, reacting with phenylhydrazine.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: Equimolar amounts of phenylhydrazine and 3-nitroacetophenone are dissolved in a suitable solvent, such as ethanol, with a catalytic amount of acetic acid. The mixture is refluxed for 2-4 hours to form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then subjected to cyclization using a Brønsted or Lewis acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this step. The hydrazone is heated in PPA at a temperature ranging from 100 to 180 °C.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the 2-(3-nitrophenyl)-1H-indole.
Caption: Fischer Indole Synthesis Workflow.
Biological Activity Profile
The 2-(3-nitrophenyl)-1H-indole scaffold has demonstrated a range of biological activities, with the most directly reported being its antimicrobial and antioxidant properties. Its potential in other therapeutic areas, such as oncology and inflammation, can be inferred from the extensive research on the broader 2-phenylindole class.
Antimicrobial Activity
Derivatives of the 2-(3-nitrophenyl)-1H-indole scaffold have been evaluated for their ability to inhibit the growth of various microbial pathogens.
One study investigated a series of 2-phenyl-1H-indoles and benzimidazoles for their antimicrobial activity against Gram-negative (Pseudomonas sp., Enterobacter sp.) and Gram-positive (Bacillus sp.) bacteria.[1] In this study, the 2-(3-nitrophenyl)-1H-indole derivative was found to be less effective against Enterobacter sp. compared to its para-substituted counterpart.[1] However, it still exhibited activity, indicating the potential of this scaffold as a source of new antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth Microdilution Assay Workflow.
Antioxidant Activity
The same study that explored the antimicrobial effects of 2-phenyl-1H-indoles also investigated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[1] The results indicated that the 2-(3-nitrophenyl)-1H-indole derivative exhibited radical scavenging activity, although it was slightly less effective than its para-nitro isomer.[1] This activity is attributed to the ability of the indole nitrogen to donate a hydrogen atom to stabilize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anticancer Potential (Inferred)
While direct studies on the anticancer activity of 2-(3-nitrophenyl)-1H-indole are limited, the broader class of 2-phenylindoles has shown significant promise in this area.[2][3] These compounds have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Certain 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
DNA Binding: Some glycosylated 2-phenylindoles have demonstrated the ability to bind to DNA, which can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells.[4]
-
Kinase Inhibition: 2-Phenylindole derivatives have been investigated as inhibitors of various kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[5]
Given these precedents, it is highly probable that the 2-(3-nitrophenyl)-1H-indole scaffold could also exhibit anticancer properties. The nitro group's electron-withdrawing nature might influence its interaction with biological targets, potentially leading to novel mechanisms of action or improved potency.
Caption: Inferred Anticancer Mechanisms of Action.
Anti-inflammatory Potential (Inferred)
Similar to its anticancer potential, the anti-inflammatory activity of the 2-(3-nitrophenyl)-1H-indole scaffold can be inferred from studies on related 2-phenylindole derivatives. These compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the production of prostaglandins, which are major contributors to inflammation and pain.
The structural similarity of 2-phenylindoles to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a similar mechanism of action. The 2-(3-nitrophenyl)-1H-indole scaffold, with its specific electronic properties, could potentially offer a unique profile of COX-2 inhibition, possibly with improved selectivity and reduced side effects compared to traditional NSAIDs.
Structure-Activity Relationships (SAR)
The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole and the phenyl rings.
-
Position of the Nitro Group: In the context of antioxidant activity, studies have shown that a para-nitro substitution on the phenyl ring is slightly more effective than a meta-substitution.[1] This suggests that the electronic effects and the overall molecular geometry play a crucial role in the molecule's ability to interact with free radicals.
-
Substituents on the Indole Ring: Modifications to the indole nucleus can significantly impact activity. For instance, the presence of electron-donating or electron-withdrawing groups at various positions can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall shape, thereby affecting its binding to biological targets.
-
General Trends in 2-Phenylindoles: For anticancer activity, quantitative structure-activity relationship (QSAR) studies on a series of 2-phenylindoles have been conducted to understand the structural requirements for cytotoxicity.[2][8] These studies often highlight the importance of specific physicochemical properties and molecular descriptors in determining the potency of the compounds.
Future Directions and Conclusion
The 2-(3-nitrophenyl)-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. While its antimicrobial and antioxidant activities have been directly demonstrated, its potential as an anticancer and anti-inflammatory agent, inferred from the broader class of 2-phenylindoles, warrants further investigation.
Future research should focus on:
-
Synthesis of a focused library of 2-(3-nitrophenyl)-1H-indole derivatives with diverse substitutions on the indole ring to establish a clear SAR.
-
Comprehensive biological evaluation of these derivatives against a panel of cancer cell lines and in relevant models of inflammation.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this scaffold.
References
[2] Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current computer-aided drug design, 7(2), 98–108. [8] PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link] [4] Springer. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1779-1789. [9] Bentham Science. (n.d.). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Retrieved from [Link] [6] Singh, P., & Kumar, A. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(5), 1-10. [1] Indian Journal of Pharmaceutical Sciences. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(5), 849-856. [10] National Center for Biotechnology Information. (2011). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from [Link] [3] Taylor & Francis Online. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2269-2282. [11] MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6891. [12] ResearchGate. (2015). ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. Retrieved from [Link] [5] PubChem. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link] PubMed. (2009). Efficient method for the synthesis of 2,3-unsubstituted nitro containing indoles from o-fluoronitrobenzenes. Retrieved from [Link] [13] Wikipedia. (n.d.). 2-Phenylindole. Retrieved from [Link] [14] ResearchGate. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Retrieved from [Link] [15] Research and Reviews. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry, 4(4). [16] Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 137-153. [17] Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-969. [18] Royal Society of Chemistry. (2023). Indole Synthesis SI. Retrieved from [Link] [19] DergiPark. (n.d.). Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl) thiosemicarbazone] derivatives. Retrieved from [Link] [20] Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(5), 346-372. [21] Phcog.Com. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link] [7] Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-009. [22] ResearchGate. (2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Retrieved from [Link] [23] Dove Press. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infection and Drug Resistance, 13, 415-425. [24] MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 30(2), 487. [25] Scribd. (2018). Indole Derivatives' Antimicrobial Study. Retrieved from [Link] Semantic Scholar. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Bioorganic Chemistry, 120, 105623. Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link] MDPI. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. International Journal of Molecular Sciences, 24(19), 14899. ResearchGate. (2019). (PDF) Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. Retrieved from [Link] National Center for Biotechnology Information. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]
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Electronic Properties of Nitro-Substituted 2-Phenylindoles: A Technical Guide
Part 1: Executive Summary & Molecular Architecture
The integration of a nitro group (
This D-
-
In Drug Development: The nitro group serves as a "hypoxia trigger," capable of bioreduction to amino-derivatives in low-oxygen tumor microenvironments.
-
In Material Science: The ICT state leads to significant non-linear optical (NLO) responses and solvatochromic behavior, though often at the cost of fluorescence quantum yield due to Intersystem Crossing (ISC).
Part 2: Electronic Characterization & Photophysics
The "Nitro Quenching" Mechanism
The most immediate observation upon nitration of 2-phenylindole is the quenching of fluorescence. While 2-phenylindole is highly emissive (
Key Mechanism:
-
Excitation:
(ICT state). -
Intersystem Crossing (ISC): The
character of the nitro group facilitates rapid ISC to the Triplet State ( ). -
Non-Radiative Decay: The excited energy is dissipated thermally or via phosphorescence (in rigid matrices), effectively silencing fluorescence in polar solvents.
Solvatochromism
These derivatives exhibit positive solvatochromism.[1][2] As solvent polarity increases, the highly dipolar ICT excited state is stabilized more than the ground state, reducing the energy gap (
Data Summary: Spectral Shifts (Representative Trends) Based on 2-(4-nitrophenyl)indole scaffold
| Solvent | Dielectric Constant ( | Absorption | Emission | Stokes Shift (nm) | Electronic State |
| Cyclohexane | 2.02 | 345 | 410 (Weak) | 65 | Locally Excited (LE) |
| Toluene | 2.38 | 352 | 425 (Weak) | 73 | LE / ICT Mix |
| Dichloromethane | 8.93 | 368 | Quenched | N/A | ICT Dominant |
| Acetonitrile | 37.5 | 375 | Quenched | N/A | Stabilized ICT |
| DMSO | 46.7 | 382 | Quenched | N/A | Stabilized ICT |
Technical Note: In non-polar solvents (Cyclohexane), the "Locally Excited" (LE) state dominates, allowing for residual fluorescence. In polar solvents (DMSO), the ICT state is fully formed, and non-radiative decay pathways (ISC) dominate.
Visualization: Electronic Energy Landscape
Figure 1: Jablonski diagram illustrating the competition between fluorescence and Intersystem Crossing (ISC) induced by the nitro group.
Part 3: Synthetic Protocols
To synthesize nitro-substituted 2-phenylindoles, the Fischer Indole Synthesis remains the gold standard due to its tolerance of electron-withdrawing groups on the phenyl ring, provided the correct acid catalyst is used.
Protocol: Synthesis of 2-(4-nitrophenyl)indole
Objective: Cyclization of acetophenone phenylhydrazone derivatives.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
4-Nitroacetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst)
-
Ethanol (Recrystallization)[3]
Step-by-Step Methodology:
-
Hydrazone Formation (The Precursor):
-
Dissolve 4-nitroacetophenone (10 mmol) and phenylhydrazine hydrochloride (10 mmol) in 30 mL ethanol.
-
Add 3 drops of glacial acetic acid.
-
Reflux for 2 hours. A solid precipitate (hydrazone) will form.[4]
-
Cool, filter, and wash with cold ethanol.[4] Validation: Check melting point and disappearance of carbonyl peak in IR.
-
-
Cyclization (The Fischer Rearrangement):
-
Place the dried hydrazone into a round-bottom flask containing 20g of Polyphosphoric Acid (PPA).
-
Critical Step: Heat to 100-110°C with vigorous mechanical stirring.
-
Observation: The reaction is exothermic; monitor temperature to prevent charring. Reaction typically completes in 30-45 mins.
-
Endpoint: TLC monitoring (Hexane:EtOAc 7:3).
-
-
Work-up & Purification:
-
Cool the mixture to 60°C and pour onto 100g of crushed ice/water slurry. Stir until the PPA dissolves.
-
Filter the crude precipitate.[4]
-
Purification: Recrystallize from Ethanol/Water (9:1) or use column chromatography if tarry byproducts are present.
-
Synthetic Workflow Diagram
Figure 2: Workflow for the Fischer Indole Synthesis of nitro-substituted derivatives.
Part 4: Structure-Activity Relationships (SAR) in Drug Discovery
In medicinal chemistry, the nitro-2-phenylindole scaffold is not merely a fluorophore; it is a prodrug pharmacophore .
The Hypoxia Selectivity Logic
Solid tumors often contain hypoxic (low oxygen) regions that are resistant to radiation.
-
Normoxia: The nitro group remains stable.
-
Hypoxia: Reductases (e.g., nitroreductase) reduce
to or . -
Result: The electron-withdrawing nitro group becomes an electron-donating amine. This drastically alters the electronic binding affinity to targets like Tubulin or DNA.
Biological Targets[5][6]
-
Tubulin Polymerization: 2-phenylindoles bind to the Colchicine site. The nitro-derivative often acts as a "masked" inhibitor, activated only when reduced to the amine in tumor cells.
-
NF-
B Inhibition: Nitro-derivatives have shown potency in blocking the NF- B signaling pathway, reducing inflammation and tumor survival.[5]
SAR Decision Tree
Figure 3: Structure-Activity Relationship (SAR) logic for optimizing nitro-indole derivatives.
Part 5: References
-
Synthesis of 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]
-
Twisted Intramolecular Charge Transfer of Nitroaromatic Push–Pull Chromophores. National Institutes of Health (PMC). [Link]
-
Solvatochromism: A Comprehensive Analysis. National Institutes of Health (PMC). [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides. MDPI. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 2-(3-Nitrophenyl)-1H-indole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-(3-nitrophenyl)-1H-indole core is an emerging pharmacophore of significant interest in contemporary drug discovery. This bicyclic heterocyclic system, characterized by the fusion of a benzene and a pyrrole ring with a nitrophenyl substituent at the 2-position, has demonstrated a diverse range of biological activities. This technical guide provides a comprehensive exploration of the 2-(3-nitrophenyl)-1H-indole scaffold, from its synthesis and physicochemical properties to its established and potential therapeutic applications. We will delve into the structure-activity relationships that govern its biological effects, with a particular focus on its roles as an antimicrobial agent, an anticancer candidate, and a modulator of other key biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and exploitation of this promising chemical entity.
Introduction: The Indole Nucleus and the Significance of the 2-Aryl Substitution
The indole ring system is a ubiquitous structural motif in a vast number of natural products and synthetic molecules of therapeutic importance.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. The functionalization of the indole core at different positions allows for the fine-tuning of its pharmacological profile. Among these, the 2-arylindoles have garnered considerable attention due to their synthetic accessibility and diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The introduction of a 3-nitrophenyl group at the 2-position of the indole ring creates the 2-(3-nitrophenyl)-1H-indole scaffold. This specific substitution pattern has been shown to be a key determinant of biological activity in several contexts, which will be the central focus of this guide.
Synthesis of the 2-(3-Nitrophenyl)-1H-indole Core
The construction of the 2-(3-nitrophenyl)-1H-indole scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the indole nucleus, and scalability. Two of the most prominent and versatile methods are the Fischer Indole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[5][6]
To synthesize 2-(3-nitrophenyl)-1H-indole, the logical precursors would be phenylhydrazine and 3-nitroacetophenone.
Caption: Fischer Indole Synthesis of 2-(3-nitrophenyl)-1H-indole.
Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-1H-indole via Fischer Indole Synthesis
This protocol is adapted from general Fischer indole synthesis procedures.[3][7]
Materials:
-
Phenylhydrazine
-
3-Nitroacetophenone
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Water
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1 equivalent of 3-nitroacetophenone in glacial acetic acid. Add 1.1 equivalents of phenylhydrazine and stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture containing the phenylhydrazone, add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., polyphosphoric acid). Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours, while monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The precipitated crude product is collected by filtration and washed thoroughly with water. The crude solid is then recrystallized from a suitable solvent, such as ethanol, to afford the purified 2-(3-nitrophenyl)-1H-indole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[8][9] This reaction can be employed to construct 2-arylindoles by coupling a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) with an arylboronic acid.[10]
For the synthesis of 2-(3-nitrophenyl)-1H-indole, this would involve the coupling of a 2-haloindole with (3-nitrophenyl)boronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of 2-(3-nitrophenyl)-1H-indole.
Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-1H-indole via Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of haloindoles.[10]
Materials:
-
2-Iodoindole
-
(3-Nitrophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture or DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-iodoindole (1 equivalent), (3-nitrophenyl)boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent and heat the reaction mixture to 80-100 °C. Stir the mixture for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(3-nitrophenyl)-1H-indole.
Physicochemical Properties
The physicochemical properties of a pharmacophore are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for 2-(3-nitrophenyl)-1H-indole are not extensively reported, we can infer its likely properties based on related 2-phenylindole structures and in silico predictions.
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Molecular Weight | ~238.24 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | 3.5 - 4.5 | Indicates a relatively lipophilic nature, which can facilitate membrane permeation but may also lead to lower aqueous solubility and potential for non-specific binding.[11] |
| Aqueous Solubility (logS) | Low | The lipophilic character suggests low water solubility, which could present challenges for formulation and oral absorption.[11] |
| pKa | Indole NH: ~16-17 (weakly acidic) | The indole nitrogen is a very weak acid and is generally not ionized at physiological pH. |
| Polar Surface Area (PSA) | ~70-80 Ų | The PSA is within a range that is generally considered favorable for good cell permeability and oral absorption. |
Biological Activities and Therapeutic Potential
The 2-(3-nitrophenyl)-1H-indole scaffold has been implicated in a range of biological activities, highlighting its potential as a versatile pharmacophore for the development of novel therapeutic agents.
Antimicrobial Activity: NorA Efflux Pump Inhibition
One of the most well-documented activities of 2-arylindoles is their ability to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus is a prime target for such inhibitors.[5] Overexpression of NorA leads to the extrusion of a broad range of antibiotics, including fluoroquinolones like ciprofloxacin, from the bacterial cell, thereby conferring resistance.[12]
Derivatives of the 2-(3-nitrophenyl)-1H-indole scaffold have been investigated as NorA efflux pump inhibitors (EPIs). By blocking the function of NorA, these compounds can restore the efficacy of conventional antibiotics against resistant strains of S. aureus.
Mechanism of Action:
2-(3-nitrophenyl)-1H-indole derivatives are thought to act as competitive or non-competitive inhibitors of the NorA efflux pump. They bind to the pump protein, either at the substrate binding site or at an allosteric site, and prevent the conformational changes necessary for antibiotic translocation. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.[12]
Caption: Inhibition of the NorA efflux pump by a 2-(3-nitrophenyl)-1H-indole derivative.
Experimental Protocol: Ethidium Bromide Efflux Inhibition Assay
This assay is a common method to screen for NorA efflux pump inhibitors. Ethidium bromide (EtBr) is a fluorescent substrate of the NorA pump. Inhibition of the pump leads to the accumulation of EtBr inside the bacterial cells, resulting in an increase in fluorescence.[13][14][15]
Materials:
-
Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
-
Mueller-Hinton Broth (MHB)
-
Ethidium Bromide (EtBr)
-
Test compounds (2-(3-nitrophenyl)-1H-indole derivatives)
-
Positive control (e.g., Reserpine or Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)[16]
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the S. aureus strain overnight in MHB at 37°C. The following day, dilute the culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension. Add the test compounds at various concentrations. Include wells with bacteria and EtBr only (negative control) and wells with bacteria, EtBr, and the positive control.
-
EtBr Addition: Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes, with excitation at 530 nm and emission at 590 nm.
-
Data Analysis: Plot the fluorescence intensity over time for each concentration of the test compound. An increase in fluorescence compared to the negative control indicates inhibition of EtBr efflux. The potency of the inhibitor can be expressed as the concentration that causes a 50% increase in fluorescence (EC₅₀).
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[17][18] Several indole-based drugs, such as vinca alkaloids, are used in clinical practice.[11] The 2-(3-nitrophenyl)-1H-indole moiety has also been explored for its potential as an anticancer agent.
Putative Mechanisms of Action:
The anticancer activity of 2-(3-nitrophenyl)-1H-indole derivatives is likely multifactorial and may involve:
-
Inhibition of Tubulin Polymerization: Many indole derivatives are known to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19]
-
Kinase Inhibition: The indole nucleus can serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer.[19]
-
Induction of Apoptosis: These compounds may trigger programmed cell death through various intrinsic and extrinsic pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 2-(3-nitrophenyl)-1H-indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of the 2-(3-nitrophenyl)-1H-indole scaffold is crucial for the rational design of more potent and selective drug candidates. While comprehensive SAR studies on this specific scaffold are still emerging, some general trends can be extrapolated from related 2-arylindole series.
-
Position of the Nitro Group: The meta position of the nitro group on the phenyl ring appears to be important for certain biological activities. Modifications to this position, or its replacement with other electron-withdrawing or electron-donating groups, can significantly impact potency.
-
Substitution on the Indole Ring: Functionalization of the indole nucleus, particularly at the N1, C3, and C5 positions, can modulate the physicochemical properties and biological activity of the molecule. For example, N-alkylation can alter lipophilicity and metabolic stability.
-
Bioisosteric Replacement of the Nitro Group: The nitro group can sometimes be associated with toxicity concerns. Bioisosteric replacement of the nitro group with other functionalities, such as a cyano group, a sulfonamide, or a trifluoromethyl group, is a common strategy in medicinal chemistry to mitigate potential liabilities while retaining or improving biological activity.
Pharmacokinetics and ADME-Tox Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of a drug candidate, are critical for its successful development. For the 2-(3-nitrophenyl)-1H-indole scaffold, several factors need to be considered.
Absorption and Distribution:
-
The predicted lipophilicity (logP ~3.5-4.5) suggests that compounds based on this scaffold are likely to have good membrane permeability and be well-absorbed after oral administration.[21]
-
However, high lipophilicity can also lead to high plasma protein binding, which may reduce the free fraction of the drug available to exert its therapeutic effect.[21]
Metabolism:
-
The indole ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation at various positions.
-
The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which can be reactive and potentially lead to toxicity. This is a key consideration in the development of nitro-aromatic drugs.
Toxicity:
-
The potential for the nitro group to be metabolized to reactive intermediates necessitates careful toxicological evaluation of any drug candidate containing this moiety.
-
General cytotoxicity and off-target effects should be assessed early in the drug discovery process.
In Silico ADME-Tox Prediction:
A variety of computational tools can be used to predict the ADME-Tox properties of novel 2-(3-nitrophenyl)-1H-indole derivatives. These tools can provide early-stage guidance on potential liabilities and help prioritize compounds for further experimental evaluation.[21][22]
Conclusion and Future Directions
The 2-(3-nitrophenyl)-1H-indole scaffold represents a promising and versatile pharmacophore with demonstrated potential in the fields of antimicrobial and anticancer drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Comprehensive SAR studies to further elucidate the key structural features required for potent and selective activity against various biological targets.
-
Exploration of bioisosteric replacements for the nitro group to optimize the safety profile of drug candidates.
-
In-depth investigation of the mechanisms of action of active compounds to identify novel biological targets and pathways.
-
Thorough pharmacokinetic and toxicological evaluation of lead compounds to assess their drug-likeness and potential for clinical development.
By leveraging the knowledge and experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of the 2-(3-nitrophenyl)-1H-indole scaffold and contribute to the discovery of new and improved medicines.
References
- Costa, S. S., et al. (2013). Efflux pump inhibitors (EPIs) as an alternative for the control of resistant bacteria. Journal of Applied Pharmaceutical Science, 3(10), 113-119.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Journal of Chemistry.
- BioRxiv. (2025).
- Wikipedia. Fischer indole synthesis.
- Tintino, S. R., et al. (2023). Inhibition of the norA gene expression and the NorA efflux pump by the tannic acid. Scientific Reports, 13(1), 17351.
- Kaatz, G. W., & Seo, S. M. (2009). Ethidium bromide MIC screening for enhanced efflux pump gene expression or efflux activity in Staphylococcus aureus. Journal of Clinical Microbiology, 47(1), 238-240.
- Al-Qawasmeh, R. A., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 19(12), 20791-20806.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
- Marquez, B., et al. (2022). Antibacterial effect, efflux pump inhibitory (NorA, TetK and MepA) of Staphylococcus aureus and in silico prediction of α, β and δ-damascone compounds. Arabian Journal of Chemistry, 15(8), 103986.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
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- Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
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Methodological & Application
synthesis of 2-(3-nitrophenyl)-1H-indole via Fischer indole reaction
An Application Note for the Synthesis of 2-(3-nitrophenyl)-1H-indole via the Fischer Indole Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(3-nitrophenyl)-1H-indole, a member of the valuable 2-arylindole class of heterocyclic compounds. The Fischer indole synthesis, a robust and time-honored reaction, is employed for the construction of the indole scaffold.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations. The aim is to equip researchers with the technical knowledge and practical insights required for the successful synthesis and purification of this target molecule.
The Strategic Importance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing substituted indoles.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][2] Its enduring utility is evident in its application to the synthesis of numerous biologically active compounds, including the triptan class of antimigraine drugs.[1][3] The synthesis of 2-arylindoles is of particular interest as this structural motif is a key component in many pharmacologically active agents and advanced materials.
Reaction Mechanism: A Stepwise Elucidation
The Fischer indole synthesis proceeds through a sequence of acid-catalyzed transformations.[5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The accepted pathway, first proposed by Robinson, involves several key steps.[3]
-
Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and 3'-nitroacetophenone to form the corresponding phenylhydrazone. This is a reversible acid-catalyzed reaction.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone intermediate tautomerizes to the more reactive ene-hydrazine form.[1][5]
-
[3][3]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the crucial carbon-carbon bond is formed via a[3][3]-sigmatropic rearrangement.[1][6][7] This step is often the rate-determining step of the overall reaction.[3]
-
Cyclization and Aromatization: The resulting di-imine intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, forming a cyclic aminal.[1][6]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[3][5][8]
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is presented as a two-step process: the formation and isolation of the hydrazone intermediate, followed by its acid-catalyzed cyclization. This approach often provides higher purity of the final product compared to a one-pot synthesis.[5][9]
Part A: Synthesis of 1-(3-nitrophenyl)ethan-1-one phenylhydrazone
-
Materials & Equipment:
-
Phenylhydrazine
-
3'-Nitroacetophenone
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3'-nitroacetophenone (10.0 g, 0.06 mol) in 100 mL of 95% ethanol.
-
Add phenylhydrazine (6.5 g, 0.06 mol) to the solution, followed by 5 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes to promote crystallization.
-
Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with two portions of cold 95% ethanol (2x 20 mL).
-
Dry the product under vacuum to yield 1-(3-nitrophenyl)ethan-1-one phenylhydrazone.
-
Part B: Cyclization to 2-(3-nitrophenyl)-1H-indole
-
Materials & Equipment:
-
1-(3-nitrophenyl)ethan-1-one phenylhydrazone (from Part A)
-
Polyphosphoric Acid (PPA)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Large beaker with crushed ice
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid (150 g) to 90-100°C in a heating mantle.
-
Slowly and carefully add the dried phenylhydrazone (12.7 g, 0.05 mol) from Part A to the hot, stirring PPA in small portions over 15 minutes. The addition is exothermic.
-
After the addition is complete, increase the temperature of the reaction mixture to 120°C and maintain it for 30-45 minutes. The color of the mixture will darken significantly.
-
Allow the reaction mixture to cool to approximately 80°C.
-
Work-up: Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This quenching step should be performed in a fume hood.
-
Neutralize the acidic aqueous solution by slowly adding 10 M sodium hydroxide solution until the pH is approximately 8-9. A solid product will precipitate.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash them with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(3-nitrophenyl)-1H-indole.[10]
-
Caption: Overall experimental workflow for the synthesis.
Data Summary and Characterization
The following table summarizes the key parameters for this synthesis. Yields are representative and may vary based on the scale and purity of reagents.
| Parameter | Value / Condition | Rationale / Notes |
| Reactants | Phenylhydrazine, 3'-Nitroacetophenone | Stoichiometric (1:1) ratio is typically used for hydrazone formation. |
| Catalyst (Part A) | Glacial Acetic Acid | A catalytic amount of Brønsted acid is sufficient for hydrazone formation.[5] |
| Catalyst (Part B) | Polyphosphoric Acid (PPA) | Acts as both a strong acid catalyst and a dehydrating agent, driving the reaction forward.[7][8][11] |
| Solvent (Part A) | Ethanol (95%) | Good solvent for reactants; product is less soluble when cold, aiding isolation. |
| Temperature (A) | Reflux (~78°C) | Provides sufficient energy for hydrazone formation without significant side reactions. |
| Temperature (B) | 120°C | Elevated temperatures are required for the[3][3]-sigmatropic rearrangement and cyclization steps.[12] |
| Reaction Time | Part A: ~2 hours; Part B: ~45 mins | Reaction times should be monitored by TLC to ensure completion. |
| Typical Yield | 60-80% (overall) | Yields are dependent on efficient work-up and purification. |
Expected Characterization of 2-(3-nitrophenyl)-1H-indole:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect characteristic signals for the indole NH proton (a broad singlet > 10 ppm), and distinct aromatic protons corresponding to both the indole and nitrophenyl rings.
-
¹³C NMR: Signals for all unique aromatic and indole carbons.
-
IR Spectroscopy (cm⁻¹): Characteristic N-H stretching (~3400 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and strong N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular weight of C₁₄H₁₀N₂O₂ (238.24 g/mol ).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Incomplete hydrazone formation; Insufficiently acidic conditions for cyclization; Reaction temperature too low. | Ensure hydrazone formation is complete via TLC before proceeding. The choice of acid catalyst is critical; PPA is generally reliable, but alternatives like ZnCl₂, H₂SO₄, or Eaton's reagent can be explored.[3][5][6] Ensure the cyclization temperature reaches at least 120°C. |
| Formation of Tar | Acid catalyst is too harsh or the reaction temperature is too high. | Reduce the reaction temperature slightly or consider a milder Lewis acid catalyst (e.g., ZnCl₂).[6] Minimize the reaction time once the starting material is consumed. |
| Difficult Work-up | PPA quenching can be difficult to manage; Emulsion during extraction. | Pour the hot PPA mixture slowly into a vigorously stirred ice slurry. Add a saturated NaCl (brine) solution during extraction to help break up emulsions. |
| Impure Product | Incomplete reaction; Side products from decomposition. | Ensure sufficient recrystallization steps are performed. Column chromatography on silica gel may be necessary for very impure samples. |
Critical Safety Precautions
All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended for hydrazines), and safety goggles.[13][14]
-
Hydrazine Derivatives: Phenylhydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin.[14][15][16] Avoid inhalation and skin contact. All equipment and waste contaminated with hydrazine should be decontaminated appropriately.
-
Strong Acids: Polyphosphoric acid is highly corrosive and will cause severe burns upon contact.[17] The quenching process is highly exothermic and can cause splashing; perform this step with extreme caution behind a safety shield.
-
General Hazards: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.[16]
In case of exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[14][15]
References
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]
-
Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. [Link]
-
Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved February 27, 2026, from [Link]
-
Fischer Indole Synthesis - SynArchive. (n.d.). Retrieved February 27, 2026, from [Link]
-
Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - Brieflands. (2013). Brieflands. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020). Retrieved February 27, 2026, from [Link]
-
Hovey, M. T., et al. (2012). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Angewandte Chemie International Edition, 51(38), 9764-9768. [Link]
-
Royal Society of Chemistry. (2023). Supporting Information for Indole Synthesis. Retrieved February 27, 2026, from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2019). Molecules, 24(22), 4053. [Link]
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). University of New Mexico. Retrieved February 27, 2026, from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb - ReAgent Chemical Services. (2015). Retrieved February 27, 2026, from [Link]
-
Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2419-2428. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Preparation of 4-nitrophenylhydrazine - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]
-
2-Methyl-3-(4-nitrophenyl)-1H-indole - SpectraBase. (n.d.). Retrieved February 27, 2026, from [Link]
-
The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (2026). Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 2), 221-225. [Link]
-
3-(2-Methyl-2-nitropropyl)-1H-indole - PMC - NIH. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1758. [Link]
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palladium-catalyzed Suzuki-Miyaura coupling for 2-arylindoles
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylindoles
Strategic Significance of 2-Arylindoles
The 2-arylindole architecture is a privileged structural motif in medicinal chemistry and chemical biology. It serves as the core scaffold for numerous pharmacologically active molecules, including hepatitis C virus (HCV) NS5B polymerase inhibitors, as well as ubiquitous fluorescent DNA-binding probes such as DAPI (). The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the premier methodology for constructing these complex biaryl systems due to its exceptional functional group tolerance, mild thermodynamic requirements, and the low toxicity of organoboron byproducts (1[1]).
Mechanistic Causality & Reaction Design
Successful cross-coupling of indoles requires a deep understanding of the heterocycle's electronic properties to rationally select coupling partners, catalysts, and conditions.
Electrophile vs. Nucleophile Polarity When designing a Suzuki-Miyaura coupling for indoles, chemists must choose between utilizing a 2-haloindole or a 2-indolylboronic acid. Mechanistically, the C2 position of the indole ring is heavily electron-deficient compared to the C3 position. Consequently, 2-indolylboronates are weakly nucleophilic and exhibit sluggish reactivity during the transmetalation step of the catalytic cycle (2[2]). By contrast, 2-bromoindoles behave as excellent electrophiles; their electron-deficient nature facilitates rapid oxidative addition of the active Pd(0) catalyst into the C–Br bond (2[2]).
The Role of Base and Solvent Dynamics The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is not merely an acid scavenger; it is a mechanistic prerequisite. The base coordinates with the arylboronic acid to form a negatively charged, nucleophilic boronate complex. This activation enhances the polarization of the organic ligand and drives the transmetalation step to the palladium(II) intermediate (3[3]). A biphasic or miscible aqueous solvent system (typically 1,4-Dioxane/H₂O) is critical to solubilize this base and facilitate boronate formation.
Ligand Architecture While traditional catalysts like Pd(PPh₃)₄ are sufficient for unhindered substrates (), the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) creates a highly active LPd(0) species. This is critical for overcoming the steric hindrance of ortho-substituted boronic acids and preventing catalyst deactivation (4[4]).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-arylindoles.
Quantitative Data: Condition Optimization
The following table summarizes empirically validated catalyst systems and conditions for synthesizing 2-arylindoles, allowing researchers to select the optimal parameters based on their specific substrate constraints.
| Coupling Partners | Catalyst System | Base / Solvent | Temp / Time | Yield Range | Key Advantage |
| 2-Bromoindole + Arylboronic Acid | 5 mol% Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 90 °C / 12 h | 70–85% | Cost-effective, standard protocol for unhindered substrates. |
| N-Boc-2-bromoindole + Arylboronic Acid | 3 mol% Pd(dppf)Cl₂ | Na₂CO₃ / Toluene:H₂O | 80 °C / 8 h | 80–90% | Bidentate ligand prevents Pd-black precipitation; high stability. |
| 2-Iodoindole + Heteroarylboronic Acid | 5 mol% PdCl₂ / 10 mol% SPhos | Cs₂CO₃ / Dioxane | 120 °C (MW) / 40 min | 85–95% | Rapid reaction; handles extreme steric bulk and heteroatom coordination. |
| 2-Chloroindole + Arylboronic Acid | 2 mol% Pd(OAc)₂ / XPhos | K₃PO₄ / THF:H₂O | 80 °C / 16 h | 75–85% | Successfully activates challenging, highly stable C–Cl bonds. |
Self-Validating Experimental Protocol: Synthesis of 2-Phenyl-1H-indole
Objective: Direct cross-coupling of unprotected 2-bromo-1H-indole with phenylboronic acid.
Materials & Reagents:
-
2-Bromo-1H-indole (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.5 equiv, 2.5 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Solvent Deoxygenation (Causality: Prevent Pd(0) Oxidation)
-
Action: Sparge the 1,4-Dioxane/H₂O mixture with Argon or N₂ for 15 minutes prior to use.
-
Why: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, prematurely halting the catalytic cycle and leading to incomplete conversions.
-
-
Reaction Assembly
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-1H-indole, phenylboronic acid, and K₂CO₃. Add the degassed solvent mixture.
-
Action: Add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas to minimize atmospheric exposure. Seal the flask.
-
-
Thermolysis & Self-Validation
-
Action: Heat the mixture to 90 °C under an inert atmosphere for 8–12 hours.
-
Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting 2-bromoindole (R_f ~0.6) should disappear. The product 2-phenyl-1H-indole will appear as a new spot (R_f ~0.4) exhibiting intense blue/green fluorescence under 365 nm UV light.
-
Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject. Confirm the presence of the product mass (
= 194.1) and the complete disappearance of the distinct M/M+2 isotopic pattern characteristic of the brominated starting material.
-
-
Quenching & Purification
-
Action: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL) to remove inorganic salts and residual boronic acid.
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-arylindole.
-
Caption: Self-validating experimental workflow for 2-arylindole synthesis.
References
-
Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines and 50-bromo-20-hydroxyacetophenone - korea.ac.kr - Link
-
Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams - ACS Publications - 2
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions - ACS Publications - 1
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles - ARKAT USA - 4
-
Suzuki Coupling - Organic Chemistry Portal - 3
Sources
reduction of 2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)indole
Application Note: Chemoselective Reduction of 2-(3-Nitrophenyl)-1H-indole to 2-(3-Aminophenyl)indole
Abstract & Strategic Overview
The reduction of 2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)indole represents a critical transformation in the synthesis of bis-indole alkaloids, fluorescent probes, and kinase inhibitors. While the nitro-to-amine reduction is a textbook transformation, the presence of the electron-rich indole moiety introduces specific chemoselectivity challenges.
The Core Challenge: The indole C2=C3 double bond is susceptible to reduction under vigorous catalytic hydrogenation conditions, potentially yielding the indoline (dihydroindole) side product. Furthermore, electron-rich anilines are prone to oxidative polymerization if exposed to air under acidic conditions.
The Solution: This guide presents two validated protocols designed to maximize chemoselectivity:
-
Protocol A (Catalytic Hydrogenation): Optimized for speed and cleanliness using Pd/C under mild pressure, with strict endpoint monitoring to prevent over-reduction.
-
Protocol B (Fe/NH₄Cl Reduction): A robust, chemically driven method that is completely inert toward the indole double bond, ideal for substrates sensitive to hydrogenation.
Mechanistic Insight & Reaction Logic
The reduction proceeds via the stepwise transfer of electrons and protons.
-
Path A (Catalytic): H₂ is adsorbed onto the Pd surface. The nitro group is reduced sequentially (
). The indole ring, being aromatic but electron-rich, competes for adsorption. High pressures (>5 bar) or prolonged reaction times favor the saturation of the C2-C3 bond. -
Path B (Single Electron Transfer - SET): Iron (Fe⁰) acts as the electron source in a protic medium (EtOH/H₂O). The ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent acid-catalyzed polymerization of the indole. This method is thermodynamically unable to reduce the indole double bond.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the critical branch point where over-reduction to indoline must be avoided.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (High Throughput)
Best for: Clean reactions requiring minimal workup. Note: Requires a hydrogen source.
Reagents:
-
Substrate: 2-(3-nitrophenyl)-1H-indole (1.0 eq)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the nitro-indole substrate and Pd/C catalyst. Safety: Add catalyst under a blanket of nitrogen to prevent ignition of solvent vapors.
-
Solvation: Gently add Methanol down the side of the flask.
-
Purge: Seal the flask with a septum. Evacuate air via needle/vacuum and backfill with Nitrogen (3 cycles).
-
Activation: Switch the gas source to a Hydrogen balloon. Purge the headspace with H₂ (briefly) and insert the balloon needle.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Critical Control Point: Monitor by TLC every 30 minutes. The reaction typically completes in 2-4 hours. Do not leave overnight, as this risks reducing the indole C2-C3 bond.
-
-
Filtration: Once starting material is consumed, remove H₂ source. Flush with Nitrogen.[1][2][3][4] Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
Protocol B: Iron-Ammonium Chloride Reduction (High Selectivity)
Best for: Large-scale batches or when strict chemoselectivity is required.
Reagents:
-
Substrate: 2-(3-nitrophenyl)-1H-indole (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq)
-
Additive: Ammonium Chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (4:1 ratio)[5]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder to the solution. The mixture will be a heterogeneous suspension.
-
Reflux: Heat the mixture to 80°C (Reflux) with vigorous stirring.
-
Observation: The grey iron powder will gradually darken/rust as it oxidizes to Iron oxides.
-
-
Monitoring: Check TLC after 1 hour. This reaction is generally faster and stops definitively at the amine stage.
-
Workup:
-
Filter the slurry through Celite to remove iron residues. Wash the cake with hot Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
Extraction: Dilute the remaining aqueous residue with Ethyl Acetate and Water. Separate the organic layer, wash with Brine, dry over Na₂SO₄, and concentrate.
Data Analysis & Characterization
Expected NMR Shifts (DMSO-d₆):
-
Nitro Precursor: Distinct signals for the phenyl ring protons adjacent to the nitro group (deshielded, ~8.0-8.5 ppm).
-
Amine Product:
-
Disappearance of the downfield nitro-adjacent protons.
-
Upfield shift of phenyl protons to ~6.5-7.0 ppm (due to electron-donating -NH₂).
-
Appearance of a broad singlet (2H) around 4.5-5.5 ppm corresponding to the -NH₂ group (exchangeable with D₂O).
-
Indole -NH signal remains around 11.0-11.5 ppm.
-
Comparison of Methods:
| Feature | Protocol A (Pd/C + H₂) | Protocol B (Fe/NH₄Cl) |
| Reaction Time | 2 - 4 Hours | 1 - 3 Hours |
| Chemoselectivity | Moderate (Risk of over-reduction) | Excellent (Indole safe) |
| Workup | Filtration & Evaporation | Filtration & Extraction |
| Scalability | Limited by H₂ safety | Highly Scalable |
| Cost | High (Pd catalyst) | Low (Iron/NH₄Cl) |
Workflow Visualization
Figure 2: Decision tree and workflow for the two reduction protocols.
References
-
Ramadas, K., & Srinivasan, N. (1992).[6] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[7] Synthetic Communications, 22(22), 3189–3195.[6] Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[8] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Link
Sources
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- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Note: Microwave-Assisted Synthesis of 2-(3-nitrophenyl)-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, 2-arylindoles are of significant interest. This document provides a comprehensive guide to the rapid and efficient synthesis of 2-(3-nitrophenyl)-1H-indole utilizing Microwave-Assisted Organic Synthesis (MAOS). We present a detailed protocol based on the Fischer indole synthesis, leveraging the significant advantages of microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][3] This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, and discusses critical safety considerations for researchers.
Introduction: The Power of Microwave Synthesis
Traditional methods for constructing the indole core, while foundational, often necessitate long reaction times, harsh acidic conditions, and can result in moderate yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by utilizing microwave irradiation to directly and efficiently heat polar reactants and solvents.[4][5] This direct energy transfer leads to rapid temperature elevation, often "superheating" solvents above their atmospheric boiling points in sealed vessels, which can cause enormous acceleration in reaction rates.[5][6] For the synthesis of 2-(3-nitrophenyl)-1H-indole, this translates into a process that is complete in minutes rather than hours, minimizing byproduct formation and increasing overall efficiency.[7]
The chosen synthetic route is the Fischer indole synthesis , a robust and versatile method for preparing indoles from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[2][8] Its adaptation to microwave conditions has proven highly effective for a wide range of indole derivatives.[3][9]
Reaction Mechanism and Rationale
The microwave-assisted Fischer indole synthesis of 2-(3-nitrophenyl)-1H-indole proceeds through a well-established cascade of reactions, catalyzed by an acid.
Starting Materials:
-
Phenylhydrazine
-
3-Nitroacetophenone (the ketone component)
Mechanism Overview: The reaction begins with the condensation of phenylhydrazine and 3-nitroacetophenone to form a phenylhydrazone. This intermediate then tautomerizes to its more reactive enamine form. The crucial, rate-determining step is an acid-catalyzed[10][10]-sigmatropic rearrangement, which is significantly accelerated by the high temperatures achieved under microwave irradiation.[8] This rearrangement is followed by rearomatization and an intramolecular cyclization. The final step involves the elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring.[8]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[8] The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is critical for protonating the intermediates and facilitating the key rearrangement and cyclization steps.[3][7]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol
This protocol details the synthesis of 2-(3-nitrophenyl)-1H-indole in a dedicated microwave reactor.
Materials and Equipment
-
Reagents:
-
Phenylhydrazine (C₆H₈N₂)
-
3-Nitroacetophenone (C₈H₇NO₃)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₈O₃S·H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., CEM, Anton Paar, Biotage)
-
10 mL microwave process vials with snap caps and septa[6]
-
Magnetic stir bar
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reagent Summary
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Nitroacetophenone | 165.15 | 1.0 | 1.0 | 165 mg |
| Phenylhydrazine | 108.14 | 1.1 | 1.1 | 119 mg (117 µL) |
| p-TSA | 190.22 | 0.2 | 0.2 | 38 mg |
| Ethanol | 46.07 | - | - | 4 mL |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 3-nitroacetophenone (165 mg, 1.0 mmol).
-
Addition of Reactants: Add phenylhydrazine (117 µL, 1.1 mmol) and p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol) to the vial.
-
Solvent Addition: Add absolute ethanol (4 mL) to the vial.
-
Microwave Irradiation: Securely seal the vial with a cap. Place the vial inside the cavity of the microwave reactor. Irradiate the mixture with stirring under the following conditions:
-
Temperature: 150 °C
-
Reaction Time: 15 minutes
-
Power: 300 W (maximum)
-
Pre-stirring: 30 seconds
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.[6]
-
Reaction Quench: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (95:5) as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). Monitor the separation by TLC.
-
Fraction Collection: Collect the fractions containing the desired product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(3-nitrophenyl)-1H-indole as a solid.
Workflow and Safety
General Synthesis Workflow
Caption: General workflow for microwave-assisted indole synthesis.
Critical Safety Considerations
-
Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[11] Laboratory microwave reactors are specifically designed with pressure and temperature monitoring, safety interlocks, and corrosion-resistant cavities to handle the rigors of chemical reactions.[11][12]
-
Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel generates significant internal pressure.[6] Always use vials and caps rated for the temperatures and pressures expected in the experiment.
-
Thermal Runaway: While MAOS provides excellent control, chemists must be aware of the potential kinetics of their reaction.[11] For unknown or highly exothermic reactions, start with small quantities and lower power settings.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before attempting to open it to prevent violent boiling and splashing of the contents.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations, especially vial opening and product work-up, inside a certified chemical fume hood.
References
- BenchChem. (2025).
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem.
- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(35), 7179-7187.
- BenchChem. (2025). Optimization of One-Pot, Three-Component Indole Synthesis. BenchChem.
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Retrieved from [Link]
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Condensation Reactions. Organic Syntheses, 88, 236-246.
- Shaikh, A., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
- Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
- Frecentese, F., et al. (2022).
- MacKenzie, D. A., et al. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory.
- Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias.
- Singh, P., & Kumar, A. (2023). Fischer‐indole synthesis under microwave irradiation.
- Creencia, E. C., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 933-936.
- Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26867-26871.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Inamdar, A. R., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3054-3057.
- Kim, S., et al. (2024). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 14(28), 20042-20046.
- Khanna, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry, 19, 1689-1736.
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- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goons.web.elte.hu [goons.web.elte.hu]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2-(3-Nitrophenyl)-1H-indole for Advanced Fluorescent Probes
Abstract
The 2-arylindole scaffold is a cornerstone in the design of fluorescent probes, prized for its versatile electronic properties and amenability to chemical modification. Specifically, the 2-(3-nitrophenyl)-1H-indole core represents a powerful starting point for creating "off-on" or ratiometric fluorescent sensors. The strategic placement of an electron-withdrawing nitro group establishes a quenched state, which, upon functionalization, can be converted into a highly emissive system responsive to specific analytes. This guide provides a comprehensive overview of the key functionalization strategies, detailed experimental protocols, and the underlying photophysical principles for transforming this simple building block into sophisticated analytical tools for researchers in chemistry, biology, and drug development.
Introduction: The Power of the Push-Pull Chromophore
Indole and its derivatives are renowned for their strong fluorescence and are integral components of many biological and electrochemical sensors.[1][2] The development of fluorescent probes based on a donor-π-acceptor (D-π-A) architecture allows for fine-tuning of photophysical properties.[1][2] In the 2-(3-nitrophenyl)-1H-indole scaffold, the electron-rich indole ring acts as a potential electron donor (D), while the nitrophenyl group serves as a potent electron acceptor (A).
This arrangement often leads to efficient fluorescence quenching in the ground state via mechanisms like Photoinduced Electron Transfer (PET) or twisted intramolecular charge transfer (TICT), where the excited state energy is dissipated non-radiatively.[3][4] The key to unlocking its potential as a fluorescent probe lies in the chemical transformation of the nitro group. Its reduction to an electron-donating amino group (-NH2) fundamentally alters the electronic landscape of the molecule, inhibiting the quenching pathway and "turning on" fluorescence. This newly installed amino group then serves as a versatile anchor for attaching recognition moieties, enabling the specific detection of a wide array of analytes.
Core Functionalization Strategy: A Two-Pronged Approach
The development of a fluorescent probe from 2-(3-nitrophenyl)-1H-indole is centered on a primary, transformative reaction followed by targeted derivatization.
The Gateway Reaction: Nitro Group Reduction
The conversion of the nitro group to an amine is the most critical step. This transformation inverts the electronic role of the substituent from a strong electron-withdrawing group (EWG) to a strong electron-donating group (EDG), which is essential for activating fluorescence.[5]
Scientific Rationale: The presence of the -NO2 group provides a non-radiative decay pathway for the excited state, effectively quenching fluorescence. Upon reduction to -NH2, this pathway is disrupted. The resulting 2-(3-aminophenyl)-1H-indole possesses a strong intramolecular charge transfer (ICT) character upon excitation, leading to significant fluorescence emission.[3][6] This "off-on" switching is the basis for its utility as a sensor scaffold.
There are numerous methods for nitro group reduction, each with its own advantages regarding yield, chemoselectivity, and reaction conditions.[7][8] A common and reliable laboratory-scale method utilizes tin(II) chloride (SnCl2).
The Recognition Step: Derivatization of the Amino Group
With the fluorescent core activated, the 2-(3-aminophenyl)-1H-indole can be further modified to impart selectivity towards a specific analyte. The primary amine is a nucleophilic handle amenable to a wide range of organic reactions.
-
Amide Coupling: Reaction with activated carboxylic acids (e.g., acid chlorides or using coupling reagents like EDC/NHS) to introduce receptors for metal ions, anions, or biomolecules.[9]
-
Schiff Base Formation: Condensation with aldehydes to create probes for pH, metal ions, or specific anions like cyanide.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce different recognition or solubilizing groups.
-
Diazotization: Conversion to a diazonium salt, which can then be used in coupling reactions to generate azo dyes, a class of chromophores sensitive to environmental changes.
The choice of derivatization chemistry is dictated entirely by the target analyte and the desired sensing mechanism.
Workflow & Sensing Mechanism Visualization
The overall strategy for probe development follows a logical and modular workflow.
Caption: Synthetic workflow for probe development.
The sensing mechanism is typically based on the modulation of the Intramolecular Charge Transfer (ICT) process.
Caption: Analyte binding modulates the ICT process.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 4.1: Synthesis of 2-(3-Aminophenyl)-1H-indole
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
2-(3-Nitrophenyl)-1H-indole
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH), 200 proof
-
Sodium hydroxide (NaOH), 10 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-nitrophenyl)-1H-indole (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 20 mL per gram of starting material) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (5.0 eq).
-
Reaction Initiation: Carefully add concentrated HCl (5.0 eq) dropwise to the stirring mixture. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 10 M NaOH solution dropwise until the pH is ~8-9. A thick white precipitate (tin salts) will form.
-
Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(3-aminophenyl)-1H-indole as a solid.
Self-Validation: The success of the reaction can be confirmed by 1H NMR (disappearance of nitro-aromatic protons, appearance of a broad -NH2 singlet), Mass Spectrometry (correct molecular ion peak for the amine), and a significant change in fluorescence properties (the product should be fluorescent under UV light whereas the starting material is not).
Protocol 4.2: Photophysical Characterization
This protocol outlines the basic steps to characterize the fluorescence properties of the newly synthesized compound.
Materials & Equipment:
-
Synthesized 2-(3-aminophenyl)-1H-indole
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent for analysis.
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λabs).
-
Fluorescence Emission: Set the excitation wavelength on the spectrofluorometer to the determined λabs. Record the emission spectrum over a range of ~20 nm above the excitation wavelength to ~700 nm to find the maximum emission wavelength (λem).
-
Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths. The resulting spectrum should match the absorption spectrum, confirming the emissive species.
-
Data Analysis: Calculate the Stokes shift, which is the difference in nanometers between the maximum absorbance and maximum emission wavelengths (λem - λabs).
| Compound | Typical λabs (nm) | Typical λem (nm) | Stokes Shift (nm) | Relative Quantum Yield |
| 2-(3-Nitrophenyl)-1H-indole | ~330-350 | - | - | < 0.01 (Essentially Non-Fluorescent) |
| 2-(3-Aminophenyl)-1H-indole | ~350-370 | ~420-450 | ~70-80 | Moderate to High |
Note: Specific wavelengths and quantum yields are highly dependent on solvent polarity and substitution.[10][11]
Application Example: A Hypothetical Probe for pH
To illustrate the application, consider the reaction of 2-(3-aminophenyl)-1H-indole with salicylaldehyde to form a Schiff base. The resulting molecule can act as a pH probe. In neutral or basic conditions, the molecule exists in its phenol form and exhibits the characteristic fluorescence of the aminophenyl-indole core. Upon acidification, the imine nitrogen and/or the indole nitrogen can be protonated.[2] This protonation enhances the electron-accepting ability of that portion of the molecule, leading to a significant change in the ICT process and a corresponding change in the fluorescence emission (e.g., a ratiometric shift or quenching). This allows for the sensitive detection of pH changes in a given environment.[6]
Conclusion
The 2-(3-nitrophenyl)-1H-indole scaffold is a powerful and versatile platform for the rational design of fluorescent probes. The straightforward, high-yielding reduction of the nitro group provides a gateway to a fluorescent core that can be readily functionalized. By understanding the principles of intramolecular charge transfer and applying standard organic transformations, researchers can develop novel sensors tailored for the specific detection of a vast range of chemical and biological analytes. The protocols and strategies outlined herein provide a solid foundation for scientists and professionals to embark on the development of next-generation fluorescent tools.
References
-
Liu, H.-L., Zhan, K., Zhong, K.-L., Chen, X.-L., & Xia, X.-H. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. [Link]
-
Liu, H.-L., Zhan, K., Zhong, K.-L., Chen, X.-L., & Xia, X.-H. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC. [Link]
- Chen, M., et al. (Year). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. PMC.
-
Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. [Link]
-
Pérez-Ruiz, R., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. PMC. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific. [Link]
-
Li, W., et al. (2017). Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. PMC. [Link]
-
Gherardi, L., et al. (2025). Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles. ResearchGate. [Link]
-
Huang, S., et al. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry. [Link]
-
Fan, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ResearchGate. [Link]
-
Pérez-Ruiz, R., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. ResearchGate. [Link]
- Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines.
-
Srinath, C. S., et al. (2026). Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences. [Link]
-
Georgiev, A., et al. (2021). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC. [Link]
-
ResearchGate. (n.d.). Schematic ICT mechanisms in designing fluorescent fluoride probes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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general procedure for preparing 2-(3-nitrophenyl)indole from acetophenones
Technical Application Note: High-Efficiency Synthesis of 2-(3-Nitrophenyl)indole via Fischer Cyclization
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids, tryptamines, and high-value pharmaceuticals (e.g., indomethacin, ondansetron). 2-Arylindoles, specifically those bearing electron-withdrawing groups like the nitro moiety, are critical intermediates for synthesizing complex heterocycles and fluorescent probes.
This guide details a robust, scalable protocol for the preparation of 2-(3-nitrophenyl)indole from 3-nitroacetophenone and phenylhydrazine . While various methods exist (e.g., Bischler-Möhlau, Pd-catalyzed coupling), the Fischer Indole Synthesis using Polyphosphoric Acid (PPA) is selected here for its operational simplicity, atom economy, and tolerance of the electron-deficient nitro group.
Mechanistic Insight & Reaction Design
The transformation follows the classical Fischer Indole Synthesis pathway.[1] The reaction proceeds through two distinct phases:[2]
-
Condensation: Formation of the phenylhydrazone.[3]
-
Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement.
Why Polyphosphoric Acid (PPA)?
For acetophenones bearing electron-withdrawing groups (EWGs) like the nitro group, weaker Lewis acids (
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement is the critical step facilitated by the acidic medium.
Experimental Protocol
Safety Warning: Phenylhydrazine is toxic and a suspected carcinogen. 3-Nitroacetophenone is an irritant. Polyphosphoric acid is corrosive and reacts exothermically with water. All operations must be performed in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol Scale) | Role |
| 3-Nitroacetophenone | 165.15 | 1.0 | 1.65 g | Substrate |
| Phenylhydrazine | 108.14 | 1.1 | 1.19 g (~1.1 mL) | Reagent |
| Polyphosphoric Acid (PPA) | N/A | Solvent | ~15-20 g | Catalyst/Solvent |
| Ethanol (95%) | 46.07 | Solvent | 20 mL | Recrystallization |
| Acetic Acid (Glacial) | 60.05 | Catalytic | 3-4 drops | Hydrazone formation |
Step 1: Isolation of the Hydrazone (Recommended)
While one-pot procedures exist, isolating the hydrazone ensures higher purity when using nitro-substituted substrates.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.65 g of 3-nitroacetophenone in 10 mL of ethanol.
-
Addition: Add 1.19 g of phenylhydrazine dropwise. Add 3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (80°C) for 1 hour. A solid precipitate (the hydrazone) typically forms upon cooling.
-
Filtration: Cool the mixture in an ice bath. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Checkpoint: The hydrazone should be a yellow/orange solid.
-
Step 2: Cyclization in PPA
-
Preparation: Place the dried hydrazone (from Step 1) into a 100 mL beaker.
-
Acid Addition: Add 15–20 g of Polyphosphoric Acid (PPA).
-
Note: PPA is viscous. It can be warmed slightly (40°C) to facilitate pouring, but do not overheat yet.
-
-
Reaction: Heat the mixture in an oil bath to 100–110°C with mechanical stirring (or a robust magnetic stir bar).
-
Observation: The mixture will turn dark. Monitor for the cessation of bubbling (evolution of ammonia).
-
Time: Typically 30–60 minutes. Do not exceed 120°C to prevent charring.
-
-
Quenching: Cool the reaction mixture to ~60°C. Slowly pour the syrup onto 100 g of crushed ice/water slurry with vigorous stirring.
-
Caution: The hydrolysis of PPA is exothermic.
-
-
Isolation: The crude indole will precipitate as a solid. Stir for 30 minutes to ensure all PPA is hydrolyzed. Filter the solid.[4][5][6]
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
Process Control & Characterization
Critical Material Attributes (CMAs)
-
Hydrazine Quality: Phenylhydrazine oxidizes to a dark red oil upon air exposure. Distill before use if significantly discolored to avoid tar formation.
-
Temperature Control: In Step 2, keeping the temperature below 120°C is crucial. Higher temperatures degrade the nitro group and the indole ring.
Expected Analytical Data
The product, 2-(3-nitrophenyl)indole , is expected to be a yellow to brownish crystalline solid.
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV lamp (254 nm) or Ehrlich’s reagent (turns indoles pink/purple).
-
Rf Value: The indole will have a lower Rf than the hydrazone intermediate but higher than the starting phenylhydrazine.
-
-
1H NMR (DMSO-d6, 400 MHz) - Predicted Signatures:
-
Indole NH: Broad singlet,
11.5–12.0 ppm. -
Indole C3-H: Singlet or doublet (small coupling),
6.9–7.1 ppm. This is the diagnostic signal for 2-substituted indoles. -
Nitro-Aryl Protons: The proton ortho to the nitro group and the indole linkage will be significantly deshielded (
> 8.2 ppm).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature too high (>120°C). | Maintain oil bath at 100-110°C. Use fresh phenylhydrazine. |
| Incomplete Cyclization | Insufficient acid strength or time. | Ensure PPA is fresh (not hydrolyzed by ambient moisture). Extend reaction time by 30 min. |
| Product is Oily/Sticky | Trapped PPA or impurities. | Triturate the crude solid with water/sodium bicarbonate solution to neutralize residual acid before recrystallization. |
| No Precipitate on Quench | Product formed an emulsion. | Extract the aqueous quench mixture with Ethyl Acetate (3x), wash with brine, dry over |
Workflow Decision Tree
Figure 2: Operational workflow for the synthesis, highlighting the critical decision point regarding hydrazone isolation.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for 2-phenylindole protocols, adaptable to nitro-derivatives). Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation. Research Square (Preprint). Link
-
BenchChem. (2025).[1] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link
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Application Notes and Protocols: 2-(3-Nitrophenyl)-1H-indole as a Pivotal Intermediate in Alkaloid Synthesis
Abstract
The indole nucleus is a cornerstone of numerous biologically active alkaloids and pharmaceuticals.[1][2][3][4] Among the vast array of substituted indoles, 2-(3-nitrophenyl)-1H-indole stands out as a versatile and strategically important intermediate. Its true potential is unlocked upon the chemical manipulation of the nitro functional group, which opens pathways to a diverse range of complex nitrogen-containing heterocyclic scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(3-nitrophenyl)-1H-indole in the construction of alkaloid frameworks. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and visually map the synthetic transformations.
Introduction: The Strategic Importance of the Nitro Group
The presence of the nitro group at the 3-position of the C-2 phenyl ring in 2-phenyl-1H-indole is not a trivial substitution. It serves as a masked amino group, a powerful directing group, and a precursor for a variety of nitrogen-containing functionalities. Its electron-withdrawing nature also influences the reactivity of the indole core. The reduction of this nitro group to an amine is a key transformation that dramatically expands the synthetic possibilities, enabling intramolecular cyclizations and the introduction of new ring systems.[5][6] This strategic placement allows for the late-stage introduction of nitrogen, a crucial element in the vast majority of alkaloids.
Synthesis of 2-(3-Nitrophenyl)-1H-indole: The Fischer Indole Synthesis
The most common and efficient method for the synthesis of 2-arylindoles is the Fischer indole synthesis.[7][8][9][10] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[7][8]
Causality of Reagent and Condition Selection
-
Reactants: The synthesis of 2-(3-nitrophenyl)-1H-indole is achieved by reacting phenylhydrazine with 3-nitroacetophenone. The choice of these starting materials directly dictates the final product's substitution pattern.
-
Catalyst: A variety of Brønsted and Lewis acids can be employed, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[8][11] PPA is often favored for its dehydrating properties, which drive the reaction forward. The selection of the catalyst can significantly influence reaction times and yields.
-
Solvent: The reaction is typically carried out in a high-boiling point solvent to facilitate the required elevated temperatures for the sigmatropic rearrangement and cyclization.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of 2-(3-nitrophenyl)-1H-indole.
Detailed Protocol: Synthesis of 2-(3-Nitrophenyl)-1H-indole
Materials:
-
Phenylhydrazine
-
3-Nitroacetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 3-nitroacetophenone (1.0 eq) in toluene, add phenylhydrazine (1.1 eq).
-
Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature and then add polyphosphoric acid (10 eq by weight) portion-wise, ensuring the internal temperature does not exceed 80 °C.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(3-nitrophenyl)-1H-indole.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| 2-(3-Nitrophenyl)-1H-indole | C₁₄H₁₀N₂O₂ | 238.24 | 75-85 |
Characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be consistent with the structure of 2-(3-nitrophenyl)-1H-indole.
Unlocking the Synthetic Potential: Reduction of the Nitro Group
The transformation of the nitro group to an amine is the gateway to a multitude of alkaloid precursors. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Mechanistic Considerations and Reagent Selection
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6]
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[12] However, it may not be suitable for substrates with other reducible functional groups.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or zinc (Zn) are highly reliable and offer excellent chemoselectivity.[6][12] These are often the methods of choice for complex molecules.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the Reduction of 2-(3-Nitrophenyl)-1H-indole.
Detailed Protocol: Synthesis of 2-(3-Aminophenyl)-1H-indole
Materials:
-
2-(3-Nitrophenyl)-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(3-nitrophenyl)-1H-indole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully add 10 M sodium hydroxide solution until the pH is strongly basic (pH > 12), which will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(3-aminophenyl)-1H-indole is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| 2-(3-Aminophenyl)-1H-indole | C₁₄H₁₂N₂ | 208.26 | 85-95 |
Characterization data should confirm the disappearance of the nitro group and the appearance of the amino group signals.
Application in Alkaloid Synthesis: The Pictet-Spengler Reaction
With the key intermediate, 2-(3-aminophenyl)-1H-indole, in hand, a plethora of synthetic routes to complex alkaloids become accessible. One of the most powerful is the Pictet-Spengler reaction, which constructs a tetracyclic indole alkaloid core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.
The Strategic Advantage
The amino group on the C-2 phenyl ring can be diazotized and converted into a variety of functional groups, or it can participate directly in cyclization reactions. For instance, transformation into a β-aminoethyl side chain sets the stage for a Pictet-Spengler type cyclization back onto the indole nucleus, leading to complex polycyclic systems found in alkaloids like the manzamine and meridianin families.[13][14]
Conceptual Synthetic Pathway
Caption: Conceptual Pathway to Tetracyclic Indole Alkaloids.
Conclusion
2-(3-Nitrophenyl)-1H-indole is a highly valuable and versatile intermediate in the synthesis of complex alkaloids. The strategic placement of the nitro group allows for its facile conversion to an amino group, which can then be utilized in a variety of cyclization strategies to construct intricate polycyclic systems. The protocols outlined in this document provide a robust and reproducible foundation for the synthesis and application of this key building block, empowering researchers to explore new frontiers in alkaloid synthesis and drug discovery.
References
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- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.).
- Synthesis of Medicinally Important Indole Deriv
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- MDPI. (2022). Concise Syntheses of Marine (Bis)
- Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
- Reddy, M. S., Satyam, K., & Suresh, S. (2024). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. Organic & Biomolecular Chemistry.
- Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current medicinal chemistry, 19(28), 4828–4837.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).
- Bentham Science. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity.
- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (1975).
- Wikipedia. (n.d.). Reduction of nitro compounds. In Wikipedia.
- Nitro Reduction - Common Conditions. (n.d.).
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- Synthesis of Indole Alkaloids. (n.d.). Encyclopedia MDPI.
- The role of commonly used transition metals in total synthesis of indole alkaloids. (2023).
- Selenium‐Mediated Cyclization Reaction of 2‐Vinylanilines with/without Isonitriles: Efficient Synthesis of 2‐Aminoquinoline/ 3‐Aryl‐1H‐indole Deriv
- Recent Developments in Marine Indole Alkaloid Synthesis. (2025).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025).
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- Recent Developments in the Reduction of Aromatic and Aliph
- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
- Efficient method for the synthesis of 2,3-unsubstituted nitro containing indoles
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cycliz
- Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Deriv
- Synthesis of 2,3-disubstituted indoles via a tandem reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- A One-Pot Relay Sc(III)/Base-Promoted Addition/Cyclization of 1-(o-Aminophenyl)
- Three-Steps Synthesis of Tryptamine Derivatives
- Leggans Group: Tryptamine Derivatives and Indole Alkaloid N
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999).
- Synthesis of tryptamine. (n.d.).
- Nitrite-catalyzed economic and sustainable bromocyclization of tryptamines/ tryptophols to access hexahydropyrrolo[2,3-b]indoles/tetrahydrofuroindolines in b
- The first enantiospecific total synthesis of the 3-oxygenated sarpagine indole alkaloids affinine and 16-epiaffinine, as well as vobasinediol and 16-epivobasinediol. (n.d.).
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Application Notes and Protocols for Antimicrobial Screening of Nitro-Indole Derivatives
Introduction: The Therapeutic Potential of Nitro-Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] When functionalized with a nitro group, these derivatives often exhibit potent biological activities, including antimicrobial and anticancer effects.[2][3] The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and may be crucial for its mechanism of action, which can involve the generation of reactive intermediates that induce cellular damage in pathogens.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of nitro-indole derivatives as potential antimicrobial agents. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to preliminary mechanism of action and cytotoxicity assessment.
Part 1: Primary Antimicrobial Susceptibility Testing
The initial phase of screening aims to determine the minimum concentration of a nitro-indole derivative required to inhibit or kill a specific microorganism. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a quantitative and widely used technique for determining the MIC of novel compounds.[6]
-
Broth Microdilution: This method is preferred over agar diffusion for novel synthetic compounds like nitro-indole derivatives because it is less affected by the compound's solubility and diffusion rate in agar.[7] It provides a quantitative result (µg/mL or µM), which is essential for structure-activity relationship (SAR) studies.
-
Solvent Selection: Nitro-indole derivatives can be hydrophobic.[8] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. It is crucial to perform a solvent toxicity control to ensure that the final concentration of DMSO in the assay (typically ≤1%) does not affect microbial growth.[9]
-
Standardization: Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for reproducibility and comparability of data.[10]
Materials:
-
Nitro-indole derivative stock solution (in 100% DMSO)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism and inoculate into a tube of CAMHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the nitro-indole derivative stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Include a solvent control (inoculum with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.
Procedure:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Nitro-indole A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (MBC/MIC ≤ 4) |
| Nitro-indole A | E. coli ATCC 25922 | 16 | >64 | Bacteriostatic (MBC/MIC > 4) |
| Nitro-indole B | S. aureus ATCC 29213 | 4 | 4 | Bactericidal |
| Nitro-indole B | E. coli ATCC 25922 | 32 | >64 | Bacteriostatic |
Part 2: Investigating the Mechanism of Action
Understanding how a nitro-indole derivative exerts its antimicrobial effect is a critical step in its development. The following protocols explore common mechanisms associated with nitroaromatic and indole-based compounds.
Bacterial Membrane Permeability Assays
Many antimicrobial agents target the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Hydrophobicity: The potential hydrophobic nature of nitro-indole derivatives suggests they may interact with and disrupt the lipid bilayer of bacterial membranes.
-
Differential Staining: Using fluorescent probes that can differentially stain cells with compromised membranes allows for a quantitative assessment of membrane damage.[11]
Procedure:
-
Prepare a bacterial suspension as described for the MIC assay and adjust to an OD600 of 0.5.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Add the nitro-indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the cell suspension.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Add propidium iodide (final concentration 1-5 µg/mL).
-
Incubate in the dark for 15-30 minutes.
-
Measure fluorescence using a fluorometer or flow cytometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.[11]
DNA Interaction and Gyrase Inhibition
Nitroaromatic compounds are known to cause DNA damage, and indole derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][6][13]
-
Structural Analogy: The mechanism of some nitro-heterocyclic drugs involves the reduction of the nitro group to reactive species that can damage DNA.[4]
-
Validated Target: DNA gyrase is a well-established and validated target for antibacterial drugs, such as quinolones.[13]
This assay typically uses a commercially available kit.
General Procedure:
-
The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Incubate purified DNA gyrase with relaxed plasmid DNA, ATP, and varying concentrations of the nitro-indole derivative.
-
Include a positive control (no inhibitor) and a negative control (a known gyrase inhibitor like ciprofloxacin).
-
Stop the reaction and separate the relaxed and supercoiled DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.
Reactive Oxygen Species (ROS) Production
The bioreduction of the nitro group can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[2][3]
Procedure:
-
Prepare a bacterial suspension and treat with the nitro-indole derivative at various concentrations.
-
Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension. DCFH-DA is a cell-permeable dye that is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
-
Incubate in the dark for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation ~485 nm, emission ~535 nm).[15] An increase in fluorescence is indicative of ROS production.
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to assess their therapeutic potential.
-
Cell Viability vs. Cytotoxicity: It's important to distinguish between cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay directly measures cell death through membrane leakage.[12][16]
-
Predictive Value: In vitro cytotoxicity assays are a critical early step in predicting the potential for in vivo toxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16]
Procedure:
-
Seed mammalian cells (e.g., HEK293 or HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitro-indole derivative for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.[16]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]
Procedure:
-
Seed and treat mammalian cells as described for the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (commercially available kits are recommended).
-
Incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).
-
Measure the absorbance at a specified wavelength (e.g., 490 nm). An increase in absorbance correlates with increased cell death.[17][18]
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) |
| Nitro-indole A | HEK293 | MTT | >100 |
| Nitro-indole A | HEK293 | LDH | >100 |
| Nitro-indole B | HeLa | MTT | 25.5 |
| Nitro-indole B | HeLa | LDH | 30.2 |
Visualization and Workflow Diagrams
Caption: Workflow for the antimicrobial screening of nitro-indole derivatives.
Caption: Broth microdilution protocol for MIC determination.
Caption: Parallel cytotoxicity assessment using MTT and LDH assays.
References
-
Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Ozbey, S. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(11), 923–930. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
ResearchGate. (2024, June 30). How to assess bacterial permeability?. ResearchGate. [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. (2020, March 5). [Link]
-
Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. protocols.io. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. (2011, November 17). [Link]
-
MDPI. (2023, January 27). DNA Gyrase as a Target for Quinolones. MDPI. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. (2021, May 18). [Link]
-
The Royal Society of Chemistry. S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. The Royal Society of Chemistry. [Link]
-
Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. (2011, August 23). [Link]
-
Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences. (2023, January 29). [Link]
-
DNA-Aptamers Binding Aminoglycoside Antibiotics. Sensors. (2014, February 21). [Link]
-
Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences. (2008, March 20). [Link]
-
Creative Biolabs. DNA Microarray for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. Scientific Reports. (2025, September 24). [Link]
-
Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. (2024, December 24). [Link]
-
Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications. (2015, December 7). [Link]
-
The power of DNA-encoded chemical libraries in the battle against drug-resistant bacteria. RSC Medicinal Chemistry. (2025, April 30). [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. (2017). [Link]
-
ResearchGate. (2024, August 8). SOLUBILITY ENHANCEMENT TECHNIQUES OF ANTI MICROBIAL AGENTS OF BCS CLASS II & IV DRUGS. ResearchGate. [Link]
-
Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. European Journal of Medicinal Chemistry. (2014, May 15). [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceutics. (2022, May 25). [Link]
-
Optimisation of the microdilution method for detection of minimum inhibitory concentration values in selected bacteria. Slovenian Journal of Food and Health. (2012). [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSystems. (2025, April 15). [Link]
-
Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules. (2024, March 18). [Link]
-
OxiSelect. Ros Assay Kit INSTRUCTION MANUAL. OxiSelect. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. (2018, February 14). [Link]
-
ResearchGate. Antibacterial mechanism of action of quinolones at DNA gyrase as target site. ResearchGate. [Link]
-
Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom.org. [Link]
-
In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry. (2024, November 22). [Link]
-
Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology. (2017, March 20). [Link]
-
ResearchGate. General scheme of proposed protocol for ROS detection in E. coli cells. ResearchGate. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Research and Allied Sciences. (2010, November 5). [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. (2022, June 27). [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. (2021, May 18). [Link]
-
Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Journal of Clinical Microbiology. (2000, August). [Link]
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Application Note: Cytotoxicity and Mechanistic Profiling of 2-Phenylindole Analogs
Abstract
2-phenylindole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties primarily through tubulin polymerization inhibition (targeting the colchicine binding site) and Estrogen Receptor (ER) modulation .[1] However, the lipophilic nature of these scaffolds presents unique challenges in in vitro assays, including solubility-driven precipitation and non-specific binding. This guide provides optimized protocols for cytotoxicity screening (MTT), mechanistic validation (Tubulin Polymerization), and cell death mode analysis (Annexin V/PI), specifically tailored to ensure data integrity for hydrophobic indole analogs.
Strategic Experimental Design
Before initiating wet-lab work, the experimental workflow must be structured to filter false positives caused by compound aggregation.
The Screening Cascade
The following workflow ensures that only validated hits proceed to mechanistic profiling.
Figure 1: Optimized screening cascade for hydrophobic small molecules.
Critical Consideration: Solubility & Stability
2-phenylindoles are inherently hydrophobic. Standard protocols often fail because the compound precipitates in aqueous cell culture media, leading to "artificial" cytotoxicity (crystals lysing cells) or loss of potency (compound sticking to plastic).
-
Solvent: Dissolve stocks in 100% DMSO at 10-20 mM.
-
Working Limit: Final DMSO concentration on cells must be < 0.5% (v/v).
-
Self-Validating Step: Prepare a "mock" dilution of your highest test concentration (e.g., 100 µM) in warm culture media without cells. Incubate for 1 hour. Inspect under a microscope.[2] If crystals are visible, your IC50 data will be invalid.
Protocol 1: Metabolic Viability Screen (MTT Assay)
Objective: Determine the IC50 value of analogs in breast cancer (MCF-7, MDA-MB-231) or lung cancer (A549) lines.
Materials
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3][4]
-
Solubilizer: DMSO (Acidified isopropanol is an alternative if protein precipitation occurs).
-
Controls:
Step-by-Step Methodology
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Use 100 µL volume.
-
Expert Tip: Avoid edge wells to prevent evaporation effects; fill them with PBS.
-
-
Attachment: Incubate for 24 hours to ensure log-phase growth.
-
Treatment:
-
Prepare 2x serial dilutions of the 2-phenylindole analogs in media (max DMSO 1%).
-
Add 100 µL of drug solution to wells (Final volume 200 µL, final DMSO 0.5%).
-
Incubate for 48 to 72 hours .
-
-
MTT Addition:
-
Solubilization (Critical for Indoles):
-
Carefully aspirate media (do not disturb crystals).[6]
-
Add 150 µL DMSO .
-
Shake plate on an orbital shaker for 15 minutes.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability using the formula:
Protocol 2: Tubulin Polymerization Assay (Mechanistic)
Objective: Confirm if the 2-phenylindole analog acts as a Microtubule Destabilizing Agent (MDA), similar to Colchicine.
Principle
Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing solution turbidity (Absorbance at 340 nm). Inhibitors prevent this increase.
Figure 2: Mechanism of action for 2-phenylindole tubulin inhibitors.
Methodology
-
Preparation: Use a commercial fluorescence-based or turbidity-based Tubulin Polymerization Kit (e.g., >99% pure porcine brain tubulin).
-
Setup: Keep all reagents on ice until the moment of measurement.
-
Plate Loading (384-well or 96-well half-area):
-
Control: Tubulin + GTP + Buffer (No Drug).
-
Reference: Tubulin + GTP + Colchicine (3 µM).
-
Sample: Tubulin + GTP + 2-Phenylindole analog (3 µM and 10 µM).
-
-
Initiation: Transfer plate to a pre-warmed (37°C) plate reader immediately.
-
Kinetics: Measure OD340 nm (turbidity) or Ex/Em 360/450 nm (fluorescence) every 30 seconds for 60 minutes .
Interpretation
-
Standard Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).
-
Inhibition: Flat line or significantly reduced Vmax (rate) and Plateau.
-
Self-Validation: If the Control well does not show a sigmoidal increase, the tubulin has degraded. Discard data.
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: Distinguish between apoptotic and necrotic cell death.[1][7] 2-phenylindoles typically induce G2/M arrest followed by apoptosis.[1]
Methodology
-
Treatment: Treat MCF-7 cells with the analog at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting (Crucial Step):
-
Staining:
-
Resuspend in 100 µL 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[7]
-
Incubate 15 min at RT in the dark.
-
-
Analysis: Add 400 µL buffer and analyze via Flow Cytometry (FL1 vs FL2/FL3).
Data Interpretation Table
| Quadrant | Annexin V | PI | Status | Interpretation for 2-Phenylindoles |
| Q3 (LL) | (-) | (-) | Live | Intact membrane. |
| Q4 (LR) | (+) | (-) | Early Apoptosis | PS translocation; Hallmark of indole efficacy. |
| Q2 (UR) | (+) | (+) | Late Apoptosis | Membrane compromised; secondary necrosis. |
| Q1 (UL) | (-) | (+) | Necrosis | Acute toxicity (rare for this scaffold at IC50). |
References
-
Mechanism & Synthesis
-
Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors.[5] Arabian Journal of Chemistry.
-
-
Structure-Activity Relationship (SAR)
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[11] PubMed / J Med Chem.
-
-
Standard Assay Protocols
-
Flow Cytometry Standards
- Annexin V Staining Protocol. BD Biosciences.
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- 5. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]
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- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
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- 11. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving The Yield of Fischer Indole Synthesis for Nitro-Derivatives
Introduction: Navigating the Challenges of Nitroindole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, valued for its versatility in constructing the indole nucleus from arylhydrazines and carbonyl compounds.[1][2] However, when the arylhydrazine bears a strongly electron-withdrawing group, such as a nitro (-NO₂) substituent, researchers often face significant challenges, including drastically reduced yields, incomplete reactions, and the formation of intractable tars.[3][4]
The deactivating nature of the nitro group retards the key[5][5]-sigmatropic rearrangement step, which is the heart of the Fischer synthesis.[1][4][6] This electronic deficit on the aromatic ring necessitates more forcing reaction conditions (higher temperatures and stronger acids), which can unfortunately promote degradation of starting materials and products.[5][7] This guide provides a structured, in-depth approach to troubleshooting and optimizing the Fischer synthesis for these challenging substrates, transforming low-yielding attempts into successful syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Fischer indole synthesis so low when using a nitro-substituted phenylhydrazine?
A: The primary reason for low yields is the electronic effect of the nitro group. As a powerful electron-withdrawing group, it deactivates the benzene ring of the phenylhydrazine. This deactivation hinders the crucial[5][5]-sigmatropic rearrangement, which is an electrophilic-like attack of an enamine onto the aromatic ring.[4] Consequently, the reaction requires more energy (higher temperatures) and stronger acid catalysis to proceed, which often leads to competing decomposition pathways and tar formation.[3][7]
Q2: What is the most critical step in the Fischer synthesis of nitroindoles?
A: The rate-limiting and most challenging step is the acid-catalyzed[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[6][8] The success of the entire synthesis hinges on overcoming the activation energy barrier of this step without decomposing the substrate. The electron-deficient nature of the nitro-substituted ring raises this barrier significantly compared to syntheses with electron-donating or neutral substituents.
Q3: Can I form the nitro-phenylhydrazone in situ?
A: Yes, and it is often the preferred method. Preparing the hydrazone in a separate step can be efficient, but some nitro-phenylhydrazones have limited stability.[5] An in-situ approach, where the nitro-phenylhydrazine and the carbonyl compound are mixed in a suitable solvent (like acetic acid or ethanol) just before or during the addition of the cyclizing acid catalyst, can prevent the degradation of the hydrazone intermediate.[9]
Q4: Are there alternative methods to synthesize nitroindoles if the Fischer synthesis fails?
A: While the Fischer synthesis is a classical approach, direct nitration of an existing indole ring is a common alternative. However, this must be done carefully, as indole is highly susceptible to polymerization and oxidation under strong acidic nitrating conditions (e.g., HNO₃/H₂SO₄).[2] Milder, non-acidic methods using reagents like trifluoroacetyl nitrate (generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride) can provide better regioselectivity and yields for 3-nitroindoles.[10] Other methods include reductive cyclizations of nitro compounds and various transition metal-catalyzed processes.[11]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The reaction fails to proceed or shows very low conversion.
Q: I've mixed my nitro-phenylhydrazine, ketone, and acid catalyst, but TLC analysis shows only starting materials even after prolonged heating. What's wrong?
A: The catalytic conditions are likely too mild to overcome the deactivation by the nitro group.
-
Causality: The energy barrier for the[5][5]-sigmatropic rearrangement is too high under the current conditions. The acid may not be strong enough, or the temperature may be insufficient.
-
Solutions:
-
Increase Catalyst Strength: If you are using a weaker Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH), consider switching to a more potent catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both a strong acid catalyst and a solvent.[1][6][9] Strong Lewis acids like zinc chloride (ZnCl₂) are also highly effective but can be harsher.[6][7][9]
-
Elevate Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC to find the threshold at which the product begins to form without significant decomposition. Reactions involving nitro-phenylhydrazines often require reflux temperatures in solvents like acetic acid or temperatures exceeding 100°C in PPA.[4]
-
Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate back to its starting materials and can also deactivate certain Lewis acid catalysts. Ensure your reagents and solvents are dry.
-
Problem 2: The reaction mixture turns into a dark, intractable tar.
Q: My reaction starts, but it quickly turns black, and I can't isolate any desired product from the resulting tar. How can I prevent this?
A: The reaction conditions are too harsh, causing polymerization and decomposition.
-
Causality: High temperatures and very strong acids, while necessary to initiate the reaction, can also promote acid-catalyzed polymerization of the starting materials or the newly formed, electron-rich indole product.[5][10] Nitro-substituted phenylhydrazones themselves can also have limited thermal stability.
-
Solutions:
-
Moderate the Catalyst: If using a very aggressive catalyst like neat H₂SO₄ or large amounts of ZnCl₂, reduce the concentration or switch to a "softer" but still effective option like PPA or a mixture of acetic acid and a stronger acid.[6]
-
Optimize Temperature and Time: Find the "sweet spot." Use the minimum temperature required for the reaction to proceed at a reasonable rate. It is better to run the reaction for a longer time at a lower temperature than to force it quickly at a high temperature that causes decomposition.
-
Pre-form the Hydrazone: Sometimes, the decomposition occurs during the initial hydrazone formation at high temperatures in the presence of the cyclization catalyst. Consider forming the hydrazone at a lower temperature (e.g., 80°C in ethanol with a catalytic amount of acetic acid) before introducing the stronger cyclization acid and increasing the heat.[5]
-
Problem 3: The reaction yields a mixture of regioisomers.
Q: I'm using an unsymmetrical ketone and a meta-nitro-phenylhydrazine, and I'm getting a mixture of two different nitroindole products. How can I control the regioselectivity?
A: Regioselectivity is governed by both steric and electronic factors during the key rearrangement step. Controlling it can be challenging.
-
Causality: When using an unsymmetrical ketone (e.g., 2-pentanone), two different ene-hydrazine isomers can form, leading to two possible indole products. For a meta-substituted hydrazine, cyclization can occur towards either the ortho or para position relative to the original hydrazine group. The general rule is that cyclization tends to occur towards the more electron-rich position. However, with a deactivating nitro group, this preference is weakened, and mixtures are common.[4]
-
Solutions:
-
Carbonyl Choice: The most straightforward solution is to use a symmetrical ketone (e.g., acetone, cyclohexanone) or an aldehyde if the desired substitution pattern allows. This eliminates one source of isomerism.
-
Catalyst Influence: The choice of acid catalyst can sometimes influence the isomeric ratio. The outcome is often empirically determined, so screening different catalysts (e.g., PPA vs. ZnCl₂ vs. p-TsOH) is recommended.
-
Blocking Groups: In some cases, a temporary blocking group can be installed on the phenylhydrazine ring to direct the cyclization, though this adds extra steps to the synthesis.
-
Catalyst and Condition Optimization
The choice of acid catalyst is paramount for a successful nitroindole synthesis. The table below summarizes common choices and typical conditions.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80-140°C, often used as solvent | Strong, effective for deactivated systems, good solvent properties.[1][6] | Viscous, can be difficult to work with during product isolation. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | High temp (150-200°C), often neat or in high-boiling solvent | Very strong, one of the most common and effective catalysts.[7][9] | Can be very harsh, often leads to charring if not controlled.[5] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Diluted in EtOH or AcOH, reflux | Strong, inexpensive, and readily available.[12] | Highly corrosive, can easily cause sulfonation or decomposition. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Reflux in Toluene (with Dean-Stark) or other solvents | Moderately strong, good for less deactivated systems, easy to handle.[1] | May not be strong enough for heavily deactivated nitro-phenylhydrazines. |
| Acetic Acid (AcOH) | Brønsted Acid | Reflux, often used as solvent | Good solvent, mild catalyst, useful for hydrazone formation.[8] | Generally too weak for cyclization of nitro-derivatives on its own.[3] |
Visualizing the Process
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps of the reaction. For nitro-derivatives, the highlighted[5][5]-Sigmatropic Rearrangement is the most challenging and energy-intensive step.
Caption: The Fischer Indole Synthesis mechanism highlighting the rate-limiting step.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting low-yielding nitroindole syntheses.
Experimental Protocol: Synthesis of 6-Nitro-2,3-dimethylindole
This protocol is a representative example adapted from literature procedures for the synthesis of a nitro-substituted indole, illustrating the use of a moderately strong acid catalyst.[13]
Materials:
-
(4-Nitrophenyl)hydrazine
-
2-Butanone (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Ice bath, round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
Part A: Phenylhydrazone Formation
-
In a 100 mL round-bottom flask, dissolve (4-nitrophenyl)hydrazine (3.06 g, 20 mmol) in 30 mL of 95% ethanol. Gently warm the mixture if necessary to facilitate dissolution.
-
Add 2-butanone (1.58 g, 22 mmol, 1.1 equivalents) to the solution.
-
Add 5-6 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour. The color of the solution should change, and a precipitate may form.
-
After 1 hour, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the 2-butanone (4-nitrophenyl)hydrazone.
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry. It is often sufficient to proceed to the next step with the crude, dried hydrazone.
Part B: Cyclization (Indolization)
-
Place the crude, dried hydrazone from Part A into a 100 mL round-bottom flask.
-
Add 25 mL of glacial acetic acid. The mixture will form a slurry.
-
Heat the mixture to reflux with vigorous stirring. The solid should dissolve as the temperature increases.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the hydrazone and the appearance of the indole product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate of the crude 6-nitro-2,3-dimethylindole will form.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is no longer acidic.
-
Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified 6-nitro-2,3-dimethylindole.
References
-
Wikipedia. (2023, December 29). Fischer indole synthesis. Wikipedia. Retrieved February 27, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 27, 2026, from [Link]
-
Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27343-27347. [Link]
-
Pawar, S. D., et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. International Journal of Science and Research (IJSR), 4(10), 1833-1835. Retrieved from [Link]
-
Shaw, E., & Woolley, D. W. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 75(8), 1877–1881. [Link]
-
Chegg. (n.d.). EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. Chegg. Retrieved February 27, 2026, from [Link]
-
Moody, C. J., & Pitts, M. R. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synlett, 1999(S1), 1028-1030. [Link]
-
Ferreira, F. F., & de Souza, M. V. N. (2012). Why Do Some Fischer Indolizations Fail?. Molecules, 17(5), 5979-5995. [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2508. [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2500-2508. [Link]
-
Zhang, X., et al. (2022). Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry, 20(3), 543-547. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
-
Gabrielli, S., et al. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Applied Sciences, 9(23), 5168. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved February 27, 2026, from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved February 27, 2026, from [Link]
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-361. [Link]
-
Ciamala, K., & Giraud, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55656-55679. [Link]
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Technical Support Center: Purification of 2-(3-Nitrophenyl)-1H-Indole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-(3-nitrophenyl)-1H-indole. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the physicochemical causality behind common chromatographic failures and providing self-validating protocols to ensure high-purity yields.
Overview & Chemical Causality
The purification of 2-(3-nitrophenyl)-1H-indole via normal-phase silica gel column chromatography presents a dual challenge driven by the molecule's specific functional groups:
-
Indole Core (Electron-Rich & Hydrogen Bonding): The indole nitrogen possesses a lone pair integrated into the aromatic system, but the N-H bond acts as a potent hydrogen-bond donor. Standard silica gel is populated with slightly acidic silanol groups (Si-OH). When the indole N-H interacts with these acidic sites, it creates strong, non-uniform adsorptive forces that lead to severe band tailing (streaking) and, in some cases, acid-catalyzed degradation[1].
-
3-Nitrophenyl Moiety (Dipole & Solubility): The nitro group is strongly electron-withdrawing. While this stabilizes the electron-rich indole core against oxidative degradation compared to unsubstituted indoles, it introduces a significant dipole moment. This structural rigidity and polarity drastically reduce the molecule's solubility in non-polar hydrocarbon solvents (e.g., hexanes or petroleum ether) typically used for column loading[2].
To overcome these conflicting properties, successful purification requires neutralizing the stationary phase and utilizing specific loading techniques to prevent band broadening.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your workflow, you must validate the stability of your compound before committing your entire crude batch to a column.
Protocol A: Self-Validating 2D TLC Stability Check
This method determines whether your indole is merely streaking due to reversible hydrogen bonding or actively degrading on the acidic silica[1].
-
Spotting: Lightly spot your crude 2-(3-nitrophenyl)-1H-indole mixture in the bottom-left corner of a square silica TLC plate, 1 cm from the edges[1].
-
First Development: Develop the plate in your target mobile phase (e.g., 15% EtOAc in Hexanes). Mark the solvent front.
-
Drying & Rotation: Remove the plate and dry it completely. Rotate the plate 90 degrees so the separated spots now form the new baseline[1].
-
Second Development: Develop the plate again in the exact same solvent system.
-
Validation: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If new spots appear off the diagonal, your indole is decomposing on the silica, and you must switch to a neutral stationary phase like Alumina[1].
Protocol B: Dry-Loading Column Chromatography
Because 2-(3-nitrophenyl)-1H-indole exhibits poor solubility in weak mobile phases, liquid loading often results in a "strong solvent effect," ruining the separation[2]. Dry loading is the authoritative standard for this molecule.
-
Dissolution: Dissolve the crude mixture in a minimal volume of a highly solubilizing, volatile solvent (e.g., Acetone or Dichloromethane)[3].
-
Adsorption: Add dry silica gel to the flask at a 1:3 ratio (crude weight to silica weight)[1][3].
-
Evaporation: Concentrate the mixture to absolute dryness using a rotary evaporator until a free-flowing powder is achieved[1][3]. Critical: Any residual polar solvent will cause premature elution.
-
Column Packing: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) . The TEA neutralizes the acidic silanol sites, preventing N-H hydrogen bonding[1][4]. Pour the slurry and allow it to settle into a uniform bed[5].
-
Loading: Carefully pour the dry-loaded powder evenly onto the top of the packed silica bed. Add a 1 cm protective layer of clean sand on top[3].
-
Elution: Begin elution with 100% Hexanes (with 1% TEA), gradually increasing the polarity to 20% EtOAc/Hexanes[6]. Collect fractions and monitor via TLC[5].
Workflow & Troubleshooting Visualizations
Caption: General workflow for the purification of 2-(3-nitrophenyl)-1H-indole.
Caption: Decision tree for troubleshooting indole streaking on silica gel.
Troubleshooting Guide & FAQs
Q1: My 2-(3-nitrophenyl)-1H-indole spot is streaking heavily down the column, contaminating my fractions. How do I fix this? A1: Streaking of indoles is primarily caused by hydrogen bonding between the basic indole nitrogen and the acidic silanol groups on the silica gel[1]. To resolve this, you must add a basic modifier to your mobile phase. Incorporating 1% to 2% Triethylamine (TEA) into your Hexanes/EtOAc solvent system will neutralize the silica and sharpen the elution bands[1][4].
Q2: I tried liquid loading my crude mixture using Dichloromethane, but the product eluted in a massive, broad band that co-eluted with my starting materials. What happened? A2: This is a classic symptom of the "strong solvent effect." Because the nitro-aromatic system has poor solubility in hexanes, dissolving it in a stronger, more polar solvent (like DCM) creates a highly polar plug[2]. When this plug hits the column, it drags the compound down rapidly before the solvent can diffuse, destroying the separation[2]. You must use the dry loading technique described in Protocol B to ensure narrow initial band formation[2].
Q3: My compound seems to be degrading on the column, and my mass recovery is very low. What are my alternatives? A3: If your 2D TLC (Protocol A) confirms degradation on acidic silica, you must switch your stationary phase. Neutral or basic Alumina is a highly effective alternative for acid-sensitive indoles[1]. Alternatively, you can utilize Reversed-Phase Chromatography (C18 silica) using a Water/Acetonitrile gradient, which avoids acidic silanol interactions entirely[1][5].
Quantitative Data & Optimization Matrices
Table 1: Quantitative Method Parameters for 2-Phenylindole Derivatives
| Parameter | Standard Recommendation | Scientific Rationale |
| Stationary Phase | Normal-Phase Silica Gel | Standard for organic-soluble intermediates; requires neutralization for indoles[1]. |
| Mobile Phase Gradient | 0% → 20% EtOAc in Hexanes | Elutes non-polar impurities first, then the moderately polar nitro-indole[6]. |
| Basic Modifier | 1% Triethylamine (v/v) | Suppresses N-H hydrogen bonding with acidic silanols[1][4]. |
| Sample:Silica Ratio | 1:50 to 1:100 (w/w) | Prevents column overloading and subsequent band broadening[1]. |
| Dry Loading Ratio | 1:3 (Crude:Silica w/w) | Ensures uniform sample application for poorly soluble nitro-aromatics[1][3]. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Severe Band Tailing (Streaking) | Hydrogen bonding between indole N-H and acidic silanol groups[1]. | Add 1-2% Triethylamine (TEA) to the mobile phase[1][4]. |
| Co-elution with Impurities | "Strong solvent effect" from liquid loading with DCM/Acetone[2]. | Switch to dry loading to ensure a narrow initial compound band[2][3]. |
| Low Product Recovery | Acid-catalyzed degradation of the indole core on silica[1]. | Verify with 2D TLC; switch to neutral Alumina or C18 Reverse-Phase[1]. |
| Crystallization on Column | Poor solubility of the nitro-aromatic system in hexanes[2]. | Ensure thorough dry loading; do not attempt liquid loading in weak solvents[2]. |
References
-
Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem. 1
-
Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography - Benchchem. 5
-
Successful flash chromatography - Biotage. 2
-
Running a Silica Gel Column - CommonOrganicChemistry.com. 3
-
Synthesis of 2-phenylindoxyls - Arkat USA. 6
-
Solvent Systems for Flash Column Chromatography - University of Rochester.4
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solubility issues of 2-(3-nitrophenyl)-1H-indole in aqueous media
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-nitrophenyl)-1H-indole in aqueous media. As a nitrophenyl-substituted indole, this compound is anticipated to have low aqueous solubility due to its largely hydrophobic and rigid bicyclic structure.[1] This guide provides a structured approach to systematically address and overcome these issues in your experimental workflows.
Technical Troubleshooting Guide
This section addresses specific, practical problems you might encounter during your experiments. The troubleshooting steps are presented in a logical, escalating order of complexity.
Question 1: My 2-(3-nitrophenyl)-1H-indole immediately precipitates when I add it to my aqueous buffer. What is the first thing I should try?
Answer:
This is a classic sign of a compound with very low aqueous solubility. The most direct initial approach is to use a water-miscible organic co-solvent to create a concentrated stock solution, which is then diluted into your final aqueous medium.[2][3]
Causality: The co-solvent acts as an intermediary, dissolving the hydrophobic compound through its organic character while maintaining miscibility with the aqueous phase due to its polar nature.[4][5] This strategy reduces the overall polarity of the solvent system, making it more favorable for the non-polar solute to dissolve.[5][]
Recommended First-Line Co-solvents:
| Co-solvent | Type | Key Considerations |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Excellent solubilizing power for a wide range of compounds.[2] Generally well-tolerated in biological assays at final concentrations <0.5%.[2][3] |
| Ethanol (EtOH) | Polar protic | Good general-purpose solvent. May be less effective than DMSO for highly insoluble compounds. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Strong solubilizing agent, similar to DMSO. Can be an alternative if DMSO is not suitable. |
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Preparation: Accurately weigh out your 2-(3-nitrophenyl)-1H-indole and place it in a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add a minimal volume of 100% DMSO (or your chosen co-solvent) to dissolve the compound completely. Aim for a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication can assist dissolution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental buffer to achieve your desired final concentration.
-
Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself on the assay.[3]
Question 2: I successfully dissolved my compound in a co-solvent, but it precipitates upon dilution into my aqueous buffer. What's my next step?
Answer:
Precipitation upon dilution, often called "crashing out," occurs when the final co-solvent concentration is too low to maintain the compound's solubility in the now predominantly aqueous environment. If you cannot increase the final co-solvent percentage due to assay sensitivity, you should consider pH modification or the use of solubilizing excipients.
Option A: pH Adjustment
Causality: The solubility of ionizable compounds is highly dependent on pH.[7][8] The indole ring contains a weakly acidic N-H proton (pKa is generally high, but can be influenced by substituents).[1][2] By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized form of the molecule, which is typically much more water-soluble than the neutral form.[7][9] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, increasing solubility. Conversely, for a weakly basic compound, lowering the pH below its pKa will lead to protonation and increased solubility.[2][7]
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add a small, consistent amount of your co-solvent stock solution of 2-(3-nitrophenyl)-1H-indole to each buffer.
-
Observe for precipitation. The pH at which the compound remains in solution is a better candidate for your experimental buffer.
-
Validation: Ensure the selected pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Option B: Employ Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[2][10] They can encapsulate poorly soluble molecules, like the aromatic rings of your indole compound, into their central cavity.[11][12][13] This formation of a "host-guest" inclusion complex effectively shields the hydrophobic drug from the water, increasing its apparent aqueous solubility.[2][14]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[2][14]
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of drug to HP-β-CD (start with 1:1).
-
Paste Formation: Place the weighed HP-β-CD in a mortar. Slowly add a small amount of an ethanol/water (50:50 v/v) solution and knead with a pestle to form a uniform, paste-like consistency.[2]
-
Incorporation: Add the weighed 2-(3-nitrophenyl)-1H-indole to the paste and continue to knead for at least 45-60 minutes.[2] Add more ethanol/water solution dropwise if the mixture becomes too dry.[2]
-
Drying: Dry the resulting paste under vacuum or in a desiccator until a solid powder is formed.
-
Solubility Test: Attempt to dissolve this solid complex directly in your aqueous buffer.
Question 3: Basic strategies have failed or are not providing sufficient solubility for my needs. What advanced formulation techniques can I consider?
Answer:
When simpler methods are insufficient, more advanced formulation strategies, which are commonly used in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs, can be adapted for research purposes.[11][15][16]
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Solid Dispersion | The drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[15][17][18] This prevents crystallization and improves wettability and dissolution rate.[15] | Significant solubility and dissolution enhancement.[17][19] | Requires specific equipment (e.g., rotary evaporator, spray dryer).[19] Physical stability of the amorphous state can be a concern.[18] |
| Nanosuspension | The particle size of the drug is reduced to the nanometer range (typically 100-500 nm), which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[11][20][21] | Greatly enhances dissolution velocity and saturation solubility.[20][21][22] Applicable to nearly all water-insoluble drugs.[20] | Requires specialized equipment (e.g., high-pressure homogenizer, media mill).[20][23] Requires stabilizers (surfactants or polymers) to prevent particle aggregation.[24] |
| Lipid-Based Formulations | The drug is dissolved in lipidic excipients, forming solutions or self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media.[11][16][25] | Enhances absorption by presenting the drug in a solubilized form.[11][25] | More complex to formulate. May not be suitable for all in vitro assays. |
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 2-(3-nitrophenyl)-1H-indole?
-
Molecular Weight: Approximately 238.24 g/mol .[26]
-
Physical Form: Expected to be a solid at room temperature.
-
Solubility: Predicted to be practically insoluble in water but soluble in organic solvents like DMSO, DMF, and ethanol.[27][28]
-
Lipophilicity (logP): The calculated XLogP3 for the related 2-(4-nitrophenyl)-1H-indole is 3.6, indicating high lipophilicity and consequently low aqueous solubility.[26]
Q2: Why is this compound so poorly soluble in water?
The poor aqueous solubility is due to its molecular structure. The fused indole ring system and the nitrophenyl group are both large, rigid, and predominantly non-polar. Water is a highly polar solvent that forms strong hydrogen bonds with itself. For the indole derivative to dissolve, it must break these water-water hydrogen bonds, and the energy required to do so is not sufficiently compensated by the formation of weaker interactions between the hydrophobic compound and water. This thermodynamic unfavorability leads to low solubility.
Q3: What is the general workflow for troubleshooting solubility issues?
A systematic approach is crucial. The following diagram illustrates a logical workflow for addressing solubility challenges, starting with the simplest methods and progressing to more complex solutions.
Caption: A decision workflow for troubleshooting solubility.
Q4: How does a cyclodextrin inclusion complex work on a molecular level?
The diagram below illustrates the mechanism. The hydrophobic 2-(3-nitrophenyl)-1H-indole molecule (the "guest") is physically inserted into the non-polar interior cavity of the cyclodextrin (the "host"). The polar exterior of the cyclodextrin interacts favorably with the surrounding water molecules, effectively creating a water-soluble supramolecular complex.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Journal of Pharmaceutical Sciences and Research. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Der Pharmacia Lettre. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- AAPS Advances in the Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
- Journal of Pharmaceutical Sciences. (n.d.). Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC - NIH.
- World Journal of Pharmaceutical Research. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
- MDPI. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
- Journal of Formulation Science & Bioavailability. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- MDPI. (2019, March 19). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
- Eurasia Proceedings of Health, Environment and Life Sciences. (2025, September 22). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- International Journal of Novel Research and Development. (2025, January 1). A Review On Nanosuspension: A Method To Improve Medication Solubility.
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.
- International Journal of Drug Development and Industrial Pharmacy. (2012, October 10). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Journal of Chemical and Pharmaceutical Research. (2010). Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group.
- Wikipedia. (n.d.). Cosolvent.
- Molecules. (2016, April 28). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PMC - NIH.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
- Benchchem. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- PubChem. (n.d.). 2-(4-nitrophenyl)-1H-indole.
- Molecules. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH.
- ResearchGate. (2025, December 22). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- MDPI. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC - NIH.
- ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Omics Online. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
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FAQ Section 1: The Mechanistic Root of Indole Polymerization
Welcome to the Indole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most pervasive challenges in heterocyclic chemistry: the unwanted polymerization and oligomerization of indoles during synthesis and functionalization.
This guide bypasses superficial fixes to focus on the mechanistic causality of side reactions, providing you with self-validating protocols and diagnostic workflows to ensure high-yield, reproducible results in your drug development pipelines.
Q: Why do indoles so readily polymerize into "black tar" under standard acidic reaction conditions? A: The indole core is highly electron-rich, particularly at the C3 position of the pyrrole ring. When exposed to strong Brønsted acids, the lone pair on the nitrogen facilitates the protonation of the C3 carbon, breaking the local conjugation and generating a highly reactive electrophilic indoleninium cation 1.
Because the C2 position of an unprotonated indole monomer acts as a strong nucleophile, it rapidly attacks the C3-protonated cation. This coupling between the C2 and C3 positions initiates a cascade of dimerization, oligomerization, and eventual polymerization, which visually manifests as intractable black tar .
Pathway of acid-catalyzed indole polymerization via C3 protonation and C2 nucleophilic attack.
FAQ Section 2: Troubleshooting the Fischer Indole Synthesis (FIS)
Q: My Fischer indole synthesis yields very low amounts of product and excessive side products. How can I suppress this? A: Low yields in FIS are almost always a symptom of thermal degradation or acid-catalyzed polymerization of the product. Very strong Brønsted acids (like concentrated HCl or H₂SO₄) drive the cyclization but simultaneously destroy the newly formed indole ring 2.
The causality-driven solution: Shift the thermodynamic balance by using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or milder polymeric acids (e.g., Polyphosphoric acid, PPA). Lewis acids coordinate with the nitrogen to facilitate the [3,3]-sigmatropic rearrangement without flooding the system with free protons, drastically reducing the C3-protonation side reaction 2. Furthermore, forming the hydrazone in situ prevents the degradation of unstable intermediates before cyclization occurs.
Diagnostic workflow to minimize tar formation during Fischer Indole Synthesis.
FAQ Section 3: Mitigating Side Reactions in Electrophilic Functionalization
Q: How do I perform C3-alkylation or sulfonation without polymerizing the free N-H indole? A: Functionalizing the C3 position requires generating an electrophile without simultaneously turning the indole itself into an electrophile.
-
For Sulfonation: Never use H₂SO₄. Instead, use the SO₃-pyridine complex. This reagent provides the necessary electrophilic sulfur under mild, non-protic conditions, completely avoiding acid-catalyzed polymerization 3.
-
For C3-Alkylation (Conjugate Addition): Precise Lewis acid catalysis is mandatory. Using BF₃·OEt₂ has been proven to effectively catalyze C3-alkylation (e.g., with maleimides) while keeping the acidity strictly controlled to suppress dimerization 4.
Quantitative Catalyst Comparison for Indole Synthesis & Functionalization
To aid in experimental design, consult the following empirical data summary regarding catalyst selection and polymerization risk:
| Reaction Type | Catalyst / Reagent | Polymerization Risk | Mechanistic Outcome |
| Fischer Indole Synthesis | Strong Brønsted Acids (HCl, H₂SO₄) | High | Rapid C3 protonation; prone to heavy tar formation. |
| Fischer Indole Synthesis | Lewis Acids (ZnCl₂, BF₃·OEt₂) | Low | Controlled cyclization; coordinates N without free protons. |
| C3-Alkylation | ZnCl₂ / AlCl₃ (High Temp) | Medium | Dimerization risk if thermal energy exceeds activation barrier. |
| C3-Alkylation | BF₃·OEt₂ (0°C to Room Temp) | Low | High yield for electron-rich indoles; clean conjugate addition. |
| Sulfonation | H₂SO₄ | High | Immediate acid-catalyzed degradation of the pyrrole ring. |
| Sulfonation | SO₃-Pyridine Complex | Low | Mild electrophilic substitution; preserves the indole core. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . If the reaction deviates from the expected mechanism, the built-in checkpoints will alert you before you waste time on workup and purification.
Protocol 1: Optimized Fischer Indole Synthesis (In-Situ Hydrazone Formation)
Objective: Synthesize 2-phenylindole while bypassing the unstable isolated hydrazone intermediate.
-
Condensation: In a 50 mL round-bottom flask, dissolve acetophenone (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) dropwise at room temperature.
-
Validation Checkpoint 1: Within 15-30 minutes, the solution should turn cloudy, and a yellow precipitate (the hydrazone) should begin to form. If the solution turns dark brown immediately, your phenylhydrazine has oxidized; discard and use fresh reagent.
-
-
Cyclization: Instead of adding a Brønsted acid, add anhydrous ZnCl₂ (2.0 eq) directly to the unpurified mixture. Attach a reflux condenser and heat to 80°C for 45 minutes.
-
Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The solution will darken to a deep red/amber but must remain transparent. The presence of an opaque black mixture or a heavy, immovable baseline spot on the TLC indicates thermal runaway and polymerization.
-
-
Quenching & Isolation: Cool the flask in an ice bath to 0°C. Pour the mixture slowly into vigorously stirred crushed ice. The crude 2-phenylindole will precipitate as an off-white to pale yellow solid. Filter and wash with ice-cold ethanol.
Protocol 2: Mild C3-Alkylation using BF₃·OEt₂
Objective: Regioselective C3-alkylation of a free N-H indole without triggering dimerization.
-
Activation: In an oven-dried flask under an inert argon atmosphere, dissolve the indole (1.0 eq) and the electrophile (e.g., a maleimide, 1.2 eq) in anhydrous dichloroethane (DCE). Cool the system strictly to 0°C using an ice bath.
-
Catalysis: Add BF₃·OEt₂ (0.1 eq / 10 mol%) dropwise.
-
Validation Checkpoint 1: Maintaining 0°C during addition is critical. An exothermic spike here provides the activation energy for C2-nucleophilic attack (dimerization). The solution color should remain stable.
-
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
Validation Checkpoint 2: TLC monitoring should show the clean disappearance of the indole starting material. If multiple higher-molecular-weight streaks appear above the product spot, the Lewis acidity is too high for your specific indole derivative; lower the catalyst loading to 5 mol%.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: This immediately neutralizes the Lewis acid, halting any secondary oligomerization during solvent evaporation. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
References
- The investigation of acid effect on chemical polymerization of indole Source: ResearchGate URL
- Product Class 13: Indole and Its Derivatives Source: Thieme Connect URL
- Electrophilic substitution at the indole Source: Quimica Organica URL
- BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies Source: NIH / PubMed Central URL
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles Source: BenchChem URL
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-(3-Nitrophenyl)indole Cyclization
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic systems. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) focused on a critical parameter: the optimization of reaction temperature for the intramolecular reductive cyclization of 2-(3-nitrophenyl)indole and its analogues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for understanding the reaction's sensitivity to thermal conditions.
Q1: What is the underlying mechanism of the 2-(3-nitrophenyl)indole cyclization?
A1: This reaction is a classic example of an intramolecular reductive cyclization, most analogous to the Cadogan-Sundberg Indole Synthesis .[1][2] The generally accepted mechanism, particularly when using trivalent phosphorus reagents like triethyl phosphite, involves a sequence of deoxygenation steps. The ortho-nitro group is first reduced to a nitroso group, which is then further deoxygenated to a highly reactive nitrene intermediate.[3][4] This electrophilic nitrene rapidly undergoes an intramolecular cyclization by attacking the electron-rich indole ring, followed by aromatization to yield the final fused heterocyclic product.
Q2: Why is temperature such a critical parameter for this specific reaction?
A2: Temperature is the primary control lever for balancing reaction rate and selectivity. Its criticality stems from several factors:
-
Activation Energy: The initial deoxygenation of the nitro group is often the rate-limiting step and typically requires significant thermal energy, especially in classical Cadogan reactions which can require temperatures exceeding 150 °C.[5]
-
Intermediate Stability: The key nitrene intermediate is highly reactive and unstable. At excessively high temperatures, its lifetime may be so short that it undergoes undesired side reactions, such as intermolecular reactions or rearrangements, before the desired intramolecular cyclization can occur.[3][6]
-
Product Stability: The final indole-containing product can be susceptible to thermal degradation or polymerization under harsh heating conditions, leading to the formation of tar and a reduction in isolated yield.[7]
-
Thermodynamic vs. Kinetic Control: In some complex cyclizations, different products may be favored under different temperature regimes. Lower temperatures may favor the kinetically controlled product, while higher temperatures can provide enough energy to overcome a higher activation barrier to form a more thermodynamically stable product.[8]
Q3: Are there alternatives to the high-temperature phosphite-mediated method that might offer a different temperature profile?
A3: Yes, modern advancements provide several milder alternatives. Palladium-catalyzed reductive cyclizations, for instance, can utilize carbon monoxide (CO) or CO surrogates like phenyl formate to achieve the transformation under significantly lower temperatures.[9][10] Other methods employing reagents like Titanium(III) chloride have also been developed for the reductive cyclization of nitroarenes, offering different reaction conditions and temperature optima.[11] These catalytic methods often provide better functional group tolerance and can be a strategic choice if high temperatures are detrimental to the substrate.
Part 2: Troubleshooting Guide for Temperature Optimization
This guide is structured to address specific experimental outcomes and provide a logical path to optimization.
Problem: My reaction shows low or no conversion of the 2-(3-nitrophenyl)indole starting material.
-
Primary Cause: The reaction temperature is likely insufficient to overcome the activation energy barrier for the initial reduction of the nitro group.
-
Troubleshooting Protocol:
-
Verify Reagent Activity: Before altering thermal conditions, ensure your reducing agent (e.g., triethyl phosphite) is pure and not degraded.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments of 10–15 °C. Monitor the reaction progress closely after each increase using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Solvent Consideration: If you have reached the boiling point of your solvent, consider switching to a higher-boiling solvent (e.g., from toluene to xylene or diphenyl ether) to access higher temperature ranges. Ensure your substrate is stable at these temperatures.
-
Reaction Time: At a suboptimal temperature, the reaction may simply be very slow. Try running a test reaction for an extended period (e.g., 24-48 hours) before concluding that the temperature is too low.
-
Problem: The reaction proceeds, but the yield is low, and my crude analysis (TLC/LC-MS) shows a complex mixture of multiple products.
-
Primary Cause: The reaction temperature is too high, leading to thermal decomposition or promoting undesired side reactions that outcompete the intramolecular cyclization.[12]
-
Troubleshooting Protocol:
-
Systematic Temperature Reduction: Decrease the reaction temperature significantly (e.g., by 20–30 °C from the previous condition) and re-run the experiment. It is often beneficial to screen a range of temperatures to identify an optimal window.
-
Implement High-Dilution Conditions: Intermolecular side reactions, where two molecules react with each other, can become dominant at high concentrations. By significantly increasing the solvent volume (high dilution), you decrease the probability of these events and favor the desired intramolecular pathway.[12]
-
Slow Addition of Substrate: Instead of adding all reagents at the start, consider a setup where the 2-(3-nitrophenyl)indole solution is added slowly via a syringe pump to the heated solution of the reducing agent. This maintains a very low instantaneous concentration of the starting material, suppressing intermolecular side reactions.
-
Problem: I am observing significant formation of tar or polymer-like material.
-
Primary Cause: This is a severe case of the previous problem. Excessively high temperatures are causing widespread decomposition of the starting material, intermediates, or the electron-rich indole product itself.[7]
-
Troubleshooting Protocol:
-
Drastic Temperature Reduction: Immediately lower the reaction temperature. Start your optimization screen from a much lower point (e.g., 80-100 °C) and gradually work upwards.
-
Check for Acidic/Basic Impurities: Trace amounts of acid or base can catalyze the polymerization of indoles, a process that is accelerated at high temperatures. Ensure all reagents and solvents are pure and neutral.
-
Reduce Reaction Time: Even at a seemingly optimal temperature, prolonged heating can lead to gradual product degradation. Monitor the reaction and quench it as soon as the starting material is consumed to prevent over-exposure of the product to heat.
-
Part 3: Data & Experimental Workflow
Data Summary: Effect of Temperature on Cyclization Outcome
| Temperature Range | Expected Outcome | Recommended Action |
| Too Low | High percentage of unreacted starting material. Reaction appears stalled or proceeds extremely slowly. | Incrementally increase temperature by 10-15 °C. Consider a higher-boiling solvent if necessary. |
| Optimal | Clean conversion of starting material to a major product spot/peak with minimal side products. High yield. | Maintain this temperature. Focus optimization on reaction time and concentration. |
| Too High | Low yield of desired product. Multiple side products observed. Baseline streaking or "tarring" on TLC plate. | Reduce temperature by 20-30 °C. Implement high-dilution conditions or slow addition of the starting material. |
Experimental Protocol: Temperature Screening
-
Setup: Prepare 3-5 identical reaction vessels (e.g., microwave vials or round-bottom flasks with condensers) with stir bars.
-
Reagent Addition: To each vessel, add the solvent and the reducing agent (e.g., triethyl phosphite).
-
Heating: Place each vessel in a pre-heated aluminum block or oil bath set to a different target temperature (e.g., 120 °C, 135 °C, 150 °C, 165 °C).
-
Initiation: Once the solutions have reached thermal equilibrium, add an identical amount of 2-(3-nitrophenyl)indole to each vessel simultaneously to start the reactions.
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS.
-
Analysis: Compare the product-to-starting-material ratio and the side-product profile for each temperature. Continue monitoring at regular intervals until an optimal temperature, which gives the best conversion and cleanliness, is identified.
Part 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for optimizing the reaction temperature based on initial experimental results.
Caption: Troubleshooting workflow for temperature optimization.
References
- Marrs, C. (2024). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
- Scribd.
- Barbera, G., et al. (2022).
- Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis.
- Kumar, A., & Kumar, V. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. New Journal of Chemistry.
- BenchChem. (2025). Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane. BenchChem.
- Ye, Z., et al. (2025). Optimization of a Parham Cyclization Aided by In Situ FTIR for an Enabling Synthesis of Tricyclo[6.2.0.03,6]deca-1,3(6),7-trien-2-amine. Organic Process Research & Development.
- ResearchGate. (2025). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
- ResearchGate. (2020). Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis.
- BenchChem. (2025).
- ResearchGate. Optimization of intramolecular cyclization reaction.
- Caruso, T., et al. (2004). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Organic & Biomolecular Chemistry.
- Wikipedia. (2023). Cadogan–Sundberg indole synthesis. Wikipedia.
- Semantic Scholar. Cadogan–Sundberg indole synthesis. Semantic Scholar.
- SynArchive. Cadogan-Sundberg Indole Synthesis. SynArchive.
- ResearchGate. (2019). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ.
- Hughes, D. L. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
- BenchChem. (2025). challenges and solutions in the synthesis of 3-nitroindole. BenchChem.
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- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
recrystallization solvents for 2-(3-nitrophenyl)-1H-indole purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of 2-(3-nitrophenyl)-1H-indole via recrystallization. Moving beyond simple protocols, this document elucidates the underlying principles of solvent selection and provides robust troubleshooting strategies to address common experimental challenges.
Frequently Asked Questions (FAQs): Solvent Selection & Procedure
This section addresses the most common questions regarding the selection of an appropriate solvent system and the fundamental steps of the recrystallization process.
Q1: What are the ideal characteristics of a solvent for recrystallizing 2-(3-nitrophenyl)-1H-indole?
A1: The perfect solvent must satisfy several key criteria rooted in solubility principles.[1] The target compound, 2-(3-nitrophenyl)-1H-indole, should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][3] This steep solubility curve is the driving force for high-yield crystal formation upon cooling. Additionally, the solvent must be chemically inert, meaning it will not react with your compound.[2][4] Finally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid, or "mother liquor," after your product crystallizes).[3][5]
Q2: How does the molecular structure of 2-(3-nitrophenyl)-1H-indole guide solvent choice?
A2: The principle of "like dissolves like" is paramount.[5] The structure of 2-(3-nitrophenyl)-1H-indole contains both a polar nitro group (-NO₂) and a moderately polar indole ring system. This dual nature suggests that polar organic solvents are the most promising candidates for recrystallization.[2] Alcoholic solvents, in particular, often serve as an excellent starting point for nitroaromatic compounds.[2]
Q3: Which single solvents are the best candidates for initial screening?
A3: Based on the polarity of 2-(3-nitrophenyl)-1H-indole, the following polar solvents are recommended for initial small-scale solubility tests:
-
Ethanol (95%) : Often an excellent choice for indole derivatives and nitro compounds.[6] It has a convenient boiling point and is easily removed.
-
Methanol : More polar than ethanol and has a lower boiling point, which can be advantageous for drying.[6]
-
Isopropanol (2-Propanol) : A slightly less polar alcohol that can sometimes offer a better solubility profile than ethanol or methanol.[7]
-
Ethyl Acetate : A solvent of intermediate polarity that can be effective.[6]
A summary of potentially useful solvents is provided below.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | High | Good for polar compounds; easily removed.[6] |
| 95% Ethanol | 78 | High | Excellent general-purpose polar solvent.[6] |
| Isopropanol | 82 | Medium-High | Good alternative to ethanol.[7] |
| Acetone | 56 | Medium-High | Very good solvent, but low boiling point can make it difficult to maintain a saturated solution.[6] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[6] |
| Toluene | 111 | Low | Good for aromatic compounds, but high boiling point can make it hard to remove from crystals.[6] |
Q4: When should I consider using a mixed-solvent system?
A4: A mixed-solvent system is ideal when no single solvent meets the required criteria.[2] This situation often arises when your compound is excessively soluble in one solvent (like ethanol) even when cold, and poorly soluble in another (like water) even when hot.[6] By creating a binary mixture, you can fine-tune the polarity of the medium to achieve the desired steep solubility curve. For 2-(3-nitrophenyl)-1H-indole, an ethanol/water or isopropanol/water system is a highly logical choice.[2][3] One study on a related indole derivative successfully used an ethanol-water mixture for recrystallization.[8]
Q5: How do I correctly use a mixed-solvent system?
A5: The procedure is precise. First, dissolve the crude compound in the minimum amount of the "soluble" solvent (e.g., hot ethanol) at its boiling point.[6] Once fully dissolved, add the "insoluble" solvent (e.g., hot water) dropwise while keeping the solution hot until the first sign of persistent cloudiness (turbidity) appears. This indicates you have reached the saturation point. Add another drop or two of the hot "soluble" solvent to just redissolve the precipitate and produce a clear solution, then allow it to cool slowly.[2]
Process Logic & Workflow Diagrams
To ensure procedural clarity, the following diagrams outline the decision-making process for solvent selection and the general workflow for the recrystallization experiment.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step experimental workflow for a single-solvent recrystallization.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides solutions to the most common issues encountered during the recrystallization of 2-(3-nitrophenyl)-1H-indole.
| Problem | Probable Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | 1. The compound's melting point is lower than the solvent's boiling point.[2] 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and allow it to cool much more slowly.[2][9] 2. Insulate the flask (e.g., with paper towels) to slow the cooling rate.[10] 3. Switch to a lower-boiling point solvent or use a mixed-solvent system to lower the temperature of dissolution. |
| No crystals form, even after cooling in an ice bath. | 1. Too much solvent was used. This is the most common reason.[9][11] The solution is not saturated. 2. The solution is supersaturated, and crystal nucleation has not started.[9] | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[12] 2. Induce crystallization: Gently scratch the inside of the flask at the solution's surface with a glass rod. If available, add a tiny "seed crystal" of the pure compound.[9][10] |
| The final yield of crystals is very low. | 1. Too much solvent was used initially, leaving a large amount of the product dissolved in the mother liquor.[10][11] 2. The crystals were washed with too much cold solvent, or the solvent was not cold enough.[5][11] 3. Premature crystallization occurred during a hot filtration step. | 1. Before discarding the mother liquor, concentrate it by boiling off solvent to see if a "second crop" of crystals can be obtained. 2. Always use a minimal amount of ice-cold solvent for rinsing crystals during vacuum filtration.[11] 3. Use a pre-heated funnel and flask for hot filtration and keep the solution hot to prevent this. |
| Crystals form almost immediately upon removing the solution from heat. | 1. The solution is too concentrated, or the solvent pool is too shallow, leading to rapid cooling.[10] 2. The chosen solvent has a very steep solubility curve at high temperatures. | 1. Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation, and then allow it to cool more slowly.[10] 2. Ensure you are using an appropriately sized flask for the volume of solvent.[10] |
| The final product is still colored. | 1. Colored impurities are soluble in the recrystallization solvent and have been co-precipitated or trapped in the crystal lattice. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[5][13] |
Experimental Protocol: Recrystallization of 2-(3-nitrophenyl)-1H-indole
This protocol outlines a standard single-solvent recrystallization. An ethanol/water system would follow the mixed-solvent procedure described in FAQ A5.
Materials:
-
Crude 2-(3-nitrophenyl)-1H-indole
-
Candidate solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (at least two)
-
Hot plate
-
Boiling chips
-
Watch glass
-
Stemless or short-stemmed funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a boiling chip. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate.[14]
-
Achieve Saturation: Continue adding the hot solvent in small portions, keeping the solution boiling, until the solid has just dissolved. It is critical to use the minimum amount of boiling solvent required to create a saturated solution.[11][12]
-
Decolorization & Hot Filtration (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes. If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a second, pre-heated Erlenmeyer flask to remove them.[6][13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][14] Rushing this step can trap impurities.[12]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[5][11]
-
Drying: Allow the crystals to air dry on the filter paper for several minutes under vacuum. Then, transfer the solid to a pre-weighed watch glass and allow it to dry completely to a constant weight.[11]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
- Google Patents. (n.d.). JPS5962565A - Purification of indole compounds.
-
Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016, June 23). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(2-Methyl-2-nitropropyl)-1H-indole. PMC. Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole. PubChem. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the Photostability of 2-(3-nitrophenyl)-1H-indole
Document ID: TSC-PNI-2026-02-27
Introduction
Derivatives of the indole scaffold are foundational in medicinal chemistry and materials science, valued for their versatile biological activity and unique photophysical properties.[1] 2-(3-nitrophenyl)-1H-indole, a member of this class, is utilized in various research applications, from synthetic chemistry to drug discovery. However, the presence of both an indole ring and a nitroaromatic group raises significant concerns about its stability under light exposure. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and managing the photochemical stability of this compound.
The core of the issue lies in the molecule's inherent chemical motifs. Nitroaromatic compounds are known to be susceptible to photodegradation, often through complex reaction pathways.[2][3][4] Similarly, the indole nucleus can undergo photo-oxidation.[5] Light exposure can therefore lead to the formation of impurities, loss of compound potency, and significant variability in experimental results.[6][7] Adherence to proper handling and storage protocols is not merely recommended; it is critical for ensuring the integrity and reproducibility of your research.
This document is structured to provide immediate answers to common questions, followed by in-depth troubleshooting guides and validated experimental protocols to proactively assess and manage the stability of 2-(3-nitrophenyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-(3-nitrophenyl)-1H-indole, dissolved in DMSO/acetonitrile, has turned a faint yellow. What is happening?
A: A color change, typically to yellow or brown, is a primary visual indicator of degradation. This is likely due to the formation of photodegradation products. The nitro group (-NO₂) on the phenyl ring is a chromophore that can absorb UV and visible light, initiating photochemical reactions.[3] These reactions can lead to a variety of byproducts, including those resulting from nitro-to-nitrite rearrangements or reactions involving the indole ring itself, which alter the electronic conjugation of the molecule and thus its color.[4] We strongly advise discarding the solution and preparing a fresh stock, ensuring all subsequent handling is performed under light-protected conditions.
Q2: I've been weighing and preparing solutions on an open lab bench under standard fluorescent lighting. Is this a problem?
A: Yes, this is a significant problem. Standard laboratory lighting, especially fluorescent lighting, emits a broad spectrum of light that includes ultraviolet (UV) wavelengths capable of initiating photochemical degradation.[7][8] Even brief or repeated exposure of the solid compound or its solutions can lead to a gradual loss of purity that may not be immediately visible but can compromise your experiments. All handling of this compound, in both solid and solution form, should occur in a dimly lit area or under amber/red lighting.[9] Use opaque or amber-colored containers for storage and transport.[10][11]
Q3: Besides color change, what are other signs of degradation I should watch for in my experimental data?
A: Degradation can manifest in subtle but critical ways in your analytical and biological data:
-
Chromatography (HPLC/LC-MS): You may observe the appearance of new, unexpected peaks, often with different retention times than the parent compound. You might also see a decrease in the peak area of the parent compound over time and a broadening of the main peak.[12]
-
Biological Assays: A hallmark of degradation is a loss of reproducibility. You may see a drift in IC50 values, a decrease in the maximum biological response, or an increase in unexplained cytotoxicity, as degradation products can have different or toxic effects.
-
NMR Spectroscopy: If you re-analyze a sample that has been stored improperly, you may notice the appearance of small, new signals or a decrease in the integration of the parent compound's characteristic peaks.
Q4: How can I be sure that light exposure is the cause of my inconsistent assay results?
A: The most definitive way to confirm photosensitivity is to conduct a forced degradation study (see Protocol 1 below). A simpler, preliminary check involves preparing two identical samples of your compound in its assay medium. Wrap one sample completely in aluminum foil (the "dark control") and expose the other to ambient lab light for the duration of your typical experiment. Analyze both samples by HPLC. A significant difference in the purity profile between the two samples strongly implicates light as the degradation source.[13]
Troubleshooting & Proactive Management
Guide 1: Recommended Handling and Storage Protocol
To ensure the integrity of 2-(3-nitrophenyl)-1H-indole, adopt the following procedures as standard practice:
| Condition | Solid Compound | Solutions (Stock & Working) | Rationale |
| Lighting | Handle only under amber light, in a dimly lit room, or within a light-blocking enclosure. | Prepare and handle solutions under the same low-light conditions. Cover racks of tubes/plates with aluminum foil.[8] | Prevents initiation of photochemical reactions by ambient UV and visible light.[7] |
| Containers | Store in amber glass vials with tightly sealed caps.[10] | Use amber glass vials for stock solutions. For assay plates, use opaque plates or clear plates that are kept in the dark. | Amber glass blocks a significant portion of UV and short-wavelength visible light that can cause degradation.[11] |
| Temperature | Store at the recommended temperature (typically 2-8°C or -20°C), as specified by the supplier. | Store aliquoted stock solutions at -20°C or -80°C to minimize both thermal and photodegradation. Avoid freeze-thaw cycles.[9] | Low temperatures slow the rate of all chemical reactions, including any secondary thermal degradation pathways.[10] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | If the solvent allows, sparging with an inert gas before sealing and freezing can prevent photo-oxidation. | Reduces the risk of photo-oxidative reactions, which can be a degradation pathway for indole derivatives.[5] |
| Aliquoting | Upon receipt, weigh out and prepare aliquots in a dedicated, low-light session. | Prepare single-use aliquots of stock solutions to avoid repeatedly exposing the main stock to light and temperature changes.[9] | Minimizes the total light exposure and contamination risk for the bulk of the compound. |
Guide 2: Investigating Suspected Photodegradation
If you suspect photodegradation is affecting your experiments, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for suspected photodegradation.
Experimental Protocols
Protocol 1: Forced Photostability Degradation Study
This protocol provides a standardized method to intentionally stress the compound with light to rapidly assess its photostability and identify potential degradation products. It is based on the principles outlined in the ICH Q1B guidelines.[6][13][14][15]
Objective: To determine the intrinsic photostability of 2-(3-nitrophenyl)-1H-indole and characterize its degradation profile.
Materials:
-
2-(3-nitrophenyl)-1H-indole (solid and/or solution)
-
Calibrated photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light (e.g., Xenon or metal halide lamp).[7][13]
-
Quartz cuvettes or other UV-transparent containers
-
Control samples wrapped in aluminum foil (dark controls)
-
HPLC-UV/DAD system
-
LC-MS system for peak identification (optional but recommended)
-
Appropriate solvent (e.g., acetonitrile, methanol)
Workflow Diagram:
Caption: Workflow for a forced photostability degradation study.
Procedure:
-
Sample Preparation:
-
T=0 Sample: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL). Immediately analyze it via HPLC-UV to establish the initial purity profile. This is your baseline.
-
Light-Exposed Sample: Place the same solution in a quartz (UV-transparent) container inside the photostability chamber.
-
Dark Control: Prepare an identical sample but wrap the container completely in aluminum foil to block all light. Place it in the chamber alongside the light-exposed sample. This control helps differentiate between photodegradation and thermal degradation.[7]
-
-
Exposure:
-
Expose the samples according to ICH Q1B guidelines, aiming for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][13]
-
Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.
-
It is recommended to take samples at intermediate time points to understand the kinetics of degradation.
-
-
Analysis:
-
At the end of the exposure period, retrieve all samples (T=0, light-exposed, and dark control).
-
Analyze all samples using the same validated HPLC-UV method.
-
Compare the chromatograms:
-
Did the peak area of the parent compound decrease in the light-exposed sample compared to the dark control and T=0?
-
Are there new peaks (impurities) in the light-exposed sample?
-
Calculate the percentage of degradation and the peak area percentage of the new impurities.
-
-
If significant degradation is observed, use LC-MS to obtain the mass of the impurity peaks to aid in their structural elucidation.
-
Understanding the Degradation Mechanism
While the exact pathway for 2-(3-nitrophenyl)-1H-indole requires specific study, the degradation is likely initiated by the absorption of photons by the nitroaromatic system. This can lead to several potential reactions.
Caption: Potential photochemical degradation pathways.
The primary mechanisms for nitroaromatic compounds involve the reduction of the nitro group.[3] For indoles, photo-oxidation is a known degradation route.[5] The combination of these two susceptible moieties suggests a complex degradation profile is possible, underscoring the need for careful analytical monitoring.
References
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Understanding ICH Photostability Testing. Q-Lab. [Link]
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Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed, National Center for Biotechnology Information. [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
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5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
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Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(3-nitrophenyl)-1H-indole
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-nitrophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific derivative, this guide employs a comparative methodology. We will first establish a baseline by analyzing the known ¹H NMR spectrum of the parent compound, 2-phenylindole. Subsequently, we will predict the spectrum of 2-(3-nitrophenyl)-1H-indole by applying fundamental principles of substituent effects, providing a robust framework for researchers engaged in the synthesis and characterization of similar molecules.
Section 1: Baseline Spectral Analysis of 2-Phenylindole
To understand the influence of the nitro group, we must first have a comprehensive understanding of the unsubstituted parent molecule, 2-phenylindole. The structure consists of a bicyclic indole core attached to a phenyl ring at the C2 position.
Diagram 1: Molecular Structures and Proton Numbering
A comparison of the parent (left) and target (right) molecules.
The ¹H NMR spectrum of 2-phenylindole in CDCl₃ exhibits signals corresponding to the eleven protons on the aromatic rings and one proton on the indole nitrogen. The aromatic region (typically δ 6.5-8.0 ppm) is complex due to the coupling between adjacent protons.[1]
Table 1: Experimental ¹H NMR Data for 2-Phenylindole
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Inferred Coupling (Hz) |
| N-H (H-1) | ~8.28 | broad singlet | - |
| H-4, H-7 | ~7.63 | doublet | J ≈ 8.0 |
| Phenyl Protons (H-2', H-3', H-4', H-5', H-6') | ~7.42 - 7.31 | multiplet | - |
| H-5, H-6 | ~7.19 - 7.12 | multiplet | - |
| H-3 | ~6.82 | doublet | J ≈ 2.1 |
Note: The assignments are based on data from ChemicalBook and established spectral patterns for indole derivatives.[2] Exact multiplicity and coupling constants can vary slightly based on solvent and spectrometer frequency.
The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.[3] The protons on the indole's benzene ring (H-4, H-5, H-6, H-7) and the protons on the C2-phenyl ring form two distinct spin systems, leading to the observed multiplets. The H-3 proton appears as a distinct, slightly upfield doublet due to its unique position on the pyrrole ring.
Section 2: Predictive Analysis of 2-(3-nitrophenyl)-1H-indole
The introduction of a nitro (-NO₂) group onto the C2-phenyl ring is the only structural difference between our target molecule and the reference compound. The nitro group is a powerful electron-withdrawing group, primarily through resonance and inductive effects.[4] This property significantly deshields nearby protons, causing their corresponding signals to shift to a higher chemical shift (downfield).[1]
When placed at the meta-position (C-3'), the nitro group's influence is primarily inductive. We can predict the following changes to the ¹H NMR spectrum:
-
Protons on the Nitrophenyl Ring: The protons on this ring will be the most affected. The H-2' proton (ortho to the point of attachment and the nitro group) will be significantly deshielded and shifted downfield. The H-4' and H-6' protons will also experience a downfield shift. The H-5' proton, being meta to the nitro group, will be least affected but still shifted slightly downfield compared to its equivalent in 2-phenylindole.
-
Protons on the Indole Ring: The electronic effect on the indole ring protons will be less pronounced as it is transmitted through a single bond and another aromatic system. We can anticipate minor downfield shifts for H-3, H-4, and H-7, as the overall electron density of the molecule is reduced. The N-H proton may also experience a slight downfield shift.
Table 2: Comparative ¹H NMR Data (Experimental vs. Predicted)
| Assigned Proton | 2-Phenylindole (Experimental δ ppm)[2] | 2-(3-nitrophenyl)-1H-indole (Predicted δ ppm) | Rationale for Predicted Shift |
| N-H (H-1) | ~8.28 | ~8.3 - 8.5 | Minor deshielding from distant EWG. |
| H-2' | ~7.4 | ~8.3 - 8.5 | Strong deshielding (ortho to NO₂). |
| H-4' | ~7.4 | ~8.1 - 8.3 | Deshielding (ortho to NO₂). |
| H-6' | ~7.6 | ~7.9 - 8.1 | Deshielding (ortho to indole). |
| H-5' | ~7.3 | ~7.6 - 7.8 | Moderate deshielding (para to NO₂). |
| H-4, H-7 | ~7.63 | ~7.7 - 7.8 | Minor inductive deshielding. |
| H-5, H-6 | ~7.15 | ~7.2 - 7.3 | Minimal effect. |
| H-3 | ~6.82 | ~6.9 - 7.0 | Minor inductive deshielding. |
EWG: Electron-Withdrawing Group. Predicted shifts are estimates and serve as a guide for spectral interpretation.
The most dramatic and diagnostically useful feature in the experimental spectrum of 2-(3-nitrophenyl)-1H-indole would be the appearance of distinct signals for the nitrophenyl protons in the δ 7.6-8.5 ppm range, significantly downfield from the more clustered aromatic region of 2-phenylindole.
Section 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is paramount for proton environment analysis, a comprehensive structural confirmation relies on complementary techniques.
-
¹³C NMR Spectroscopy: This technique would reveal the presence of 14 distinct carbon signals. Key indicators would include the two quaternary carbons where the rings are joined and the carbon attached to the nitro group (C-3'), which would be significantly deshielded. The carbon signals for the nitrophenyl ring would show predictable shifts based on the substituent effects.[5][6]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (C₁₄H₁₀N₂O₂ = 238.24 g/mol ).[7] The fragmentation pattern could also provide structural information, potentially showing losses of NO₂ (46 Da) or the entire nitrophenyl group.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. The spectrum of 2-(3-nitrophenyl)-1H-indole would be expected to show characteristic absorption bands for the N-H stretch of the indole (around 3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and strong, sharp peaks corresponding to the asymmetric and symmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[10]
Diagram 2: Analytical Workflow for Structural Elucidation
A typical workflow for confirming the structure of a synthesized compound.
Section 4: Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Mass Measurement: Accurately weigh 5-10 mg of the purified 2-(3-nitrophenyl)-1H-indole sample directly into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube. Ensure the outside of the tube is clean before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: The following steps are based on a standard 400 MHz NMR spectrometer. Ensure the instrument has been properly tuned and shimmed by a qualified operator.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth according to the manufacturer's gauge. Carefully place the sample into the NMR magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Parameter Setup:
-
Experiment: Select a standard 1D proton experiment (zg30 or similar).
-
Pulse Width: Use a calibrated 30° or 90° pulse.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to ensure all aromatic and N-H signals are captured.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) on the Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
By following this comparative guide and these rigorous protocols, researchers can confidently assign the structure of 2-(3-nitrophenyl)-1H-indole and apply these principles to a wide range of other substituted heterocyclic systems.
References
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Jiao, W., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 16(11), 433. [Link]
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ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]
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Greci, L., et al. (2007). Synthesis of 2-phenylindoxyls. ARKIVOC, 2007(15), 180-190. [Link]
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The Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized¹Lb transition. Journal of Chemical Physics, 141(24), 245102. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]
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Mohammadi, Z., et al. (2020). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 15(4), 366-377. [Link]
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A Comparative Guide to the FTIR Characteristic Peaks of the Nitro Group in 2-Phenylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vibrational Spectroscopy in Characterizing Substituted Indoles
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the successful incorporation of the nitro group and for probing the resulting electronic changes within the molecular framework.
This guide will first establish the baseline FTIR characteristics of the parent 2-phenylindole molecule. It will then delve into the well-defined vibrational modes of the nitro group and, through a comparative analysis with related nitro-indole compounds, predict and explain the spectral shifts observed upon substitution.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure the reliability and reproducibility of FTIR data, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid-state 2-phenylindole derivative.
Causality in Experimental Choices:
-
KBr as a Matrix: Potassium bromide (KBr) is used as the matrix material because it is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes scattering losses.
-
Grinding: Thorough grinding is essential to reduce particle size below the wavelength of the incident IR radiation, which minimizes scattering and produces sharp, well-defined absorption bands.
-
Pressing: Applying high pressure ensures the formation of a transparent, homogeneous pellet, which allows for maximum light transmission and accurate absorbance measurements.
-
Background Spectrum: A background spectrum of the empty sample chamber is acquired first to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum to yield the true absorbance of the sample.
Spectral Analysis: A Comparative Approach
The FTIR Spectrum of 2-Phenylindole: The Parent Scaffold
Understanding the FTIR spectrum of the unsubstituted 2-phenylindole is the first step in identifying the changes that occur upon nitro substitution. The key characteristic peaks are summarized in Table 1.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3400 | N-H stretch | A relatively sharp and strong band characteristic of the indole N-H group.[1][2] |
| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands arising from the C-H vibrations of the phenyl and indole rings.[2] |
| ~1600-1450 | C=C ring stretch | Several bands of varying intensity corresponding to the stretching vibrations of the aromatic carbon-carbon bonds.[1] |
| ~740 | C-H out-of-plane bend | A strong band indicative of ortho-disubstitution on the indole's benzene ring and monosubstitution on the phenyl ring. |
The Signature of the Nitro Group: Two Strong Pillars
The nitro group (-NO₂) is one of the most readily identifiable functional groups in FTIR spectroscopy due to its strong and characteristic absorption bands. These arise from the symmetric and asymmetric stretching vibrations of the N-O bonds.
-
Asymmetric NO₂ Stretch: Typically observed as a strong band in the 1550-1490 cm⁻¹ region for aromatic nitro compounds.[3]
-
Symmetric NO₂ Stretch: Appears as another strong band in the 1355-1315 cm⁻¹ region for aromatic nitro compounds.[3]
The high intensity of these bands is a result of the large change in dipole moment during the vibrational motion of the highly polar N-O bonds.
Case Studies: Nitro-Substituted Indoles
| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| 5-Nitroindole | ~1500 | ~1330 | ~3300 |
| 6-Nitroindole | ~1515 | ~1340 | ~3400 |
Data extracted from publicly available spectra.
Analysis of the Data:
-
The asymmetric and symmetric NO₂ stretching vibrations are clearly observed in the expected regions for both 5- and 6-nitroindole.
-
The electron-withdrawing nature of the nitro group can influence the electronic environment of the entire indole ring system. This can lead to shifts in the N-H stretching frequency. For instance, the N-H stretch in 5-nitroindole appears at a lower wavenumber compared to 2-phenylindole, which may be attributed to the strong resonance effect of the nitro group at the 5-position, leading to a more polarized N-H bond.
Predicting the FTIR Spectrum of Nitro-2-Phenylindole: A Synthesis of Knowledge
By combining the spectral information of 2-phenylindole and nitro-indoles, we can predict the key features of a nitro-substituted 2-phenylindole. The exact peak positions will depend on the location of the nitro group (on the indole nucleus or the phenyl ring).
Case 1: Nitro Group on the Indole Ring (e.g., 5-Nitro-2-phenylindole)
-
NO₂ Vibrations: Expect strong bands around 1500-1520 cm⁻¹ (asymmetric) and 1330-1340 cm⁻¹ (symmetric).
-
N-H Stretch: The N-H stretching vibration is likely to be shifted to a lower wavenumber (e.g., ~3300-3350 cm⁻¹ ) compared to 2-phenylindole, due to the strong electron-withdrawing effect of the nitro group on the indole ring.
-
Aromatic Region: The C=C stretching region (1600-1450 cm⁻¹) may show altered band positions and intensities due to the change in the electronic distribution of the indole core.
Case 2: Nitro Group on the Phenyl Ring (e.g., 2-(4-Nitrophenyl)indole)
-
NO₂ Vibrations: Strong absorptions are expected in the typical aromatic nitro range: ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1350 cm⁻¹ (symmetric).
-
N-H Stretch: The N-H stretching frequency is anticipated to be less affected compared to when the nitro group is directly on the indole ring. It should appear in a similar region to that of 2-phenylindole (~3400 cm⁻¹ ). The electronic effect of the nitro group is transmitted through the phenyl ring and the C-C single bond, resulting in a weaker influence on the N-H bond.
-
Aromatic Region: The C=C stretching bands of the phenyl ring will be influenced by the nitro substituent.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of nitro-substituted 2-phenylindoles. The presence of the nitro group is unequivocally confirmed by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The positions of these bands, along with shifts in the N-H stretching frequency and other vibrations of the 2-phenylindole core, provide valuable information about the location of the nitro substituent and its electronic influence on the molecule. This guide provides a framework for researchers to interpret the FTIR spectra of these compounds with a higher degree of confidence, aiding in the rapid and accurate characterization of novel chemical entities in drug discovery and development.
References
- RSC Publishing. (2020). Optical properties of 3-substituted indoles.
- Chemistry LibreTexts. (n.d.). Nitro compound infrared spectra.
-
PubChem. (n.d.). 2-(4-nitrophenyl)-1H-indole. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. Retrieved from [Link]
-
PubMed. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Retrieved from [Link]
-
PMC. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Retrieved from [Link]
-
Science Alert. (2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][4][5]thiazole] Crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenylindole. Retrieved from [Link]
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Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Nitrophenyl)indole
The following technical guide details the mass spectrometry profiling of 2-(3-nitrophenyl)indole. This analysis is constructed from established fragmentation principles of nitroaromatics and indole alkaloids, synthesizing data from comparative structural studies.
Executive Summary
2-(3-Nitrophenyl)indole (MW 238.24 Da) serves as a critical pharmacophore in the development of tubulin polymerization inhibitors and anti-inflammatory agents.[1][2] Its structural rigidity and electronic properties make it a prime candidate for structure-activity relationship (SAR) studies.[1][2]
However, characterizing this molecule in complex biological matrices presents specific analytical challenges, particularly in differentiating it from its positional isomers (e.g., 2-(4-nitrophenyl)indole) and metabolic byproducts.[1][2] This guide provides a definitive fragmentation roadmap, comparing its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) to establish a self-validating identification protocol.
Structural Analysis & Physicochemical Properties[2][3][4]
Before interpreting the spectrum, the analyst must understand the lability of the substituent groups. The 3-nitro group is the primary "fragility point" in the otherwise stable aromatic framework.
| Property | Value | Mass Spectrometry Implication |
| Formula | C₁₄H₁₀N₂O₂ | Monoisotopic Mass: 238.0742 Da |
| Core Structure | Indole fused to 3-nitrophenyl | High stability; prominent molecular ion ( |
| Labile Group | Nitro (-NO₂) | Primary fragmentation trigger (Loss of 30 Da or 46 Da).[1][2] |
| Ring Stability | High (Aromatic) | Resistance to ring cleavage until high collision energies.[2] |
Fragmentation Mechanics: The "Fingerprint" Pathways
The fragmentation of 2-(3-nitrophenyl)indole follows two competitive pathways governed by the stability of the nitro group and the "nitro-nitrite" rearrangement.
Pathway A: Direct Homolytic Cleavage (The "Hard" Path)
Under high-energy conditions (EI or high-energy CID), the nitro group cleaves directly.[1][2]
-
Precursor:
238 -
Event: Loss of radical
(46 Da). -
Product: A stable 2-phenylindole radical cation at
192 .-
Diagnostic Value: High. This is often the base peak in EI spectra.
-
Pathway B: Nitro-Nitrite Rearrangement (The "Soft" Path)
Characteristic of nitroaromatics, the oxygen from the nitro group attacks the phenyl ring carbon, leading to isomerization.[1]
-
Precursor:
238 -
Event: Isomerization to nitrite ester (-ONO) followed by loss of
(30 Da). -
Product: A phenoxy-indole intermediate at
208 . -
Secondary Event: Subsequent loss of CO (28 Da).
-
Final Product:
180 .
Pathway C: Indolic Cleavage (Minor)
At very high energies, the bond between the indole C2 and the phenyl ring may rupture, or the indole ring itself may fragment (RDA cleavage), yielding ions at
Visualization: Fragmentation Pathway Diagram[1]
The following diagram illustrates the competitive fragmentation pathways.
Caption: Competitive fragmentation pathways for 2-(3-nitrophenyl)indole showing direct nitro loss (Red) vs. nitrite rearrangement (Green).[1][2]
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its most common structural analog (unsubstituted 2-phenylindole) and its positional isomer (4-nitrophenyl), highlighting how to distinguish them.[1][2]
Table 1: Diagnostic Ion Comparison
| Feature | 2-(3-Nitrophenyl)indole (Target) | 2-Phenylindole (Analog) | 2-(4-Nitrophenyl)indole (Isomer) |
| Molecular Ion | |||
| Primary Fragment | |||
| Rearrangement | Absent | ||
| Differentiation | Ratio of 192/208 is typically balanced in EI.[1][2] | No nitro loss peaks. | Para-nitro often favors direct |
> Expert Insight: Differentiating the 3-nitro (meta) from the 4-nitro (para) isomer is difficult with low-res MS. However, in MS/MS, the "ortho effect" is absent in both.[1] The meta isomer often shows a slightly higher abundance of the rearrangement ion (
Experimental Protocol: Validated Workflow
To obtain the data described above, follow this self-validating protocol. This workflow is designed to minimize in-source fragmentation while ensuring sufficient energy for structural elucidation.[1][2]
Method A: LC-ESI-MS/MS (For Biological Matrices)[1][2]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][2]
-
Solvents:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins (C18 Column).
Step-by-Step Protocol:
-
Tune: Infuse standard (1 µg/mL) at 10 µL/min. Observe
at 239 .[2] -
In-Source Check: Ensure the ratio of
239 to 193 (fragment) is >10:1. If 193 is high, reduce Cone Voltage/Declustering Potential.[1] -
Collision Energy Ramp:
Method B: GC-EI-MS (For Synthetic Purity)
-
Ionization: Electron Impact (70 eV).[2]
-
Inlet Temp: 250°C (Ensure no thermal degradation).
Validation Check:
-
If the spectrum shows a base peak at
192 and the molecular ion ( 238) is <5%, the inlet temperature is too high, causing thermal degradation before ionization. Lower inlet to 220°C.
References
-
Fragmentation of Nitroaromatics
-
Indole Characterization
-
Differentiation of Isomers
-
General MS Principles
Sources
A Comparative Guide to the Antioxidant Activity of 2-(3-nitrophenyl) vs. 2-(4-nitrophenyl)indole
For researchers and professionals in drug development, understanding the subtle structural nuances that dictate a molecule's biological activity is paramount. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent subject of such investigation due to its wide-ranging therapeutic properties, including antioxidant activity. This guide provides an in-depth, objective comparison of the antioxidant potential of two positional isomers: 2-(3-nitrophenyl)indole and 2-(4-nitrophenyl)indole, supported by experimental evidence and a discussion of the underlying structure-activity relationships (SAR).
Introduction: The Significance of Isomerism in Antioxidant Function
Antioxidants play a critical role in mitigating oxidative stress, a pathological process implicated in numerous diseases, by neutralizing harmful free radicals. The efficacy of an antioxidant is often rooted in its ability to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it. For indole derivatives, this activity is typically associated with the hydrogen atom on the indole nitrogen (N-H).
The substitution pattern on the indole core can dramatically alter its electronic properties and, consequently, its antioxidant capacity. This guide focuses on the influence of a potent electron-withdrawing group, the nitro (-NO₂) group, when placed at the meta (position 3) versus the para (position 4) position of a 2-phenyl substituent. While structurally similar, this isomeric difference leads to a significant disparity in their ability to scavenge free radicals, a crucial consideration for rational drug design.
Mechanism of Action: Radical Scavenging by Indole Derivatives
The primary antioxidant mechanism for many indole derivatives is Hydrogen Atom Transfer (HAT). The nitrogen atom of the indole ring can donate its hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable, resonance-delocalized indole radical. The stability of this resulting radical is key to the molecule's antioxidant potential; the more stable the radical, the more readily the hydrogen atom is donated.
Caption: Hydrogen Atom Transfer (HAT) mechanism for indole antioxidants.
Experimental Methodologies for Assessing Antioxidant Activity
To quantify and compare the antioxidant activity of the two isomers, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
The DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the ability of an antioxidant to reduce the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, its color fades to a pale yellow, a change that can be measured spectrophotometrically at approximately 517 nm. The concentration of the test compound required to reduce 50% of the initial DPPH radical concentration is known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater antioxidant activity.[1][2]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and kept protected from light.[3]
-
Sample Preparation: Stock solutions of the test compounds (2-(3-nitrophenyl)indole and 2-(4-nitrophenyl)indole) and a standard antioxidant (e.g., Ascorbic Acid) are prepared, typically in the same solvent as DPPH. A series of dilutions are made to test various concentrations.
-
Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution (e.g., 2.0 mL) is mixed with a small volume of the various concentrations of the test compounds or standard (e.g., 2.0 mL). A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to reach completion.[4]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percent inhibition against the sample concentration.[3]
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Analysis: 2-(3-nitrophenyl)indole vs. 2-(4-nitrophenyl)indole
Experimental data from a comparative study on the antioxidant activity of 2-phenyl-1H-indoles provides a clear distinction between the two isomers. The study utilized the DPPH radical scavenging assay to determine the IC50 values.
| Compound | Structure | Isomer Position | DPPH Scavenging IC50 (mg/mL) | Relative Activity |
| 2-(3-nitrophenyl)indole | [Image of 2-(3-nitrophenyl)indole] | Meta | 2.81 | Higher |
| 2-(4-nitrophenyl)indole | [Image of 2-(4-nitrophenyl)indole] | Para | 5.57 | Lower |
| Data sourced from Arora G, et al. (2018). |
The results unequivocally demonstrate that 2-(3-nitrophenyl)indole exhibits significantly higher antioxidant activity than its 2-(4-nitrophenyl)indole counterpart. The IC50 value for the meta-isomer is approximately half that of the para-isomer, indicating it is roughly twice as potent in scavenging the DPPH radical in this assay.
Discussion: The Structure-Activity Relationship (SAR)
The observed difference in antioxidant activity is a direct consequence of the electronic effects exerted by the nitro group from the meta versus the para position.
-
2-(4-nitrophenyl)indole (Para Isomer): When the -NO₂ group is in the para position, it exerts a strong electron-withdrawing effect through both induction and, more importantly, resonance . The nitro group can pull electron density from the phenyl ring and, by extension, from the attached indole nucleus directly through the conjugated π-system. This delocalization of electron withdrawal stabilizes the parent molecule but destabilizes the indole radical that would be formed upon hydrogen donation. This effect reduces the lability of the indole N-H bond, making it a less willing hydrogen donor and thus a weaker antioxidant.
-
2-(3-nitrophenyl)indole (Meta Isomer): In the meta position, the -NO₂ group cannot participate in resonance with the point of attachment to the indole ring. Its electron-withdrawing effect is therefore primarily inductive , operating through the sigma bonds. This inductive effect is weaker and less far-reaching than the resonance effect. Consequently, it has a less pronounced deactivating influence on the indole N-H bond. The hydrogen atom remains more available for donation to a free radical, resulting in superior antioxidant activity compared to the para-isomer.
Conclusion and Implications
This comparative guide demonstrates that the positional isomerism of a substituent has a profound impact on the antioxidant activity of 2-phenylindole derivatives. The 2-(3-nitrophenyl)indole isomer is a markedly more potent antioxidant than 2-(4-nitrophenyl)indole. This is attributed to the dominant and deactivating resonance effect of the para-nitro group, which is absent in the meta-isomer.
For drug development professionals, this finding underscores the critical importance of considering electronic effects in molecular design. When aiming to develop indole-based antioxidants, substituents and their positions must be carefully chosen to enhance, rather than diminish, the hydrogen-donating capacity of the core scaffold. This case study serves as a clear example of how subtle structural modifications can be leveraged to optimize the therapeutic potential of a lead compound.
References
-
Arora, G., Sharma, S., Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and Their Fungicidal Activity. Asian Journal of Chemistry, 29(8), 1651-1654. [Link]
-
Arora, G., Sharma, S., Sahni, T., Sharma, P. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 739-744. [Link]
-
Das, S., et al. (2014). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
- Kedare, S.B., Singh, R.P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422.
- Miliauskas, G., Venskutonis, P.R., Van Beek, T.A. (2004). Screening of radical scavenging activity of some medicinal and aromatic plant extracts. Food Chemistry, 85(2), 231-237.
- Mishra, K., et al. (2012). A review on DPPH free radical scavenging assay. International Journal of ChemTech Research, 4(2), 535-542.
- Munteanu, I.G., Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
- Nenadis, N., Tsimidou, M. (2002). Observations on the estimation of scavenging activity of phenolic compounds using the DPPH• assay. Journal of the American Oil Chemists' Society, 79(12), 1191-1195.
- Pisoschi, A.M., Negulescu, G.P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
- Sreejayan, N., Rao, M.N.A. (1996). Free radical scavenging activity of curcuminoids. Arzneimittel-Forschung, 46(2), 169-171.
-
Sulistiyono, E., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. [Link]
-
Tewari, S., et al. (2013). Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. Revista Latinoamericana de Química, 41(1), 35-43. [Link]
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.
-
Yuliani, S.H., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
Sources
A Comparative Guide to Establishing HPLC Retention Time Standards for 2-(3-nitrophenyl)-1H-indole
This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals on establishing robust and reproducible High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of 2-(3-nitrophenyl)-1H-indole. Moving beyond the fallacy of a universal retention time, we will explore the scientifically rigorous approach of using internal standards to generate a self-validating analytical system, ensuring data integrity and inter-laboratory comparability.
The Fallacy of Absolute Retention Time and the Principle of Relative Retention Time
In HPLC, the absolute retention time (RT) of an analyte—the time it takes for the compound to pass through the column—is not a universal constant.[1][2] It is highly susceptible to variations in analytical conditions, including column age, mobile phase composition, temperature, and flow rate.[2][3] Relying on absolute RT for compound identification is therefore unreliable and lacks scientific robustness.
To overcome this, a trustworthy analytical method employs an Internal Standard (IS) . An IS is a distinct, non-interfering compound added at a constant concentration to every sample, calibrant, and blank.[4] By comparing the retention time of the analyte to that of the internal standard, we calculate the Relative Retention Time (RRT) , a far more stable and reproducible value.
RRT = RT(analyte) / RT(Internal Standard)
This ratio remains consistent even if minor system drifts cause both absolute retention times to shift, forming the basis of a self-validating protocol.
Comparative Selection of an Internal Standard
The choice of an internal standard is a critical decision in method development.[2] An ideal IS for 2-(3-nitrophenyl)-1H-indole should be structurally related to ensure similar chromatographic behavior but sufficiently different to be well-resolved from the analyte peak. Given the analyte's structure—an indole core with a nitroaromatic substituent—several classes of compounds can be considered.
| Internal Standard (IS) Candidate | Rationale for Selection | Potential Challenges & Mitigation |
| 2-Phenyl-1H-indole | Possesses the same core indole structure, ensuring similar chromatographic behavior and response to mobile phase changes.[5] | May have a very close retention time. Mitigation: Requires careful optimization of the mobile phase gradient and/or organic modifier to achieve baseline separation (Resolution > 1.5). |
| 3,4-Dinitrotoluene | A common internal standard for nitroaromatic compounds, as recommended by EPA methods.[6] It is commercially available and well-characterized. | Its polarity differs significantly from the indole structure, which might lead to different behavior during complex sample extractions. Mitigation: Best suited for analyses where sample preparation is minimal. |
| 2-Chlorophenol | Used as an internal standard for the analysis of nitrophenols.[7] It is a stable, commercially available compound. | Less structurally similar to the analyte, which could result in a less robust RRT if chromatographic conditions fluctuate significantly. Mitigation: Requires stringent control over HPLC system parameters. |
Recommendation: For initial method development, 2-Phenyl-1H-indole is the preferred candidate due to its structural similarity. If co-elution becomes an insurmountable issue, 3,4-Dinitrotoluene offers a reliable, albeit structurally dissimilar, alternative.
Experimental Workflow: Method Development and Validation
This section provides a comprehensive, step-by-step protocol for developing and validating an HPLC method for 2-(3-nitrophenyl)-1H-indole using an internal standard.
Physicochemical Properties and Initial Considerations
Understanding the analyte's properties is the first step in method development.[2] 2-(3-nitrophenyl)-1H-indole is a nitroaromatic indole derivative.[8] This structure confers significant hydrophobicity and strong UV absorbance, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[5][9] The nitro group and indole ring system typically show strong absorbance around 254 nm.[10][11]
Detailed Experimental Protocol
Objective: To develop a robust RP-HPLC method that achieves baseline separation between 2-(3-nitrophenyl)-1H-indole and the selected internal standard.
Materials & Reagents:
-
2-(3-nitrophenyl)-1H-indole (Analyte)
-
2-Phenyl-1H-indole (Internal Standard)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), HPLC-grade
-
Column: C18 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately prepare individual stock solutions of the analyte and internal standard in ACN at a concentration of 1 mg/mL.
-
-
Working Standard Preparation:
-
Prepare a series of calibration standards by diluting the analyte stock solution.
-
Spike each calibration standard and sample with the internal standard stock solution to achieve a final IS concentration of 10 µg/mL.
-
-
HPLC System and Initial Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Method Development via Gradient Elution:
-
Method Optimization:
-
Analyze the results from the scouting gradient.
-
If peaks are well-resolved, the gradient can be refined to shorten the run time.
-
If resolution is poor, adjust the gradient slope or consider an alternative column (e.g., Phenyl-Hexyl) to alter selectivity. The choice of stationary phase often has the greatest impact on resolution.[2]
-
-
System Suitability Testing (SST):
-
Before formal analysis, perform at least five replicate injections of a mid-level calibration standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of RRT: < 1%
-
RSD of Peak Area Ratio (Analyte/IS): < 2%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
-
Visualization of the Validation Workflow
The following diagram illustrates the logical flow from initial preparation to the final, validated Relative Retention Time.
Caption: Workflow for Establishing a Validated HPLC Method Using an Internal Standard.
Conclusion
A robust and defensible "retention time standard" for 2-(3-nitrophenyl)-1H-indole is not a single number but a fully validated analytical method centered on the principle of Relative Retention Time. By selecting a structurally appropriate internal standard, such as 2-phenyl-1H-indole, and systematically developing and validating the HPLC method, researchers can establish a reliable, transferable benchmark for compound identification and quantification. This approach ensures scientific integrity and produces data that is both reproducible within a laboratory and comparable across different analytical settings.
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-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. ACS Publications - Analytical Chemistry. [Link]
-
Computer-Assisted Method Development for Small and Large Molecules. Chromatography Online. [Link]
-
HPLC Method development: an overview. PharmaCores. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Springer - Antonie van Leeuwenhoek. [Link]
-
HPLC chromatographs of samples' indole compounds. ResearchGate. [Link]
-
Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Shimadzu. [Link]
-
2-(4-nitrophenyl)-1H-indole. PubChem - National Center for Biotechnology Information. [Link]
-
THE ENANTIOSELECTIVE SYNTHESIS OF 2-INDOLYL-1-NITRO DERIVATIVES AND BODIPY DYES IN THE PRESENCE OF CHIRAL BIFUNCTIONAL SQUARAMID. Dergipark. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis absorption maxima of 2-(3-nitrophenyl)-1H-indole in ethanol
Objective Photophysical Comparison: UV-Vis Spectral Properties of 2-(3-nitrophenyl)-1H-indole vs. Baseline Indoles
For researchers and drug development professionals utilizing indole-based scaffolds for fluorescent probing, target binding assays, or photochemical synthesis, understanding the precise photophysical behavior of the chromophore is critical. This guide objectively compares the UV-Vis absorption characteristics of 2-(3-nitrophenyl)-1H-indole against its foundational analogs, 1H-indole and 2-phenylindole, in an ethanol matrix.
By deconstructing the structure-property relationships, we provide a mechanistic understanding of how extended conjugation and electron-withdrawing substituents dictate spectral shifts, supported by a self-validating experimental workflow.
Mechanistic Causality: Structural Drivers of Spectral Shifts
The UV-Vis absorption profile of an indole derivative is fundamentally governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Modifying the C2 position of the indole core drastically alters this gap:
-
The Base Chromophore (1H-Indole): The unsubstituted indole ring is a π-excessive heteroaromatic system. In a polar protic solvent like ethanol, its primary absorption bands arise from localized
transitions, typically exhibiting sharp maxima in the deep UV region (215 nm, 272 nm, 287 nm) . -
Extended Conjugation (2-Phenylindole): The addition of a phenyl ring at the C2 position extends the delocalized π-system. This structural torsion and subsequent planarization in the excited state lower the excitation energy, resulting in a bathochromic (red) shift of the primary absorption band to approximately 305–315 nm 1.
-
Push-Pull ICT Dynamics (2-(3-nitrophenyl)-1H-indole): Introducing a nitro (
) group at the meta position of the C2-phenyl ring creates a polarized "push-pull" system 2. While the meta position prevents direct resonance delocalization from the indole nitrogen to the nitro oxygen, the strong inductive electron-withdrawing effect (-I) significantly lowers the LUMO energy. This facilitates an Intramolecular Charge Transfer (ICT) transition. Furthermore, ethanol's hydrogen-bonding network preferentially stabilizes the highly polar excited state, pushing the absorption maximum further into the near-UV/visible boundary (~345–360 nm).
Photophysical evolution and solvent interaction driving the bathochromic shift in indoles.
Comparative Quantitative Data
The following table summarizes the expected photophysical parameters for these compounds when analyzed in spectroscopic-grade ethanol at 298 K.
| Compound | Structural Modification | UV-Vis λmax in Ethanol (nm) | Estimated Molar Absorptivity (log ε) | Primary Transition Type |
| 1H-Indole | None (Base Scaffold) | 215, 272, 277, 287 | 4.20, 3.79, 3.80, 3.69 | Localized |
| 2-Phenylindole | C2-Phenylation | ~230, 305–315 | ~4.30 (at 310 nm) | Extended |
| 2-(3-nitrophenyl)-1H-indole | C2-(3-nitrophenyl) | ~240, 345–360 | ~4.15 (at 350 nm) | Intramolecular Charge Transfer |
Note: The exact
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure absolute trustworthiness of the spectral data, the following protocol employs a self-validating methodology. It is designed to rule out common artifacts such as inner-filter effects, solvent cutoff interference, and molecular aggregation.
Phase 1: Instrument Calibration & System Suitability
-
Wavelength Accuracy Check: Prior to sample measurement, scan a certified Holmium Oxide filter. Verify that the characteristic peaks at 279.3 nm and 360.8 nm are detected within
nm. Causality: This ensures the monochromator is accurately calibrated across the specific transition ranges of both the base indole and the nitro-derivative. -
Solvent Blanking: Fill two matched quartz cuvettes (10 mm path length) with spectroscopic-grade ethanol (UV cutoff < 210 nm). Run a baseline scan from 200 nm to 600 nm. The absorbance should not exceed 0.05 AU across the spectrum.
Phase 2: Sample Preparation & Matrix Control
-
Stock Solution: Weigh 2.38 mg of 2-(3-nitrophenyl)-1H-indole and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Causality: Nitroaryl indoles often exhibit poor dissolution kinetics in cold ethanol. DMSO ensures complete solvation without micro-aggregation.
-
Working Dilutions: Prepare three working solutions in spectroscopic ethanol at concentrations of 10 µM, 20 µM, and 40 µM.
-
Critical Constraint: Ensure the final DMSO concentration in the cuvette remains
. DMSO absorbs strongly below 260 nm; exceeding 1% will mask the secondary high-energy transitions of the indole ring.
-
Phase 3: Measurement & Internal Validation
-
Spectral Acquisition: Scan each working solution from 200 nm to 600 nm using a scan rate of 120 nm/min and a slit width of 1.0 nm.
-
Self-Validation (Beer-Lambert Linearity): Extract the absorbance values at the ICT maximum (~350 nm) for all three concentrations. Calculate the molar attenuation coefficient (
) for each.-
Pass Criteria: The calculated
must remain constant (within 2% relative standard deviation) across the 10, 20, and 40 µM samples. If decreases at higher concentrations, it indicates molecular stacking/aggregation or detector saturation, and the data must be discarded.
-
Application Insights for Drug Development
Understanding the ~350 nm absorption maximum of 2-(3-nitrophenyl)-1H-indole is highly advantageous for assay development. Because its absorption is significantly red-shifted away from the intrinsic fluorescence of aromatic amino acids (tryptophan/tyrosine absorb at ~280 nm), this compound can be utilized as a scaffold for photo-affinity labels or enzymatic probes without suffering from severe background interference from biological matrices. Furthermore, the sensitivity of its ICT band to solvent polarity makes it an excellent candidate for probing the hydrophobic pockets of target proteins.
References
- Product Class 13: Indole and Its Deriv
- The role of the torsion of the phenyl moiety in the mechanism of stimulated ultraviolet light generation in 2-phenylbenzazoles AIP Publishing
- π‐Conjugated 2‐Arylindoles with High Quantum Yields and Tunable Spectroscopic Features ResearchG
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(3-nitrophenyl)-1H-indole
Executive Summary & Hazard Profile
Objective: To provide an autonomous, self-validating protocol for the safe disposal of 2-(3-nitrophenyl)-1H-indole (CAS: 6127-50-0).
Scientific Context: As a Senior Application Scientist, I must emphasize that the disposal of nitro-substituted indoles is not merely about "throwing it away." The nitro group (-NO₂) attached to the phenyl ring introduces specific thermal and chemical sensitivities.[1] Upon uncontrolled combustion or reaction with strong oxidizers, this moiety releases nitrogen oxides (NOx), which are toxic environmental pollutants.[2] Furthermore, the indole core is biologically active; improper disposal risks groundwater contamination and potential mutagenic effects on aquatic life.[2]
Operational Directive: Treat this compound as a Toxic, Irritant, and Potential Mutagen . Disposal must occur via high-temperature incineration at an approved facility.[1] Chemical neutralization in the lab is not recommended due to the risk of generating uncharacterized, potentially more toxic amine byproducts without validated analytical confirmation.[2]
Chemical Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 6127-50-0 | Use for waste manifesting and labeling.[1][2] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | High carbon/nitrogen content requires complete combustion. |
| Hazard Class (GHS) | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][3] 2A | PPE Mandatory: Nitrile gloves (double-gloved), safety goggles, lab coat.[1][2] |
| Reactivity | Stable under ambient conditions.[4] | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Perchlorates).[2] Risk of exothermic nitration or decomposition. |
| Combustion Products | NOx, CO, CO₂ | Do not autoclave.[2] Must be incinerated with scrubbers. |
| RCRA Status (USA) | Not explicitly P/U-listed. | Manage as Hazardous Waste (Characteristic: Toxic/Irritant). |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Segregation logic for 2-(3-nitrophenyl)-1H-indole waste.[1][2] Proper stream selection prevents dangerous chemical incompatibilities in bulk storage.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Powder/Crystals)
Scope: Expired reagents, spill cleanup residues, or contaminated weighing papers.[2]
-
Containment:
-
Labeling:
-
Attach a hazardous waste tag.
-
Constituents: Write "2-(3-nitrophenyl)-1H-indole" explicitly. Do not use abbreviations like "Indole deriv."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage:
-
Place the bag into a secondary container (wide-mouth HDPE drum) designated for Solid Hazardous Waste .
-
Crucial: Ensure no strong oxidizers are present in the same drum.
-
Protocol B: Liquid Waste Disposal (Solutions)
Scope: Reaction mixtures, HPLC effluents, or mother liquors.[2]
-
Solvent Compatibility Check:
-
Determine the primary solvent.
-
If DMSO/Methanol/Acetone: Use the Non-Halogenated waste stream.
-
If Dichloromethane (DCM)/Chloroform: Use the Halogenated waste stream.
-
-
Transfer Procedure:
-
Use a funnel to prevent drips.
-
Leave at least 10% headspace in the waste carboy to allow for vapor expansion.
-
-
Precipitation Management:
-
If the compound precipitates out of solution in the waste container (common with water addition), this is acceptable provided the sludge does not block the container opening.[2]
-
Warning: Do not add acidic aqueous waste to this stream if the solution contains cyanides or sulfides (unlikely for this specific compound, but a general lab rule).[2]
-
Protocol C: Empty Container Management
Regulatory Context: Under RCRA (40 CFR 261.7), a container is "empty" only if specific criteria are met.[2]
-
Triple Rinse:
-
Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[2]
-
Disposal of Rinsate: Pour all three rinses into the Liquid Hazardous Waste container (Stream B).
-
-
Defacing:
-
Cross out the original label.
-
Mark the bottle as "Empty."
-
Discard the glass bottle in the "Glass/Sharps" bin or recycle if permitted by local EHS policy.
-
Emergency Procedures: Spills & Exposure
In the event of a loss of containment, execute the following immediately.
| Scenario | Response Protocol |
| Minor Solid Spill (< 5g) | 1. Dampen a paper towel with water or ethanol (to suppress dust).2. Gently wipe the area from the perimeter inward.3. Place used towels in Solid Waste (Protocol A). |
| Major Solid Spill (> 5g) | 1. Evacuate the immediate area.2. Don N95 respirator or half-mask.3.[1] Cover spill with damp absorbent pads.4. Scoop into a waste pail. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1] |
| Skin Contact | 1. Immediate: Wash with soap and water for 15 minutes.2.[6] Nitro-compounds can absorb transdermally.[1] Monitor for signs of methemoglobinemia (blue lips/fingernails) if exposure was significant. |
| Eye Contact | 1. Flush with eyewash station for 15 minutes.2. Seek medical attention immediately (Indoles can cause corneal damage). |
Regulatory & Compliance Notes
-
RCRA Classification: While 2-(3-nitrophenyl)-1H-indole is not specifically listed on the P or U lists, it must be characterized by the generator.[1][2] Due to the nitro group and indole toxicity, it defaults to Hazardous Waste based on toxicity characteristics if tested, or simply by generator knowledge (Process Knowledge).[2]
-
Incineration Requirement: The presence of the nitro group necessitates incineration at a facility equipped with secondary combustion chambers and NOx scrubbers to prevent the release of toxic gases into the atmosphere.
References
-
PubChem. (2025). 2-(3-Nitrophenyl)-1H-indole Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
